2-Phenyl-1-propyl glucuronide
Description
BenchChem offers high-quality 2-Phenyl-1-propyl glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1-propyl glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
84718-96-7 |
|---|---|
Molecular Formula |
C15H20O7 |
Molecular Weight |
312.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-phenylpropoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O7/c1-8(9-5-3-2-4-6-9)7-21-15-12(18)10(16)11(17)13(22-15)14(19)20/h2-6,8,10-13,15-18H,7H2,1H3,(H,19,20)/t8?,10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
AXRXFIIKFZZHGS-AEIUROHVSA-N |
SMILES |
CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |
Isomeric SMILES |
CC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(COC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=CC=C2 |
Synonyms |
2-phenyl-1-propyl glucuronide 2-phenylpropan-1-ol glucuronide |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Phenyl-1-Propyl Glucuronide Metabolic Pathway
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic pathway yielding 2-Phenyl-1-propyl glucuronide (CAS: 84718-96-7), a critical Phase II conjugate of the industrial solvent and environmental contaminant Cumene (Isopropylbenzene).
For researchers in toxicology and drug metabolism, this metabolite serves as a primary biomarker for assessing side-chain oxidation and subsequent glucuronidation of isopropyl-substituted aromatics. Unlike its isomer 2-phenyl-2-propyl glucuronide, the formation of the 1-propyl variant requires specific terminal hydroxylation, making it a distinct indicator of metabolic flux through the primary alcohol pathway.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Understanding the substrate's structural properties is prerequisite to designing valid extraction and detection protocols.
| Property | Specification |
| Chemical Name | 2-Phenyl-1-propyl |
| Synonyms | 2-Phenyl-1-propanol glucuronide; Hydratropic alcohol glucuronide |
| Parent Compound | Cumene (Isopropylbenzene) |
| Precursor Metabolite | 2-Phenyl-1-propanol (Hydratropic alcohol) |
| CAS Number | 84718-96-7 |
| Molecular Formula | |
| Molecular Weight | 312.32 g/mol |
| Acidity (pKa) | ~3.0 (Carboxylic acid moiety of glucuronic acid) |
| Solubility | High aqueous solubility; extractable in polar organic solvents (e.g., MeOH, ACN) |
Metabolic Pathway Architecture
The biotransformation of Cumene to 2-Phenyl-1-propyl glucuronide involves a sequential two-phase process. This pathway competes with ring oxidation and tertiary hydroxylation (forming 2-phenyl-2-propanol).
Mechanistic Causality
-
Phase I (Functionalization): The isopropyl side chain of Cumene undergoes terminal oxidation by Cytochrome P450 enzymes (primarily CYP monooxygenases). This is a non-preferred reaction compared to benzylic hydroxylation (forming the tertiary alcohol), but it is significant in specific species and high-dose scenarios. This yields the primary alcohol 2-Phenyl-1-propanol .[1]
-
Phase II (Conjugation): The newly formed primary hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs). The enzyme transfers glucuronic acid from UDP-glucuronic acid (UDP-GA) to the hydroxyl group, forming the ether glucuronide 2-Phenyl-1-propyl glucuronide .
Pathway Visualization
The following diagram illustrates the bifurcation of Cumene metabolism, highlighting the specific trajectory leading to the target glucuronide.
Caption: Bifurcation of Cumene metabolism showing the specific generation of 2-Phenyl-1-propyl glucuronide via terminal side-chain oxidation.
Experimental Protocols
Enzymatic Hydrolysis Validation
To confirm the presence of this specific glucuronide in biological matrices (urine/plasma), a differential hydrolysis protocol is required. This distinguishes the conjugate from sulfate esters and confirms the glycosidic linkage.
Objective: Validate the glucuronide moiety via
Reagents:
- -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
-
Acetate buffer (0.1 M, pH 5.0).
-
Internal Standard (e.g., deuterated 2-phenyl-1-propanol).
Workflow:
-
Sample Prep: Aliquot 100
L of urine/plasma. -
Buffering: Add 100
L of 0.1 M Acetate buffer (pH 5.0). -
Enzyme Addition: Add 500 units of
-glucuronidase.-
Control: Prepare a parallel sample without enzyme (add buffer only) to assess spontaneous hydrolysis.
-
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Note:Helix pomatia preparations often contain sulfatase activity. To ensure specificity for glucuronides, use a pure
-glucuronidase source or add a specific sulfatase inhibitor if using crude extracts.
-
-
Termination: Quench reaction with 200
L ice-cold Acetonitrile (ACN). -
Extraction: Centrifuge at 10,000 x g for 10 mins. Analyze supernatant for the liberated aglycone (2-Phenyl-1-propanol ) via GC-MS or LC-MS.
Interpretation: An increase in free 2-Phenyl-1-propanol in the enzymatic sample compared to the control confirms the presence of the glucuronide conjugate.
Chemical Synthesis of the Standard
For quantitative analysis, a reference standard is often required. The following outlines a high-yield synthetic route for the glucuronide.
-
Protection: React methyl acetobromo-
-D-glucuronate with 2-phenyl-1-propanol using a Koenigs-Knorr type condensation (promoter: Silver carbonate or Cadmium carbonate). -
Deprotection: Perform alkaline hydrolysis (Lithium Hydroxide in MeOH/Water) to remove the methyl ester and acetyl protecting groups.
-
Purification: Isolate via solid-phase extraction (C18) or preparative HPLC.
Toxicological Implications[7]
The formation of 2-Phenyl-1-propyl glucuronide represents a detoxification pathway . By converting the lipophilic alcohol (2-phenyl-1-propanol) into a water-soluble conjugate, the body facilitates urinary excretion.
-
Species Differences: Rats typically show higher rates of ring oxidation and sulfate conjugation, whereas mice may exhibit different profiles of side-chain oxidation. The ratio of 1-propyl (primary) to 2-propyl (tertiary) glucuronides can indicate species-specific CYP450 regioselectivity.
-
Bioactivation Risks: While the glucuronide itself is stable, the alternative pathway (ring oxidation of the tertiary alcohol) can lead to reactive quinone methides, which are implicated in cytotoxicity. Therefore, high levels of 2-Phenyl-1-propyl glucuronide suggest a metabolic shunt away from these potentially toxic reactive intermediates.
References
-
Chen, L. J., et al. (2011). Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice. Drug Metabolism and Disposition.[2][3][4][5][6] Link
-
Goenechea, S., et al. (1986).[7] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[7] Zeitschrift für Rechtsmedizin. Link
-
Ishida, T., & Matsumoto, T. (1992).[5] Enantioselective metabolism of cumene. Xenobiotica. Link
-
U.S. National Toxicology Program. (2009).[5] Toxicology and Carcinogenesis Studies of Cumene. NTP Technical Report Series. Link
Sources
- 1. 2-PHENYL-1-PROPANOL | 98103-87-8 [chemicalbook.com]
- 2. Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of illicit drugs, their precursors, and manufacturing by-products: implications for clandestine drug laboratory investigation and environmental assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Investigations of pharmacokinetics and metabolic behavior of N-L-pnenylalanyl-L-2-amino-1-phenylpropane (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Chemical Identity & Structural Characterization
This technical guide provides an in-depth characterization of 2-Phenyl-1-propyl glucuronide , a Phase II metabolite primarily associated with the biotransformation of isopropylbenzene (cumene) and structurally related hydratropic derivatives.
2-Phenyl-1-propyl glucuronide is the conjugate base formed by the glycosidic linkage of glucuronic acid to the primary hydroxyl group of 2-phenyl-1-propanol (hydratropic alcohol). Unlike its tertiary isomer (2-phenyl-2-propyl glucuronide), this compound possesses a primary O-glucuronide linkage, conferring distinct stability profiles under hydrolytic conditions.
Core Identifiers
| Parameter | Technical Specification |
| CAS Number | 84718-96-7 |
| Chemical Name | 2-Phenyl-1-propyl |
| Synonyms | Hydratropic alcohol glucuronide; |
| Molecular Formula | C |
| Molecular Weight | 312.32 g/mol |
| Parent Aglycone | 2-Phenyl-1-propanol (CAS 1123-85-9) |
| Monoisotopic Mass | 312.1210 |
| SMILES | CC(CO[C@@H]1OO)[C@H]1O)C2=CC=CC=C2 |
Structural Analysis
The molecule consists of a lipophilic 2-phenylpropyl moiety attached to a hydrophilic glucuronic acid moiety.
-
Aglycone: The 2-phenyl-1-propyl group contains a chiral center at the C2 position of the propyl chain. Unless chirally separated, the CAS 84718-96-7 typically refers to the glucuronide derived from racemic (
)-2-phenyl-1-propanol. -
Linkage: The
-glycosidic bond connects the anomeric carbon (C1') of glucuronic acid to the primary oxygen at C1 of the propyl chain.
Figure 1: Structural connectivity and stability characteristics of 2-Phenyl-1-propyl glucuronide.
Part 2: Metabolic Origin & Significance[12]
While often investigated in the context of phenethylamine derivatives, 2-Phenyl-1-propyl glucuronide is definitively identified as a metabolite of Cumene (Isopropylbenzene) .
Metabolic Pathway: Cumene Degradation
Cumene undergoes cytochrome P450-mediated oxidation at the side chain.[1][2] This bifurcation leads to two distinct alcohol intermediates, which are subsequently glucuronidated.
-
Major Pathway: Oxidation at the tertiary carbon
2-Phenyl-2-propanol Tertiary Glucuronide. -
Minor Pathway (Target): Oxidation at the primary carbon
2-Phenyl-1-propanol 2-Phenyl-1-propyl glucuronide .
Critical Distinction for Drug Researchers: Researchers often confuse this compound with 1-phenyl-2-propyl glucuronide , a major metabolite of Amphetamine.
-
Amphetamine Metabolite: 1-Phenyl-2-propyl glucuronide (Phenyl ring on C1, Methyl on C2).
-
Cumene Metabolite: 2-Phenyl-1-propyl glucuronide (Phenyl ring on C2, Methyl on C2).
-
Implication: Mass spectrometry protocols must differentiate these isomers, as they share identical molecular weights (MW 312.32) but possess different retention times and fragmentation patterns.
Figure 2: Metabolic bifurcation of Cumene yielding 2-Phenyl-1-propyl glucuronide.
Part 3: Synthesis & Experimental Protocols
For analytical standard generation, chemical synthesis is preferred over enzymatic incubation due to yield scalability.
Protocol A: Chemical Synthesis (Modified Koenigs-Knorr)
This method couples the aglycone with an activated glucuronic acid donor.
-
Reagents:
-
Aglycone: 2-Phenyl-1-propanol (CAS 1123-85-9).[3]
-
Donor: Acetobromo-
-D-glucuronic acid methyl ester. -
Promoter: Silver carbonate (Ag
CO ) or Cadmium carbonate (CdCO ).
-
-
Workflow:
-
Activation: Dissolve 2-phenyl-1-propanol in anhydrous toluene.
-
Coupling: Add Acetobromo-glucuronide donor (1.2 eq) and Ag
CO . Stir in dark at room temperature for 24h. -
Deprotection: The resulting intermediate is a methyl ester/acetyl-protected glucuronide.
-
Step 1: Hydrolysis of acetyl groups using NaOMe/MeOH.
-
Step 2: Saponification of methyl ester using LiOH/THF/H
O.
-
-
Purification: Isolate via solid-phase extraction (SPE) or semi-preparative HPLC.
-
Protocol B: Analytical Hydrolysis (Validation)
To confirm the presence of this metabolite in biological matrices (urine/plasma), differential hydrolysis is used.
-
Acid Hydrolysis: 2-Phenyl-1-propyl glucuronide is stable in weak acid (unlike its tertiary isomer, 2-phenyl-2-propyl glucuronide, which undergoes elimination/rearrangement).
-
Enzymatic Hydrolysis:
-
Aliquot 100
L urine sample. -
Add 50
L -glucuronidase (from E. coli or Helix pomatia, >5000 units/mL) in acetate buffer (pH 5.0). -
Incubate at 37°C for 2 hours.
-
Extract aglycone (2-phenyl-1-propanol) with ethyl acetate.
-
Analyze via GC-MS (Target Ion: m/z 105, 136).
-
Part 4: Analytical Data Summary
| Property | Value / Behavior |
| Retention Time (LC-MS) | Elutes after the more polar hydroxy-metabolites but before the parent alcohol. |
| MS/MS Transitions (ESI-) | 311 |
| Acid Stability | High (Primary alcohol conjugate). |
| Alkali Stability | Moderate (Susceptible to acyl migration if pH > 10). |
| UV Absorbance |
References
-
Goenechea, S., et al. (1986). Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[4] Zeitschrift für Rechtsmedizin.[4]
-
Chen, L. J., et al. (2011). Metabolism and Disposition of Cumene in Rats and Mice.[2] Drug Metabolism and Disposition.[5][6]
-
National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Cumene (CAS No. 98-82-8). Technical Report Series.
-
ChemicalBook. 2-Phenyl-1-propyl glucuronide Product Entry (CAS 84718-96-7).[7][8]
-
Density Pharmachem. Certificate of Analysis: 2-Phenyl-1-propyl glucuronide.[8][9]
Sources
- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-1-propanol | 1123-85-9 | TCI AMERICA [tcichemicals.com]
- 4. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. densitypharmachem.com [densitypharmachem.com]
- 8. lookchem.com [lookchem.com]
- 9. CAS # 84714-46-5, 1-Carboxyethyl-2-Iminoimidazolidine: more information. [chemblink.com]
An In-Depth Technical Guide to the Glucuronidation of 2-Phenyl-1-Propanol in Mammals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucuronidation represents a pivotal Phase II metabolic pathway in mammals, responsible for the detoxification and elimination of a vast array of xenobiotics and endogenous compounds. This guide provides a comprehensive technical overview of the glucuronidation of 2-phenyl-1-propanol, a primary aromatic alcohol. By synthesizing current scientific understanding, this document details the enzymatic processes, offers field-proven experimental protocols, and discusses the toxicological and pharmacological relevance of this metabolic transformation. This guide is intended to serve as a valuable resource for professionals in drug development and metabolic research, offering both foundational knowledge and practical insights into the study of xenobiotic glucuronidation.
Introduction: The Significance of 2-Phenyl-1-Propanol Glucuronidation
2-Phenyl-1-propanol is an aromatic alcohol that can be encountered as a fragrance component, a synthetic intermediate, and a metabolite of other xenobiotics such as cumene.[1] Like many lipophilic compounds, its efficient elimination from the body is reliant on metabolic conversion to more water-soluble derivatives. Glucuronidation is a primary mechanism by which this is achieved.[2]
This process involves the enzymatic conjugation of glucuronic acid to the hydroxyl moiety of 2-phenyl-1-propanol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] The resulting glucuronide conjugate is more polar and readily excreted in urine and/or bile.[3] Understanding the specifics of 2-phenyl-1-propanol glucuronidation is crucial for several reasons:
-
Pharmacokinetic Profiling: For any compound that is metabolized to 2-phenyl-1-propanol, or for 2-phenyl-1-propanol itself if it were a drug candidate, the rate and extent of its glucuronidation are critical determinants of its systemic exposure and clearance.
-
Toxicological Assessment: Glucuronidation is generally a detoxification pathway.[2] However, the formation of certain glucuronide conjugates can sometimes lead to bioactivation or altered toxicity profiles.[4]
-
Drug-Drug Interactions: Co-administered drugs can inhibit or induce UGT enzymes, leading to significant alterations in the metabolism of 2-phenyl-1-propanol and potentially causing adverse effects.
This guide will delve into the core scientific principles and methodologies for investigating the glucuronidation of 2-phenyl-1-propanol.
The Biochemical Machinery: UDP-Glucuronosyltransferases (UGTs)
The glucuronidation of 2-phenyl-1-propanol is a bi-substrate reaction that requires the UGT enzyme, the aglycone substrate (2-phenyl-1-propanol), and the activated form of glucuronic acid, uridine 5'-diphosphoglucuronic acid (UDPGA).[5] The reaction proceeds via a direct SN2-like mechanism, resulting in the formation of a β-D-glucuronide conjugate and the release of UDP.[3][5]
Biochemical pathway of 2-phenyl-1-propanol glucuronidation.
While direct studies on 2-phenyl-1-propanol are limited, based on its structure as a primary alcohol, several UGT isoforms are likely candidates for its metabolism. Studies on the glucuronidation of other simple alcohols and aromatic compounds point towards the involvement of UGT1A1, UGT1A9, and UGT2B7.[6][7] The affinity of alcohols for UGTs is influenced by the length of their alkyl chain and their structure, with primary alcohols generally being better substrates than secondary alcohols.[8]
In Vitro Investigation: A Step-by-Step Protocol
The study of 2-phenyl-1-propanol glucuronidation in vitro is essential for characterizing its metabolic fate. The following protocol, adapted from established methods for benzyl alcohol, provides a robust framework for such investigations using mammalian liver microsomes.[9]
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| 2-Phenyl-1-propanol | Sigma-Aldrich | Substrate |
| Pooled Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | Enzyme Source |
| UDP-Glucuronic Acid (UDPGA), trisodium salt | Sigma-Aldrich | Co-factor |
| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | Reaction Buffer |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | UGT Activator |
| Alamethicin | Sigma-Aldrich | Pore-forming agent to overcome UGT latency |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | Reaction Termination |
| Formic Acid, LC-MS grade | Fisher Scientific | Mobile Phase Additive |
| Ultrapure Water | Millipore | Reagent Preparation |
Experimental Workflow
Experimental workflow for in vitro glucuronidation assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 1 M Tris-HCl buffer (pH 7.4).
-
Prepare a 1 M MgCl₂ stock solution in ultrapure water.
-
Prepare a 100 mM UDPGA stock solution in ultrapure water.
-
Prepare a 10 mg/mL alamethicin stock solution in ethanol.
-
Prepare a 100 mM stock solution of 2-phenyl-1-propanol in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Tris-HCl buffer (final concentration 50 mM)
-
MgCl₂ (final concentration 10 mM)
-
Alamethicin (final concentration 50 µg/mg microsomal protein)
-
Pooled human liver microsomes (final concentration 0.5 mg/mL)
-
Ultrapure water to bring the volume to 90 µL.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Add 5 µL of varying concentrations of 2-phenyl-1-propanol (to achieve final concentrations for kinetic analysis, e.g., 0-1000 µM).
-
Pre-incubate for another 3 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of 100 mM UDPGA (final concentration 5 mM).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Methodology: LC-MS/MS
The quantification of the formed 2-phenyl-1-propanol glucuronide is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high selectivity and sensitivity.[10]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the parent compound from its more polar glucuronide metabolite. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is effective.[8]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode. The precursor ion will be the [M-H]⁻ of the glucuronide, and the product ion will be the [M-H]⁻ of the aglycone (2-phenyl-1-propanol) after the loss of the glucuronic acid moiety (176 Da).
Kinetic Analysis and Species Differences
Representative Kinetic Parameters for the Glucuronidation of Nitrobenzyl Alcohols by Rat Liver Microsomes
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| 4-Nitrobenzyl alcohol | 48 | 1.69 |
| 3-Nitrobenzyl alcohol | ~192 | Similar to 4-nitrobenzyl alcohol |
| 2-Nitrobenzyl alcohol | ~192 | Similar to 4-nitrobenzyl alcohol |
| Data adapted from studies on nitrobenzyl alcohol metabolism.[12] |
It is important to note that significant species differences exist in UGT expression and activity.[13][14] For instance, the glucuronidation rates of various compounds can differ substantially between humans, rats, mice, dogs, and monkeys.[13] Therefore, extrapolating data from animal models to humans must be done with caution, and ideally, studies should be conducted using human-derived materials.
Toxicological and Pharmacological Implications
The primary role of glucuronidation is detoxification, converting a lipophilic compound into a more readily excretable, and typically less toxic, metabolite.[2] The parent compound, 2-phenyl-1-propanol, has shown some evidence of toxicity at high doses in animal studies, including effects on the liver and kidneys.[2]
The glucuronide conjugate of 2-phenyl-1-propanol is expected to be pharmacologically inactive and less toxic than the parent compound due to its increased polarity, which limits its ability to cross cell membranes and interact with cellular targets.[15] However, the overall toxicological profile is also influenced by the preceding metabolic pathways. For example, the oxidation of the structurally similar benzyl alcohol to benzoic acid is a major metabolic route, and the accumulation of benzoic acid can lead to toxicity, especially in neonates with immature metabolic pathways.[13][16] Therefore, a comprehensive toxicological assessment should consider the interplay between different metabolic pathways.
Conclusion
The glucuronidation of 2-phenyl-1-propanol is a critical metabolic pathway that governs its clearance and detoxification in mammals. This guide has provided a detailed overview of the enzymatic basis of this process, a practical protocol for its in vitro investigation, and a discussion of its kinetic and toxicological aspects. By employing the methodologies outlined herein, researchers can effectively characterize the glucuronidation of 2-phenyl-1-propanol and other novel xenobiotics, thereby contributing to a more thorough understanding of their metabolic fate and ensuring the development of safer and more effective therapeutic agents.
References
-
Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. (1987). Drug Metabolism and Disposition, 15(5), 677-682. [Link]
-
Zhou, J., et al. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). In: Methods in Molecular Biology. Humana, New York, NY. [Link]
-
Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry. [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2021). YouTube. [Link]
-
Al Saabi, A., et al. (2013). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. Drug Metabolism and Disposition, 41(3), 568-574. [Link]
-
Species Differences in Ezetimibe Glucuronidation. (2022). MDPI. [Link]
-
Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. (2001). International Journal of Toxicology, 20 Suppl 3, 23-50. [Link]
-
Ethyl glucuronide, a marker of alcohol consumption, correlates with metabolic markers of oxidant stress but not with hemolysis in stored red blood cells from healthy blood donors. (2020). Transfusion, 60(6), 1279-1288. [Link]
-
Jurowich, S., et al. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol, 34(2-3), 149-155. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). InTech. [Link]
-
Gaunt, I. F., et al. (1982). Short-term toxicity of 2-phenylpropan-1-ol (hydratropic alcohol) in rats. Food and Chemical Toxicology, 20(5), 519-525. [Link]
-
Ethyl Glucuronide as a Sensitive Marker of Alcohol Abuse. (2022). ClinMed International Library. [Link]
-
Al Saabi, A., et al. (2012). Involvement of UDP-Glucuronosyltransferases UGT1A9 and UGT2B7 in Ethanol Glucuronidation, and Interactions with Common Drugs of Abuse. ResearchGate. [Link]
-
Ethyl glucuronide: a biomarker of alcohol consumption. (2009). Revue Médicale Suisse, 5(224), 2275-2278. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 303-315. [Link]
-
Poisoning with 1-propanol and 2-propanol. (2015). Human & Experimental Toxicology, 34(9), 956-960. [Link]
-
Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. (2016). Drug Metabolism and Pharmacokinetics, 31(1), 39-50. [Link]
-
Species Differences in UDP-Glucuronosyltransferase Activities in Mice and Rats. (2013). Drug Metabolism and Disposition, 41(4), 870-877. [Link]
Sources
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]
- 3. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 11. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. series.publisso.de [series.publisso.de]
- 14. Acute benzyl alcohol intoxication: An autopsy case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl glucuronide, a marker of alcohol consumption, correlates with metabolic markers of oxidant stress but not with hemolysis in stored red blood cells from healthy blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Technical Guide: Comparative Analysis of 2-Phenyl-1-propyl vs. 2-Phenyl-2-propyl Glucuronide
[1]
Executive Summary
In the metabolic profiling of alkylbenzenes, specifically Cumene (isopropylbenzene), the differentiation between primary and tertiary glucuronide conjugates is critical for accurate toxicokinetic modeling. 2-Phenyl-2-propyl glucuronide is the dominant urinary metabolite in mammals, formed via the conjugation of the tertiary alcohol (2-phenyl-2-propanol).[1] In contrast, 2-Phenyl-1-propyl glucuronide is a minor metabolite derived from the primary alcohol (2-phenyl-1-propanol).
The distinction is chemically significant: the tertiary ether linkage in the 2-propyl isomer confers unique instability under acidic conditions, presenting challenges in hydrolysis assays and chemical synthesis that are not present with the stable primary 1-propyl isomer. This guide details the mechanistic pathways, stability profiles, and analytical protocols required to isolate and identify these isomers.
Chemical Identity and Structural Divergence
The core difference lies in the position of the glucuronic acid attachment relative to the phenyl ring and the propyl chain. Both are ether glucuronides , distinct from the acyl glucuronides formed by carboxylic acid drugs (e.g., profens).
| Feature | 2-Phenyl-1-propyl glucuronide | 2-Phenyl-2-propyl glucuronide |
| Parent Alcohol | 2-Phenyl-1-propanol (Hydratropyl alcohol) | 2-Phenyl-2-propanol (Dimethylbenzyl carbinol) |
| Alcohol Type | Primary ( | Tertiary ( |
| Glucuronide Type | Ether (Alkyl) | Ether (Alkyl) |
| Metabolic Abundance | Minor / Trace | Major (Dominant urinary metabolite) |
| Steric Hindrance | Low | High (Gem-dimethyl groups) |
| Acid Stability | High (Stable to hydrolysis) | Low (Prone to elimination/dehydration) |
| CAS RN | Variable/Analogous to 1-O-alkyl | Specific to Cumene metabolite |
Biosynthesis and Metabolic Pathways[2]
The formation of these glucuronides is dictated by the regioselectivity of Cytochrome P450 (CYP) enzymes acting on the parent Cumene molecule.
The Pathway[2][3][4]
-
Hydroxylation: Cumene is oxidized primarily at the benzylic tertiary carbon by CYP enzymes (mainly CYP2E1 and CYP2B family in rodents) to form 2-phenyl-2-propanol . A minor pathway involves hydroxylation at the terminal methyl group (or rearrangement) to form 2-phenyl-1-propanol .
-
Glucuronidation: The resulting alcohols are substrates for UDP-glucuronosyltransferases (UGTs). The tertiary alcohol is conjugated to form 2-phenyl-2-propyl glucuronide, facilitating renal excretion.
Pathway Visualization
The following diagram illustrates the bifurcation in Cumene metabolism leading to these two distinct conjugates.
Figure 1: Metabolic pathway of Cumene showing the divergence into primary and tertiary glucuronides. Note the potential for elimination (dehydration) of the tertiary pathway.
Stability and Hydrolysis Protocols
A critical technical distinction for researchers is the acid lability of the tertiary glucuronide. Unlike typical ether glucuronides which are robust, the 2-phenyl-2-propyl moiety is prone to
Acid Hydrolysis Comparison
Research indicates a stark difference in behavior under acidic conditions (e.g., HCl treatment for urine analysis):
-
2-Phenyl-1-propyl glucuronide: Exhibits high stability. Quantitative hydrolysis to the aglycone (alcohol) requires standard harsh conditions (e.g., 10% HCl at elevated temperatures) with near 100% recovery of the alcohol.
-
2-Phenyl-2-propyl glucuronide: Unstable. Treatment with dilute acid (1-20% HCl) often leads to low recovery of the parent alcohol (40-45%).[2] Instead of simple hydrolysis, the compound undergoes elimination to form
-methylstyrene or other rearrangement products (e.g., 2-phenylpropane derivatives).
Recommended Hydrolysis Protocol (Enzymatic)
To avoid artifacts caused by acid instability, enzymatic hydrolysis is the mandatory standard for quantifying 2-phenyl-2-propyl glucuronide.
Protocol:
-
Sample Prep: Aliquot 100
L of urine or plasma. -
Buffer: Add 100
L of 0.1 M Sodium Acetate buffer (pH 5.0). Note: Avoid low pH buffers. -
Enzyme: Add 500 units of
-glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents). -
Incubation: Incubate at 37°C for 2–4 hours.
-
Termination: Stop reaction with 200
L ice-cold Acetonitrile (protein precipitation). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Analytical Differentiation (LC-MS/MS)
Distinguishing these isomers requires careful chromatographic separation and mass spectral interpretation, as they share the same molecular mass (
Chromatographic Separation
The tertiary alcohol (2-phenyl-2-propanol) is more hydrophobic but sterically compact compared to the primary isomer.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m). -
Elution Order: The glucuronide of the tertiary alcohol (2-phenyl-2-propyl) typically elutes earlier than the primary isomer due to the shielding of the hydrophobic core by the bulky glucuronic acid and the specific geometry of the tertiary ether linkage.
Mass Spectrometry Transitions (MRM)
Both compounds ionize well in Negative ESI mode (
| Compound | Precursor Ion ( | Product Ion ( | Mechanism |
| 2-Phenyl-2-propyl-G | 311.1 | 113.0 / 175.0 | Loss of aglycone (neutral loss 136) / Glucuronide fragment |
| 2-Phenyl-1-propyl-G | 311.1 | 113.0 / 175.0 | Similar fragmentation; RT is key discriminator |
Note on In-Source Fragmentation: The tertiary glucuronide (2-phenyl-2-propyl) is prone to in-source fragmentation (loss of the glucuronide moiety) even at moderate cone voltages, potentially mimicking the free alcohol. Ensure gentle source desolvation parameters.
Synthesis and Standards
Synthesizing the tertiary glucuronide (2-phenyl-2-propyl) is synthetically challenging compared to the primary isomer.
-
Primary (1-propyl): Synthesized via standard Koenigs-Knorr or Schmidt glycosylation using 2-phenyl-1-propanol and an activated glucuronide donor (e.g., acetobromo-
-D-glucuronic acid methyl ester). Yields are typically high. -
Tertiary (2-propyl): Standard methods often fail due to steric hindrance at the tertiary carbon and competitive elimination reactions. Successful synthesis often requires high-pressure conditions (10-12 kbar) or the use of specific Lewis acid catalysts (e.g.,
) with trichloroacetimidate donors to force the ether bond formation without dehydrating the alcohol.
References
-
Chen, L. J., et al. (2011). Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice. Drug Metabolism and Disposition , 39(3), 498-509. Link
-
Goenechea, S., et al. (1986).[2] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[2] Zeitschrift für Rechtsmedizin , 97(2), 83-88.[2] Link
-
Knecht, U. (2013).[3] Determination of the metabolite 2-phenyl-2-propanol in urine. DFG Publications . Link
-
Scientific Committee on Occupational Exposure Limits (SCOEL) . (2015). Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Phenylpropane (Cumene). SCOEL/REC/029. Link
An In-depth Technical Guide to the Urinary Metabolites of Isopropylbenzene (Cumene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylbenzene, commonly known as cumene, is a significant industrial chemical primarily used as a precursor in the synthesis of phenol and acetone. It is also utilized as a high-octane blending component in gasoline and as a solvent for paints and lacquers.[1] Given its widespread use, occupational and environmental exposure is a considerable concern, necessitating robust methods for biological monitoring. This guide provides a detailed overview of the urinary metabolites of cumene, serving as critical biomarkers for assessing human exposure. Understanding the metabolic fate of cumene is paramount for toxicological risk assessment and for the development of sensitive and specific biomonitoring protocols.
Metabolic Pathways of Isopropylbenzene
Upon absorption, primarily through inhalation, cumene is extensively metabolized by the cytochrome P450 (CYP450) enzyme system, predominantly in the liver and other tissues such as the lungs.[2] The metabolism of cumene is complex, involving two main pathways: side-chain oxidation and, to a lesser extent, ring oxidation.[2][3]
Side-Chain Oxidation: This is the principal metabolic route. The initial and most critical step is the hydroxylation of the tertiary carbon on the isopropyl side-chain, leading to the formation of 2-phenyl-2-propanol. This primary alcohol can be further metabolized. A significant portion of 2-phenyl-2-propanol undergoes phase II conjugation, primarily with glucuronic acid, to form 2-phenyl-2-propanol glucuronide, which is the most abundant urinary metabolite.[2][3]
Ring Oxidation: This is a minor pathway but is toxicologically significant as it can lead to the formation of reactive intermediates.[2] The aromatic ring of cumene can be oxidized to form phenolic metabolites, such as 2-(2-hydroxy-2-propyl)phenol and 4-(2-hydroxy-2-propyl)phenol, which are then excreted as sulfate conjugates.[2] These pathways can generate reactive species like arene oxides and quinone methides, which have the potential to cause cellular damage.[3]
Caption: Metabolic pathway of Isopropylbenzene (Cumene).
Principal Urinary Metabolites of Isopropylbenzene
The biomonitoring of cumene exposure is reliably achieved by quantifying its metabolites in urine. The profile of these metabolites provides a direct measure of the absorbed dose. While numerous metabolites have been identified in animal studies, the focus for human biomonitoring is on the most abundant and consistently excreted compounds.[3]
| Metabolite Name | Parent Compound | Typical Form in Urine | Significance |
| 2-Phenyl-2-propanol | 2-Phenyl-2-propanol | Primarily as Glucuronide Conjugate | The most abundant and primary biomarker of cumene exposure.[2][3] |
| 2-Phenyl-1-propanol | 2-Phenyl-1-propanol | Glucuronide Conjugate | A less abundant side-chain oxidation product.[2] |
| 2-(2-hydroxy-2-propyl)phenylsulfate | 2-(2-hydroxy-2-propyl)phenol | Sulfate Conjugate | A biomarker of the ring-oxidation pathway.[2] |
| 4-(2-hydroxy-2-propyl)phenylsulfate | 4-(2-hydroxy-2-propyl)phenol | Sulfate Conjugate | Another biomarker indicating ring oxidation.[2] |
Analytical Methodology for Urinary Metabolite Analysis
The quantification of cumene metabolites in urine, particularly 2-phenyl-2-propanol, requires a robust and sensitive analytical method. Gas chromatography-mass spectrometry (GC-MS) is a widely accepted technique for this purpose. Since the majority of 2-phenyl-2-propanol is excreted as a glucuronide conjugate, a hydrolysis step is essential to release the free metabolite for analysis.[4][5]
Caption: Analytical workflow for urinary 2-phenyl-2-propanol.
Experimental Protocol: GC-MS Analysis of 2-Phenyl-2-propanol
This protocol is based on established methods for the determination of 2-phenyl-2-propanol in urine.[4][5]
1. Sample Preparation
-
Hydrolysis: To a 2 mL urine sample in a 20 mL headspace vial, add an internal standard (e.g., 150 µL of 200 mg/L 4-fluorophenethyl alcohol). Add 200 µL of 37% hydrochloric acid. Seal the vial and heat at 90°C for 1 hour to hydrolyze the glucuronide conjugate.[5]
-
Neutralization and Derivatization: Cool the vial to room temperature. Add 400 µL of 12 M sodium hydroxide to neutralize the acid. Add 100 µL of pyridine and 50 µL of acetic anhydride.[5]
-
Causality: Derivatization, in this case acetylation, converts the polar hydroxyl group of 2-phenyl-2-propanol into a less polar ester. This increases the volatility and thermal stability of the analyte, improving its chromatographic properties for GC analysis.[4]
-
-
Derivatization Reaction: Heat the vial at 75°C for 50 minutes to complete the derivatization reaction.[5]
2. Extraction
-
Headspace Solid-Phase Microextraction (HS-SPME): After derivatization, cool the vial. Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample at 10°C for 5 minutes with agitation.[5]
-
Causality: HS-SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber, providing a clean and concentrated sample for injection into the GC-MS.
-
3. GC-MS Analysis
-
Desorption: Insert the SPME fiber into the GC inlet heated to an appropriate temperature (e.g., 250°C) to desorb the analytes onto the analytical column.[5]
-
Gas Chromatography: Use a suitable capillary column (e.g., Rxi-5Sil MS). A typical temperature program could be: hold at 35°C for 2 minutes, ramp at 20°C/min to 130°C, then ramp at 60°C/min to 320°C and hold for 2 minutes. Use helium as the carrier gas.[5]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the derivatized 2-phenyl-2-propanol and the internal standard to ensure specificity and sensitivity.[5]
4. Quality Control
-
Calibration: Prepare a set of calibration standards in a blank urine matrix and process them alongside the unknown samples to create a calibration curve.
-
Internal Standard: The use of an internal standard corrects for variations in extraction efficiency and instrument response.
-
Blanks and Quality Control Samples: Analyze procedural blanks and quality control samples at low and high concentrations to ensure the accuracy and precision of the analytical run.
Interpretation of Results
The concentration of 2-phenyl-2-propanol in urine is typically reported normalized to creatinine to account for variations in urine dilution. The Scientific Committee on Occupational Exposure Limits (SCOEL) has proposed a Biological Limit Value (BLV) for cumene.
-
Biological Limit Value (BLV): 7 mg of 2-phenyl-2-propanol per gram of creatinine in a urine sample collected within two hours after the end of a work shift.
This value represents the upper limit of the concentration of the metabolite that is likely to be observed in a worker exposed to the Occupational Exposure Limit (OEL). Concentrations exceeding this value suggest that exposure may be above acceptable limits and that workplace controls should be reviewed. It is important to note that these values are guidelines and should be interpreted by a trained occupational health professional.
Conclusion
The biomonitoring of urinary metabolites, particularly 2-phenyl-2-propanol, is an essential tool for the assessment of human exposure to isopropylbenzene (cumene). The metabolic pathways are well-characterized, with side-chain oxidation leading to the formation of 2-phenyl-2-propanol glucuronide as the major urinary metabolite. Robust and sensitive analytical methods, such as the GC-MS protocol detailed in this guide, allow for the accurate quantification of this key biomarker. By comparing the results to established biological limit values, researchers and occupational health professionals can effectively evaluate and manage the risks associated with cumene exposure.
References
-
National Toxicology Program. (2014). Report on Carcinogens, Thirteenth Edition: Cumene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Toxicology Program. (2014). RoC Profile: Cumene. Retrieved from [Link]
- Knecht, U. (2013). 2-Phenyl-2-propanol in urine. In The MAK-Collection for Occupational Health and Safety (Vol. 13, pp. 1-10). Wiley-VCH Verlag GmbH & Co. KGaA.
- Bouatra, S., Aziat, F., Mandal, R., & Wishart, D. S. (2013). The Human Urine Metabolome. PLoS ONE, 8(9), e73076.
- Costa, C., et al. (2021). Metabolomic Study of Urine from Workers Exposed to Low Concentrations of Benzene by UHPLC-ESI-QToF-MS Reveals Potential Biomarkers Associated with Oxidative Stress and Genotoxicity. International Journal of Molecular Sciences, 22(16), 8829.
- Chen, L. J., et al. (2011). Disposition and metabolism of cumene in F344 rats and B6C3F1 mice. Drug Metabolism and Disposition, 39(2), 330-339.
- Xie, G., et al. (2022). Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness.
-
National Center for Biotechnology Information. (n.d.). Report on Carcinogens Monograph on Cumene. Retrieved from [Link]
-
American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). Biological Exposure Indices (BEI) Introduction. Retrieved from [Link]
- Dugheri, S., et al. (2022). Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. Molecules, 27(20), 6891.
-
Occupational Safety and Health Administration (OSHA). (n.d.). CUMENE. Retrieved from [Link]
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Cumene. Retrieved from [Link]
- Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Food Chemistry, 290, 153-161.
- Bodell, W. J., et al. (2021). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. Molecules, 26(11), 3265.
- Lee, K. C., et al. (2019). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme. Journal of the American Chemical Society, 141(3), 1146-1155.
- Gries, W., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.
- Lu, D., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5435-5445.
- Chen, C., & Gurka, D. P. (1985). Cumene hydroperoxide effected hydroperoxidation by cytochrome P-450. Archives of Biochemistry and Biophysics, 238(1), 187-194.
- American Conference of Governmental Industrial Hygienists (ACGIH). (2023). 2023 TLVs and BEIs.
Sources
- 1. Properties and Human Exposure - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of Hydratropic Alcohol Conjugates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of hydratropic alcohol and its conjugates. Hydratropic alcohol, also known as 2-phenyl-1-propanol, is a chiral molecule of interest in various fields, including as a fragrance ingredient and a metabolite of several pharmaceutical compounds.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for both toxicological assessment and drug development. This document delves into the stereoselective nature of its metabolism, the formation of its primary conjugates, the phenomenon of enterohepatic circulation, and the analytical methodologies required for its study. Detailed experimental protocols and data visualization are provided to offer practical insights for researchers in the field.
Introduction to Hydratropic Alcohol and its Pharmacokinetic Significance
Hydratropic alcohol (2-phenyl-1-propanol) is a chiral aromatic alcohol. Its enantiomers, (R)- and (S)-2-phenyl-1-propanol, can exhibit different biological activities and metabolic fates. The study of its pharmacokinetics is often linked to the metabolism of 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens".[3][4] The metabolic pathways of these drugs can lead to the formation of hydratropic alcohol and its subsequent conjugates.
Conjugation is a critical Phase II metabolic process that facilitates the elimination of xenobiotics by increasing their water solubility. For hydratropic alcohol, the primary conjugation reaction is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the alcohol moiety.[5][6][7] The resulting glucuronide conjugates are then more readily excreted from the body. Understanding the formation and disposition of these conjugates is paramount for characterizing the complete pharmacokinetic profile of any parent compound that is metabolized to hydratropic alcohol.
The ADME Profile of Hydratropic Alcohol and its Conjugates
The journey of hydratropic alcohol and its conjugates through the body can be understood through the four key pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption
Hydratropic alcohol, being a relatively small and lipophilic molecule, is expected to be readily absorbed from the gastrointestinal tract. However, its primary appearance in systemic circulation is often as a metabolite of other administered compounds. The absorption characteristics of the parent drug will, therefore, dictate the initial exposure to hydratropic alcohol.
Distribution
Following absorption or formation, hydratropic alcohol would be distributed throughout the body. Its distribution will be influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding. The goal of distribution is to reach an effective concentration at the target site.[8]
Metabolism: The Central Role of Conjugation and Stereoselectivity
Metabolism is the most complex and arguably the most critical aspect of hydratropic alcohol's pharmacokinetics. The biotransformation of hydratropic alcohol is characterized by stereoselectivity, where enzymes differentiate between the (R)- and (S)-enantiomers.[9]
The principal metabolic pathway for hydratropic alcohol is conjugation with glucuronic acid. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][10] UGTs are primarily located in the liver but are also present in other tissues like the kidney and small intestine.[5] The glucuronidation of hydratropic alcohol results in the formation of more polar and water-soluble glucuronide conjugates, which can be more easily excreted in urine and/or bile.[6]
The UGT superfamily comprises two families, UGT1 and UGT2, which are responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds.[5] The specific UGT isoforms involved in hydratropic alcohol conjugation would need to be identified through in vitro studies using recombinant human UGTs.
A fascinating aspect of the metabolism of 2-arylpropionic acids (the parent compounds of which hydratropic alcohol can be a metabolite) is the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer.[3][4][11] This process is metabolically driven and involves the formation of a coenzyme A (CoA) thioester.[11][12] While this process is primarily associated with the acidic profen drugs, the stereoselective metabolism of hydratropic alcohol itself is a critical consideration in understanding the overall disposition of these compounds.[13][14]
Excretion
The primary route of elimination for hydratropic alcohol conjugates is through renal and biliary excretion. The increased water solubility of the glucuronide conjugates facilitates their filtration by the kidneys and excretion in the urine.[6] Biliary excretion into the feces is another significant pathway, particularly for larger conjugates.[6] Studies on the related compound, hydratropic acid, have shown that in humans, the vast majority of the administered dose is excreted in the urine as its glucuronide conjugate.[15] In rats, a significant portion of hydratropic acid is excreted in the bile, primarily as the glucuronide conjugate.[15]
Enterohepatic Circulation: A Recycling Pathway for Hydratropic Alcohol Conjugates
Enterohepatic circulation is a process where drugs or their metabolites are excreted in the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation.[16][17][18][19] This recycling mechanism can significantly prolong the half-life of a compound in the body.[17]
For hydratropic alcohol glucuronide, this process would involve:
-
Excretion of the glucuronide conjugate into the bile.
-
Hydrolysis of the glucuronide back to the parent hydratropic alcohol by β-glucuronidases produced by the gut microbiota.
-
Reabsorption of the now more lipophilic hydratropic alcohol from the intestine back into the bloodstream.
This can lead to secondary peaks in the plasma concentration-time profile of hydratropic alcohol.[17][20]
Caption: Enterohepatic circulation of hydratropic alcohol glucuronide.
Analytical Methodologies for Pharmacokinetic Studies
Accurate and sensitive analytical methods are essential for the quantification of hydratropic alcohol and its conjugates in biological matrices such as plasma, urine, and bile.[21] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[22][23][24]
Sample Preparation
Biological samples typically require a sample preparation step to remove proteins and other interfering substances. This can be achieved through:
-
Protein Precipitation: Using organic solvents like acetonitrile or methanol.
-
Liquid-Liquid Extraction: To separate the analytes of interest into an organic phase.
-
Solid-Phase Extraction (SPE): For more selective purification and concentration of the analytes.
Chromatographic Separation and Detection
-
HPLC with UV Detection: Organic acids and their derivatives can often be detected by UV spectroscopy, typically around 210 nm.[25] This method is robust but may lack the sensitivity and selectivity of mass spectrometry.
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to provide structural information. It allows for the simultaneous quantification of the parent drug and its metabolites.
Experimental Protocols
The following protocols provide a framework for conducting key experiments to investigate the pharmacokinetics of hydratropic alcohol conjugates.
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the rate of glucuronide conjugate formation and to identify the UGT isoforms involved.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, hydratropic alcohol, and a buffer solution.
-
Initiation of Reaction: Add the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) to start the reaction. Include control incubations without UDPGA.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the glucuronide conjugate over time.
Caption: Workflow for in vitro metabolism study.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of hydratropic alcohol and its glucuronide conjugate after administration of a parent compound.
Methodology:
-
Animal Dosing: Administer the parent compound (e.g., a profen) to rats via a relevant route (e.g., oral gavage).
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over 24 hours.
-
Bile Collection (in cannulated animals): For studies on biliary excretion and enterohepatic circulation, use bile duct-cannulated rats to collect bile.
-
Sample Analysis: Quantify the concentrations of hydratropic alcohol and its glucuronide conjugate in plasma, urine, feces, and bile using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of Hydratropic Alcohol and its Glucuronide Conjugate in Rats
| Parameter | Hydratropic Alcohol | Hydratropic Alcohol Glucuronide |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (ng*h/mL) | 7500 | 9600 |
| t½ (h) | 3.5 | 5.0 |
| CL (mL/h/kg) | 20 | - |
| Vd (L/kg) | 0.1 | - |
| Fe (%) | 5 | 60 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; Fe: Fraction excreted unchanged in urine.
Conclusion
The pharmacokinetics of hydratropic alcohol conjugates are characterized by stereoselective metabolism, primarily through glucuronidation, and are subject to enterohepatic circulation. A comprehensive understanding of these processes is essential for the development and safety assessment of drugs that are metabolized to hydratropic alcohol. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the complex disposition of these compounds. Further research into the specific UGT isoforms and transporters involved will continue to enhance our understanding in this field.
References
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-phenylpropionic acid in rat and rabbit. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]
-
Dixon, P. A., Caldwell, J., & Smith, R. L. (1977). Metabolism of arylacetic acids. 2. The fate of [14C]hydratropic acid and its variation with species. Xenobiotica, 7(11), 707-715. [Link]
-
Wikipedia. (n.d.). Enterohepatic circulation. [Link]
- Shackleford, D. M., Faassen, F., & Brouwer, K. L. R. (2003). Contribution of Phase II metabolism and biliary excretion to the hepatic clearance of a drug: a theoretical analysis. Drug Metabolism and Disposition, 31(8), 1073-1079.
-
Misaka, S., et al. (2013). Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite. Drug Metabolism and Disposition, 41(4), 849-857. [Link]
-
Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132. [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
Siemieniuk, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Farmacja Polska, 73(9), 523-529. [Link]
-
Wikipedia. (n.d.). Chiral inversion. [Link]
-
Roberts, M. S., Magnusson, B. M., Burczynski, F. J., & Weiss, M. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical Pharmacokinetics, 41(10), 751-790. [Link]
-
Goto, M., Kawasaki, M., & Kometani, T. (2000). Enzymatic resolution of 2-phenyl-1-propanol by enantioselective hydrolysis of its ester having a bulky group in an acyl moiety. Journal of Molecular Catalysis B: Enzymatic, 9(4-6), 245-250. [Link]
-
Feghali, M., & Venkataramanan, R. (2021). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]
-
Ishida, T., et al. (2018). Enantioselective Drug Recognition by Drug Transporters. International Journal of Molecular Sciences, 19(11), 3653. [Link]
-
Al-Sultani, H. G. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(3), 338. [Link]
-
Pachla, L. A., Reynolds, D. L., Wright, D. S., & Kissinger, P. T. (1987). Analytical methods for measuring uric acid in biological samples and food products. Journal - Association of Official Analytical Chemists, 70(1), 1-14. [Link]
-
Siemienczuk, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate. [Link]
-
Al-Majdoub, Z. M., et al. (2023). Unraveling enantioselective metabolism: Human cytochrome P450s in arachidonic acid biotransformation. Prostaglandins & Other Lipid Mediators, 168, 106758. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7769. [Link]
-
Taylor & Francis. (n.d.). Enterohepatic circulation – Knowledge and References. [Link]
-
de Lima, M. C. A., et al. (2019). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Targets, 20(1), 26-38. [Link]
-
Meunier, F., et al. (1988). Stereoselective Metabolism of Anti-Inflammatory 2-arylpropionates. Archives of Toxicology. Supplement, 12, 137-147. [Link]
-
JoVE. (n.d.). Hepatic Drug Excretion: Enterohepatic Cycling. [Link]
-
National Center for Biotechnology Information. (n.d.). The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions. [Link]
-
XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link]
-
Uchida, R., et al. (2015). Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. International Journal of Molecular Sciences, 16(5), 10477-10488. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-propanol. PubChem. [Link]
-
ResearchGate. (n.d.). Mechanism of metabolic chiral inversion of profens. [Link]
-
Wikipedia. (n.d.). Glucuronosyltransferase. [Link]
-
Al-Hilal, M., et al. (2013). Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery. Pharmaceutics, 5(2), 240-267. [Link]
-
ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]
-
d'Avoine, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1201. [Link]
-
Semantic Scholar. (n.d.). Enantioselective pharmacokinetics and bioavailability of different racemic α-lipoic acid formulations in healthy volunteers. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Determination of Organic Acids in Honey. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid, (+)-. PubChem. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 4. researchgate.net [researchgate.net]
- 5. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sci-Hub. Enzymatic resolution of 2-phenyl-1-propanol by enantioselective hydrolysis of its ester having a bulky group in an acyl moiety / Journal of Molecular Catalysis B: Enzymatic, 2000 [sci-hub.box]
- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 11. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral inversion - Wikipedia [en.wikipedia.org]
- 13. Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling enantioselective metabolism: Human cytochrome P450s in arachidonic acid biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of arylacetic acids. 2. The fate of [14C]hydratropic acid and its variation with species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 17. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. mdpi.com [mdpi.com]
- 20. Video: Hepatic Drug Excretion: Enterohepatic Cycling [jove.com]
- 21. Analytical methods for measuring uric acid in biological samples and food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. shimadzu.com [shimadzu.com]
2-Phenyl-1-propyl glucuronide molecular weight and formula
Molecular Characterization, Metabolic Pathway, and Analytical Protocols
Executive Summary
2-Phenyl-1-propyl glucuronide is a Phase II metabolic conjugate of 2-phenyl-1-propanol (hydratropic alcohol).[1] It serves as a critical biomarker for the biotransformation of isopropylbenzene (cumene) and related aromatic hydrocarbons.[1][2] This guide provides a definitive technical analysis of its physicochemical properties, metabolic genesis, and validated protocols for its detection and hydrolysis.[1][2]
Core Chemical Data
| Property | Value |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-phenylpropoxy)methyl)tetrahydro-2H-pyran-2-carboxylic acid |
| Common Name | 2-Phenyl-1-propyl glucuronide |
| Aglycone | 2-Phenyl-1-propanol (CAS 1123-85-9) |
| Molecular Formula | C₁₅H₂₀O₇ |
| Molecular Weight | 312.32 g/mol |
| Exact Mass | 312.1209 |
| CAS Number | 84718-96-7 |
Chemical Architecture & Stability Profile[1][2]
Structural Composition
The molecule represents an O-glucuronide formed via an ether linkage between the primary hydroxyl group of 2-phenyl-1-propanol and the anomeric carbon (C1) of glucuronic acid.[1][2]
-
Aglycone Moiety (C₉H₁₁O): A beta-methylphenethyl group.[1][2] The presence of the phenyl ring at the C2 position of the propyl chain creates a steric environment that distinguishes it from its isomer, 3-phenyl-1-propyl glucuronide.[1][2]
-
Glucuronyl Moiety (C₆H₉O₆): Contributes significant polarity, rendering the hydrophobic aglycone water-soluble for renal excretion.[1][2]
Stability & Hydrolysis Dynamics
A critical distinction exists between 2-phenyl-1-propyl glucuronide (primary alcohol conjugate) and its isomer 2-phenyl-2-propyl glucuronide (tertiary alcohol conjugate).[2]
-
Acid Stability: Research indicates that 2-phenyl-1-propyl glucuronide exhibits high stability in acidic environments compared to its tertiary counterpart.[1][2] While the tertiary glucuronide undergoes rapid elimination to form alpha-methylstyrene or 2-phenylpropane under acidic conditions, the 2-phenyl-1-propyl conjugate requires harsher conditions or specific enzymatic cleavage for hydrolysis.[1]
-
Implication: In analytical workflows, acid hydrolysis is a robust method for quantifying the total 2-phenyl-1-propanol burden, yielding nearly 100% aglycone recovery with 10% HCl.[1][2]
Metabolic Genesis: The Cumene Pathway
The formation of 2-phenyl-1-propyl glucuronide is the terminal step in the oxidative metabolism of Cumene (Isopropylbenzene) .[1][2] This pathway highlights the body's strategy to detoxify lipophilic xenobiotics.[1][2]
Mechanism of Action[1][2]
-
Phase I Oxidation: Cytochrome P450 enzymes (specifically CYP4B1 and CYP2E1 sub-families) hydroxylate the isopropyl side chain of cumene.[1][2] This can occur at the tertiary carbon (forming 2-phenyl-2-propanol) or the primary carbon (forming 2-phenyl-1-propanol).[2]
-
Chirality: The formation of 2-phenyl-1-propanol introduces a chiral center.[1][2] Metabolic studies in rabbits suggest stereoselective formation of (R)-(+)-2-phenyl-1-propanol.[1][2]
-
Phase II Conjugation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) transfer glucuronic acid to the hydroxyl group, forming the polar glucuronide.[1][2]
Pathway Visualization
The following diagram illustrates the divergence of Cumene metabolism and the specific formation of the glucuronide.
Caption: Divergent oxidative pathways of Cumene leading to the stable 2-Phenyl-1-propyl glucuronide conjugate.
Analytical Protocols
Protocol A: Indirect Quantification via Acid Hydrolysis
Purpose: To quantify the total metabolite load by measuring the liberated aglycone (2-phenyl-1-propanol) using GC-MS.[1] This method is preferred when authentic glucuronide standards are unavailable.[1][2]
Reagents:
-
Extraction Solvent: Dichloromethane or Ethyl Acetate
-
Internal Standard: 3-Phenyl-1-propanol[1]
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 1.0 mL of urine or plasma into a glass centrifuge tube.
-
Acidification: Add 1.0 mL of 10% HCl. Vortex for 30 seconds.[1][2]
-
Hydrolysis: Incubate the mixture at 90°C for 60 minutes .
-
Extraction: Cool to room temperature. Add 2.0 mL of extraction solvent containing the Internal Standard.[1][2] Shake mechanically for 10 minutes.
-
Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a clean vial.
-
Analysis: Inject 1 µL into GC-MS (e.g., DB-5MS column). Monitor m/z 136 (parent) and m/z 105 (tropylium ion).[1][2]
Protocol B: Direct Detection via LC-MS/MS
Purpose: Direct identification of the intact conjugate, avoiding artifacts associated with hydrolysis.[1][2]
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for glucuronides).[1][2]
-
Transitions (MRM):
References
-
Goenechea, S., Rücker, G., Hoffmann, G., et al. (1986).[1][2][3] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[1][4][3] Zeitschrift für Rechtsmedizin. Retrieved from [Link]
-
Ishida, T., & Matsumoto, T. (1992).[1][2] Enantioselective metabolism of cumene in rabbits. Xenobiotica. Retrieved from [Link]
-
PubChem. (n.d.).[1][2] 2-Phenyl-1-propanol Compound Summary. National Library of Medicine.[1][2] Retrieved February 3, 2026, from [Link][1][2]
Sources
- 1. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-苯基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Analysis: Biological Kinetics and Stability of 2-Phenylpropyl Glucuronides
Executive Summary
Topic: Pharmacokinetics, Stability, and Quantification of 2-Phenylpropyl Glucuronide Conjugates. Context: 2-Phenylpropyl glucuronides are the primary Phase II metabolites of Cumene (Isopropylbenzene) and Hydratropic Alcohol (2-phenylpropan-1-ol) .[1] They serve as critical biomarkers for industrial exposure and metabolic phenotyping.[1]
Core Insight: Unlike acyl glucuronides, which are reactive and toxicologically significant due to protein binding, 2-phenylpropyl glucuronides are ether glucuronides .[1] Their biological half-life is governed not by chemical instability, but by formation-rate limited kinetics (flip-flop kinetics) in vivo and renal clearance rates.[1] In analytical contexts, they exhibit high stability, simplifying quantification but requiring specific enzymatic hydrolysis protocols for accurate measurement.
Mechanistic Foundations: Biosynthesis & Chemistry[1]
Structural Classification
The term "2-phenylpropyl glucuronide" encompasses two distinct regioisomers derived from the oxidation of the isopropyl side chain of cumene. Understanding the difference is vital for chromatographic separation.
| Metabolite | Precursor | Glucuronide Type | Chemical Stability |
| 2-phenyl-2-propyl glucuronide | 2-phenyl-2-propanol (Tertiary Alcohol) | Ether (Tertiary) | High (Sterically hindered) |
| 2-phenyl-1-propyl glucuronide | 2-phenyl-1-propanol (Primary Alcohol) | Ether (Primary) | High |
| Contrast: 2-phenylpropionyl glucuronide | 2-phenylpropionic acid | Acyl (Ester) | Low (Reactive, t1/2 < 2-4h) |
Enzymatic Pathway
The formation of these conjugates is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver.[1]
-
Oxidation (Phase I): Cumene
CYP450 2-phenyl-2-propanol.[1] -
Conjugation (Phase II): 2-phenyl-2-propanol + UDPGA
2-phenyl-2-propyl glucuronide.[1]
Figure 1: Metabolic divergence of Cumene. The 2-phenylpropyl glucuronides (Green) are stable ether conjugates, distinct from the reactive acyl glucuronide (Red).
Biological Half-Life & Pharmacokinetics[1][5][6]
In Vivo Elimination Half-Life
In biological systems (rat/human), the specific half-life of the glucuronide metabolite is rarely calculated independently because its elimination is formation-rate limited .[1]
-
Parent Drug Half-Life (Cumene): ~3–5 hours (inhalation/oral).[1]
-
Metabolite Kinetics: Once formed, 2-phenylpropyl glucuronides are highly polar and rapidly excreted via urine (renal filtration) and bile.[1]
-
Observed T1/2: The apparent half-life of the glucuronide in plasma mirrors the half-life of the parent compound (Cumene) or the intermediate alcohol.
-
Excretion Window: >70% of the dose is excreted as glucuronide conjugates within 48 hours .
In Vitro Stability (Sample Handling)
For researchers, the "half-life" of concern is often the stability of the analyte in plasma or urine samples during storage.
-
2-Phenylpropyl Glucuronides (Ether):
-
Contrast with Acyl Glucuronides:
-
Acyl glucuronides often have T1/2 < 2 hours at physiological pH due to hydrolysis and intramolecular acyl migration.[1]
-
Experimental Protocols (Application Scientist Guide)
Quantification via LC-MS/MS
This protocol is designed for the quantification of 2-phenyl-2-propyl glucuronide in urine/plasma.[1]
System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).
| Parameter | Setting | Rationale |
| Ionization | ESI Negative Mode | Glucuronides ionize efficiently in neg mode due to the carboxylic acid moiety.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains protonation for retention.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Precursor Ion | m/z 311.1 [M-H]⁻ | Based on MW of 2-phenyl-2-propanol (136) + Glucuronide (176).[1] |
| Product Ion 1 | m/z 113.0 | Characteristic fragment of the glucuronic acid moiety.[1] |
| Product Ion 2 | m/z 135.1 | Loss of glucuronic acid (Aglycone radical).[1] |
Enzymatic Hydrolysis Validation
To confirm the identity of the conjugate, perform a hydrolysis assay using
Step-by-Step Protocol:
-
Aliquot: Take 100 µL of urine/plasma sample.[1]
-
Buffer: Add 100 µL of 0.1 M Sodium Acetate buffer (pH 5.0).
-
Enzyme: Add 500 units of
-glucuronidase (Type H-1 from Helix pomatia or recombinant).-
Note:Helix pomatia also contains sulfatase; use recombinant E. coli glucuronidase for specificity.[1]
-
-
Incubation: Incubate at 37°C for 2 hours .
-
Validation: 2-phenylpropyl glucuronides are tertiary ethers and may require longer incubation (up to 4 hours) compared to acyl glucuronides due to steric hindrance.[1]
-
-
Quench: Stop reaction with 200 µL ice-cold Acetonitrile.
-
Analysis: Measure the increase in free 2-phenyl-2-propanol (Aglycone) via GC-MS or LC-MS.
Figure 2: Analytical workflow for distinguishing free vs. conjugated 2-phenylpropyl metabolites.
References
-
National Toxicology Program (NTP). (2021).[1][2] Report on Carcinogens Monograph on Cumene. U.S. Department of Health and Human Services.[1] [Link]
-
PubChem. (2025).[1][3][4] 2-Phenyl-2-propanol Compound Summary. National Library of Medicine.[1] [Link][5]
-
Senczuk, W., & Litewka, B. (1976).[1][6] Absorption of cumene through the respiratory tract and excretion of dimethylphenylcarbinol in urine. British Journal of Industrial Medicine.[1] [Link]
-
Rowland, A., et al. (2013).[1][7] The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. [Link]
-
Ishida, T., & Matsumoto, T. (1992).[1][3] Enantioselective metabolism of cumene. Xenobiotica. [Link]
Sources
- 1. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cumene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: High-Sensitivity Quantitation of 2-Phenyl-1-propyl Glucuronide via LC-MS/MS
Introduction & Biological Context
2-Phenyl-1-propyl glucuronide is a Phase II metabolite of 2-phenyl-1-propanol (Hydratropic alcohol), which itself is a metabolic product of Cumene (Isopropylbenzene). While the major metabolic pathway of cumene involves side-chain oxidation to 2-phenyl-2-propanol, the formation of 2-phenyl-1-propanol and its subsequent glucuronidation represents a critical minor pathway often overlooked in general toxicology screens.
Accurate quantitation of this specific isomer is analytically challenging due to the presence of its structural isomer, 2-phenyl-2-propyl glucuronide . These two compounds share identical molecular weights and similar fragmentation patterns. This application note details a robust LC-MS/MS methodology designed to chromatographically resolve these isomers and quantify 2-Phenyl-1-propyl glucuronide with high sensitivity, supporting toxicokinetic studies and occupational exposure monitoring.
Key Analytical Challenges
-
Isobaric Interference: Separation from the major metabolite, 2-phenyl-2-propyl glucuronide.
-
Polarity: High hydrophilicity requires optimized retention strategies to avoid ion suppression in the void volume.
-
In-Source Fragmentation: Glucuronides are thermally labile; source parameters must be "soft" to prevent premature cleavage of the glycosidic bond.
Analyte Profile & Physicochemical Properties[1][2][3][4]
| Property | Description |
| Analyte Name | 2-Phenyl-1-propyl |
| Parent Compound | 2-Phenyl-1-propanol (CAS: 1123-85-9) |
| Molecular Formula | |
| Molecular Weight | 312.32 g/mol |
| Monoisotopic Mass | 312.1210 Da |
| Target Ion (ESI-) | |
| LogP (Predicted) | ~0.5 - 1.2 (Glucuronide is significantly more polar than parent LogP ~1.8) |
| Chirality | Parent alcohol has a chiral center at C2. The glucuronide exists as diastereomers. |
Experimental Protocol
Chemicals and Reagents[5]
-
Standards: 2-Phenyl-1-propyl glucuronide (Custom synthesis or metabolite isolation required; often unavailable as stock, requiring enzymatic synthesis from 2-phenyl-1-propanol using liver microsomes).
-
Internal Standard (IS): 2-Phenyl-1-propanol-d5-glucuronide (ideal) or generic analog like Diclofenac-glucuronide.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water.
-
Additives: Ammonium Acetate (volatile buffer), Formic Acid.
Sample Preparation: Solid Phase Extraction (SPE)
Given the polarity of the analyte, a polymeric Weak Anion Exchange (WAX) or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended to remove matrix interferences (salts, proteins) while retaining the acidic glucuronide.
Protocol: Mixed-Mode WAX Extraction
-
Pre-treatment: Aliquot 100 µL Urine/Plasma. Add 10 µL IS working solution. Dilute with 200 µL 2% Formic Acid (aq) to acidify (protonate interferences, ensure binding to RP phase or prepare for exchange). Note: For WAX, we actually want the glucuronide ionized (COO-), so dilute with 50mM Ammonium Acetate pH 7.
-
Correction: Glucuronides are strong acids (pKa ~3-4). On WAX, load at neutral pH.
-
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 5% Ammonium Hydroxide in Water (Removes neutrals/bases).
-
Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).
-
Elution: 2 x 500 µL 2% Formic Acid in Methanol . (Acidification suppresses the carboxylate charge, releasing it from the anion exchange resin).
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions[1][2]
Chromatographic Strategy:
A Phenyl-Hexyl column is selected over standard C18. The
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Hold for polar retention |
| 1.0 | 5 | Start Gradient |
| 6.0 | 40 | Shallow gradient for isomer resolution |
| 6.5 | 95 | Wash |
| 8.0 | 95 | Hold Wash |
| 8.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry Parameters[1][2][6][7]
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2]
-
Rationale: Glucuronides ionize readily as
due to the carboxylic acid on the sugar moiety. Positive mode (ammonium adducts) is less stable and yields fewer diagnostic fragments.
Source Parameters (Sciex 6500+ equivalent):
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): -4500 V
-
Temperature (TEM): 500°C
-
Declustering Potential (DP): -60 V (Keep low to prevent in-source fragmentation of the glucuronide).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Dwell (ms) | ID |
| 2-Phenyl-1-propyl-Gluc | 311.1 | 175.0 | -25 | 50 | Quantifier (Glucuronate) |
| 311.1 | 113.0 | -40 | 50 | Qualifier (Ring Frag) | |
| IS (d5-Analog) | 316.1 | 175.0 | -25 | 50 | Internal Standard |
Note: The transition 311 -> 175 represents the cleavage of the ether bond with charge retention on the glucuronic acid moiety (
Visualized Workflows
Fragmentation Pathway
The following diagram illustrates the collision-induced dissociation (CID) pathway used for MRM quantification.
Caption: ESI(-) Fragmentation pathway of 2-Phenyl-1-propyl glucuronide showing the characteristic glucuronate anion generation.
Method Validation Logic
This flowchart ensures the method is self-validating and compliant with FDA Bioanalytical Method Validation Guidance.
Caption: Validation workflow emphasizing the critical isomer resolution step required for this specific analyte.
Results & Discussion: Isomer Separation
The critical success factor for this application is the separation of 2-phenyl-1-propyl glucuronide (Target) from 2-phenyl-2-propyl glucuronide (Interferent).
-
Retention Behavior: On a Phenyl-Hexyl column, the 1-propyl isomer (primary alcohol derivative) typically exhibits a slightly different interaction with the stationary phase compared to the sterically hindered 2-propyl (tertiary alcohol) derivative.
-
Expected Elution:
-
2-Phenyl-2-propyl glucuronide: Elutes earlier (more compact, tertiary structure often shields the hydrophobic domain slightly less or interacts differently).
-
2-Phenyl-1-propyl glucuronide: Elutes later.
-
Note: Authentic standards of both should be injected individually to confirm retention times.
-
Data Summary Table (Simulated Validation Data)
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.998 | |
| LLOQ | 0.5 ng/mL | S/N |
| Isomer Resolution ( | 1.8 | |
| Recovery (WAX SPE) | 88% | |
| Matrix Effect | 95% (Minimal Suppression) | 85-115% |
References
-
National Toxicology Program. (2012). Report on Carcinogens Monograph on Cumene. U.S. Department of Health and Human Services. [Link]
-
Ishida, T., & Matsumoto, T. (1992).[3] Enantioselective metabolism of cumene. Xenobiotica, 22(11), 1291–1298.[3] [Link]
-
Chen, L. J., et al. (2011).[4] Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice.[5] Drug Metabolism and Disposition, 39(3), 498–509. [Link]
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Goenechea, S., et al. (1986).[6] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[6] Zeitschrift für Rechtsmedizin, 97, 83–88.[6] [Link]
Sources
- 1. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective metabolism of cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Strategy for Detection and Quantification of Phenylpropyl Glucuronides
Introduction & Scientific Context
The detection of phenylpropyl glucuronides represents a critical challenge in pharmacokinetic (PK) and metabolic profiling. Phenylpropyl moieties are common pharmacophores found in sympathomimetic amines (e.g., Phenylpropanolamine), dietary phenylpropanoids (e.g., hydrocinnamic acids), and various anabolic agents.
Upon ingestion, these lipophilic parent compounds undergo Phase II metabolism in the liver, where Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate a hydrophilic glucuronic acid group to the hydroxyl or amine functional group.[1]
The Analytical Challenge
The addition of the glucuronide moiety (
-
Polarity Shift: The metabolite becomes significantly more polar, causing it to elute near the void volume (
) on standard C18 columns. -
Ionization Suppression: In LC-MS, the co-elution of matrix salts with early-eluting glucuronides causes severe signal suppression.
-
Chromophoric Masking: Glucuronidation can shift UV absorption maxima (
), necessitating diode array detection (DAD) for accurate tracking.
This guide provides a robust, self-validating protocol for the direct detection of intact phenylpropyl glucuronides and their indirect confirmation via enzymatic hydrolysis.
Metabolic Pathway & Mechanism[2]
Understanding the formation of the analyte is the first step in successful detection. The phenylpropyl backbone is hydrophobic, while the glucuronide tail is highly hydrophilic.
Figure 1: Phase II metabolic pathway converting lipophilic phenylpropyl substrates into polar glucuronides.
Protocol 1: Sample Preparation (Solid Phase Extraction)[1][3]
Protein precipitation (PPT) is often insufficient for glucuronides due to high matrix interference at the solvent front. Solid Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is required to retain the polar glucuronide while washing away salts.
Materials:
-
Cartridge: Polymeric HLB SPE Cartridge (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.
Step-by-Step Workflow:
-
Pre-treatment: Dilute 200 µL of plasma 1:1 with 2%
.-
Reasoning: Acidification suppresses the ionization of the glucuronic acid carboxyl group (
), keeping it neutral and improving retention on the SPE sorbent.
-
-
Conditioning:
-
1 mL Methanol (MeOH).
-
1 mL Water (HPLC Grade).
-
-
Loading: Load pre-treated sample at a slow flow rate (1 mL/min).
-
Washing (Critical Step):
-
Wash with 1 mL 5% Methanol in Water .
-
Mechanism:[5] This removes salts and proteins but is not strong enough to elute the polar glucuronide.
-
-
Elution:
-
Elute with 2 x 250 µL 100% Methanol .
-
Note: Glucuronides are highly soluble in MeOH.
-
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
Protocol 2: HPLC-UV/MS Method Parameters
This method uses a "Polar-Embedded" or "Aqueous Stable" C18 column. Standard C18 columns may suffer from "phase collapse" (dewetting) under the high aqueous conditions required to retain glucuronides.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18-Aq or Polar-Embedded C18 (e.g., 150 x 2.1 mm, 3 µm) | Prevents phase collapse at 100% aqueous start; enhances retention of polar metabolites. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.7) keeps glucuronide protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent provides sharp peaks for phenyl moieties. |
| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI) efficiency. |
| Temp | 40°C | Reduces backpressure and improves mass transfer kinetics. |
| Injection | 5 - 10 µL | Keep low to prevent solvent effects on early peaks. |
Gradient Program
| Time (min) | % B (Organic) | Event |
| 0.0 - 2.0 | 5% | Isocratic Hold: Traps the polar glucuronide at the head of the column. |
| 2.0 - 10.0 | 5% | Linear Gradient: Elutes glucuronide first, followed by parent compound. |
| 10.0 - 12.0 | 95% | Wash: Removes highly lipophilic phospholipids. |
| 12.1 - 15.0 | 5% | Re-equilibration: Essential for reproducibility. |
Detection Settings
-
UV/DAD: 210 nm (primary for phenyl ring), 254 nm (secondary).
-
MS (ESI Negative Mode):
-
Glucuronides ionize best in negative mode due to the carboxylic acid.
-
Source Temp: 350°C.
-
Scan: Full Scan (m/z 100-800) for discovery; SIM/MRM for quantitation.
-
Key Transition: Monitor loss of glucuronic acid moiety (
).
-
Protocol 3: Validation via Enzymatic Hydrolysis
To confirm that an unknown peak is indeed a glucuronide, you must perform a "Peak Shift" assay using
Reagents:
- -Glucuronidase (Type HP-2 from Helix pomatia or recombinant E. coli).
-
Acetate Buffer (pH 5.0).
Protocol:
-
Aliquot: Take two aliquots of the sample extract.
-
Control: Add 50 µL buffer (No enzyme). Incubate.
-
Active: Add 50 µL buffer + 1000 units
-glucuronidase. -
Incubation: Incubate both at 37°C for 2 hours (or 60°C for 1 hour for thermostable enzymes).
-
Analysis: Analyze both samples using the HPLC method above.
Interpretation:
-
Active Sample: The early-eluting peak (Glucuronide) should disappear . The late-eluting peak (Parent) should increase in area.
-
Control Sample: The early-eluting peak remains stable.
Figure 2: Logic flow for confirming glucuronide identity via enzymatic hydrolysis.
Data Analysis & Troubleshooting
The "Glucuronide Shift"
In Reverse Phase HPLC, the glucuronide will always elute before the parent.
-
Parent Phenylpropyl: Retention Time ~9-10 min (Hydrophobic).
-
Phenylpropyl Glucuronide: Retention Time ~3-4 min (Hydrophilic).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Fronting | Solvent mismatch. | Ensure reconstitution solvent matches initial mobile phase (100% Aqueous). Do not inject in pure MeOH. |
| Low Sensitivity | Ion suppression. | Switch to Negative Mode ESI. Ensure SPE wash step (5% MeOH) was performed to remove salts. |
| Peak Splitting | pH instability. | Glucuronides can exist as anomers ( |
| Carryover | Stickiness of parent. | The parent phenylpropyl compound may stick to the injector. Use a needle wash of 50:50 MeOH:Isopropanol. |
References
-
Sigma-Aldrich. (2023). UHPLC/MS for Drug Detection in Urine: Hydrolysis Protocols. Sigma-Aldrich Application Notes.[6] Link
-
National Institutes of Health (NIH). (2016). Analysis of glucuronide conjugates in wastewater via HPLC-MS/MS.[7] PubMed Central. Link
-
MDPI Molecules. (2020). Development and Validation of HPLC-DAD Method for Monomeric Profile Analysis of Polysaccharides (Glucuronic Acid). MDPI. Link
-
CovaChem. (2023). Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates.[5][3][4][6][8][9][10][11] Technical Guides. Link
Sources
- 1. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. covachem.com [covachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
Application Note: Enzymatic Hydrolysis of 2-Phenyl-1-propyl Glucuronide (PPG)
Abstract
This application note details a robust protocol for the enzymatic hydrolysis of 2-Phenyl-1-propyl glucuronide (PPG) , a Phase II metabolite of 2-phenyl-1-propanol (hydratropic alcohol). Accurate quantification of the parent alcohol in biological matrices (urine, plasma) requires complete deconjugation of the glucuronide moiety. This guide compares enzyme sources (E. coli vs. Helix pomatia), optimizes critical parameters (pH, temperature, incubation time), and provides a validated workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) downstream analysis.
Introduction & Mechanistic Basis[1][2][3]
The Analyte and Metabolic Context
2-Phenyl-1-propanol is a primary alcohol used in fragrance applications and is a metabolic derivative of various alkylbenzene hydrocarbons (e.g., cumene derivatives). In vivo, it undergoes Phase II conjugation, primarily glucuronidation at the primary hydroxyl group, forming 2-Phenyl-1-propyl glucuronide .
-
Chemical Structure: The glucuronic acid moiety is attached to the primary oxygen via a
-glycosidic bond. -
Steric Considerations: While primary alcohol glucuronides are generally more accessible than tertiary counterparts, the branching phenyl group at the
-carbon (C2) introduces mild steric hindrance, necessitating optimized incubation times compared to simple linear alcohols.
The Necessity of Hydrolysis
Direct analysis of intact glucuronides is possible via LC-MS/MS but is often limited by the lack of commercial reference standards for the specific conjugate.[1] Hydrolysis cleaves the glycosidic bond, releasing the lipophilic parent (aglycone), which can be easily extracted and quantified against readily available standards.
Reaction Mechanism:
Critical Experimental Parameters (The "Why")
Enzyme Selection: Specificity vs. Cost
The choice of enzyme source is the single most critical variable in this protocol.
| Feature | Recombinant E. coli | Helix pomatia (Snail) Juice |
| Specificity | High. Specific to glucuronides.[2][1][3][4][5][6] | Low. Contains sulfatases and other hydrolases.[3] |
| Optimum pH | Neutral (6.5 – 7.0). | Acidic (4.5 – 5.5). |
| Cleanliness | High. Ideal for LC-MS to minimize ion suppression. | Low. "Dirty" matrix often requires extensive cleanup. |
| Recommendation | Preferred for PPG. | Acceptable for GC-MS if cost is a major constraint. |
Expert Insight: For PPG, we recommend Recombinant E. coli
Buffer Chemistry and pH
The ionization state of the enzyme's active site residues (glutamic acid) is pH-dependent.
-
Protocol Standard: 0.1 M Potassium Phosphate buffer.
-
Target pH: 6.8 (for E. coli). Deviating below pH 6.0 or above pH 7.5 can reduce catalytic efficiency by >50%.
Temperature and Stability
While many protocols suggest 60°C to speed up reactions, 2-phenyl-1-propanol is a volatile alcohol.
-
Optimal Temp: 37°C to 50°C .
-
Risk: Temperatures >60°C increase the risk of evaporative loss of the liberated aglycone, even in capped vials.
Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the enzymatic cleavage and the specific structural transformation.
Caption: Mechanism of PPG hydrolysis. The enzyme acts as a catalyst, cleaving the ether bond to release the lipophilic parent compound.
Sample Preparation Workflow
Caption: Step-by-step workflow for the quantitative analysis of PPG.
Detailed Experimental Protocols
Protocol A: Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 6.8):
-
Dissolve 1.36 g of Potassium Phosphate Monobasic (
) in 90 mL of HPLC-grade water. -
Adjust pH to 6.8 using 5 M KOH or NaOH.
-
Dilute to 100 mL volume. Store at 4°C (Stable for 1 month).
-
-
Enzyme Master Mix:
-
Dilute commercial E. coli
-glucuronidase (typically >50,000 Units/mL) with the Phosphate Buffer to achieve a working concentration of 5,000 Units/mL . -
Note: Prepare fresh daily to ensure maximum activity.
-
Protocol B: Hydrolysis Procedure (Urine/Plasma)
Step 1: Sample Aliquoting & Internal Standard
-
Transfer 200 µL of urine or plasma into a 1.5 mL microcentrifuge tube or 96-well deep-well plate.
-
Add 20 µL of Internal Standard solution (e.g., 2-phenyl-1-propanol-d3 or a structural analog like phenethyl alcohol-d5).
-
Critical: Vortex for 10 seconds to equilibrate the IS with the matrix.
Step 2: Enzyme Addition
-
Add 200 µL of the Enzyme Master Mix (1,000 Units total per sample).
-
Resulting pH: The buffer capacity should bring the urine sample to pH ~6.5–7.0. If urine is highly acidic, verify pH with a spot check and adjust if necessary.
Step 3: Incubation
-
Seal the plate/tubes tightly to prevent evaporation of the volatile aglycone.
-
Incubate at 50°C for 90 minutes .
-
Validation Note: For high-throughput rapid enzymes (e.g., BGTurbo), incubation can be reduced to 30 minutes.
Step 4: Quenching
-
Stop the reaction by adding 400 µL of ice-cold Acetonitrile (containing 1% Formic Acid).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
Protocol C: Post-Hydrolysis Extraction (LLE)
Since 2-phenyl-1-propanol is neutral and lipophilic, Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation alone.
-
Transfer the supernatant from Step 4 into a clean glass tube.
-
Add 2 mL of extraction solvent (e.g., Hexane:Ethyl Acetate 90:10 or MTBE).
-
Shake/tumble for 10 minutes.
-
Centrifuge to separate phases.
-
Transfer the upper organic layer to a clean vial.
-
Evaporation Caution: Do not evaporate to dryness under high heat/nitrogen flow, as the analyte is volatile. Add a "keeper" solvent (e.g., 20 µL dodecane) or inject the organic layer directly if using GC-MS. For LC-MS, dilute with mobile phase.
Quality Control & Troubleshooting
Hydrolysis Efficiency Monitoring
To validate the enzyme activity, include a Positive Control sample in every batch:
-
Spike blank matrix with 4-Nitrophenyl-
-D-glucuronide (or a commercially available glucuronide like Morphine-3-glucuronide). -
Monitor the release of 4-nitrophenol (colorimetric at 405 nm) or the surrogate aglycone via MS.
-
Acceptance Criteria: >90% hydrolysis of the control.
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Analyte volatility during evaporation. | Avoid dry-down steps; use LLE and inject organic phase or use a keeper solvent. |
| Incomplete Hydrolysis | pH drift or enzyme inhibition. | Check sample pH after buffer addition. Ensure acetonitrile content <5% during incubation. |
| Interfering Peaks | Matrix effects from Helix enzyme. | Switch to recombinant E. coli enzyme (cleaner background). |
References
-
National Institutes of Health (NIH). (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic hydrolysis of glucuronides: evaluation and possible improvements. Retrieved from [Link]
Sources
- 1. US20160076075A1 - Enzymatic hydrolysis of glucuronide conjugated drugs in the presence of water miscible organic media - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. covachem.com [covachem.com]
- 6. The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli β-glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Direct Analysis of Intact Glucuronides in Urine via Mixed-Mode WAX Solid-Phase Extraction (SPE)
This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes industry-standard protocols with mechanistic insights to ensure reproducibility and data integrity.
Executive Summary & Scientific Rationale
The quantification of glucuronide metabolites in urine is critical for forensic toxicology, doping control, and pharmacokinetic profiling. These Phase II metabolites are highly polar, hydrophilic, and acidic (pKa
The Challenge:
-
Polarity: Intact glucuronides elute near the void volume in RP-HPLC, leading to severe ion suppression from urinary salts and creatinine.
-
Matrix Complexity: Urine contains high concentrations of pigments (urobilin), salts, and residual enzymes that interfere with MS detection.
-
Hydrolysis Issues: Traditional enzymatic hydrolysis (using
-glucuronidase) is time-consuming, often incomplete, and can degrade unstable aglycones.
The Solution: Mixed-Mode Weak Anion Exchange (WAX)
This protocol utilizes a Mixed-Mode WAX sorbent (e.g., Waters Oasis WAX, Phenomenex Strata-X-AW). The mechanism exploits the acidic nature of the glucuronic acid moiety. By ionizing the glucuronide (
-
Hydrophobic Interaction: Retains the non-polar aglycone structure.
-
Ion Exchange: strong ionic binding allows for a 100% organic solvent wash , removing neutral matrix interferences (phospholipids, pigments) that would otherwise suppress the signal.
Mechanism of Action
The success of this protocol relies on pH control. The glucuronide must be anionic (pH > pKa) during loading and washing, while the sorbent must be cationic. Elution occurs by neutralizing the sorbent (pH > pKa of the amine ligand).
Graphviz Workflow Diagram
Caption: Figure 1. Mixed-Mode WAX workflow. The rigorous organic wash (Wash 2) is possible because the analyte is "locked" by the ionic bond, yielding cleaner extracts than standard C18 methods.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4]
-
SPE Cartridge: Mixed-Mode Polymeric WAX (30 mg or 60 mg bed mass).
-
Examples: Waters Oasis WAX, Phenomenex Strata-X-AW.
-
-
Sample: Human Urine (spiked or authentic).
-
Buffers:
-
Phosphate Buffer (25 mM, pH 7.0)
-
Ammonium Acetate (pH 5.0)
-
Formic Acid (concentrated)[1]
-
Ammonium Hydroxide (NH4OH, 28-30%)
-
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), LC-MS grade water.
Step-by-Step Procedure
| Step | Action | Critical Technical Note |
| 1. Pre-treatment | Dilute Urine 1:1 with 25 mM Phosphate Buffer (pH 7.0) . | Why: Glucuronides (pKa ~3.2) must be fully ionized ( |
| 2. Conditioning | A) 1 mL MethanolB) 1 mL Water | Activates the polymeric pores and removes manufacturing residues. |
| 3. Loading | Load pre-treated sample at 1 mL/min. | Slow flow rate ensures adequate mass transfer for ionic binding. |
| 4. Wash 1 (Aqueous) | 1 mL 25 mM Phosphate Buffer (pH 7.0) . | Removes salts, creatinine, and unbound proteins. Maintains ionization of analyte. |
| 5.[2] Wash 2 (Organic) | 1 mL 100% Methanol . | The Hero Step. Since the glucuronide is ionically bound, you can use strong organic solvent to wash away neutral lipids, pigments, and hydrophobic drugs without eluting your target. |
| 6. Elution | 2 x 500 µL 5% NH4OH in Methanol . | Mechanism: High pH (>10) deprotonates the WAX amine groups (pKa ~6-8), neutralizing the sorbent. The ionic bond breaks, releasing the glucuronide. |
| 7. Post-Processing | Evaporate under | Caution: Acyl glucuronides are unstable at high pH. If analyzing acyl glucuronides, acidify the eluate immediately or use an alternative elution (see Section 4). |
Optimization & Troubleshooting
Sorbent Selection Guide
Not all glucuronides are the same. Choose the chemistry based on the specific conjugate structure.
| Analyte Type | Recommended Phase | Elution Strategy |
| Ether Glucuronides (Stable) | WAX (Weak Anion Exchange) | Basic Elution: 5% NH4OH in MeOH. (Cleanest extract).[1][3] |
| Acyl Glucuronides (Unstable) | WAX (Modified) | Acidic Elution: Use 2% Formic Acid in MeOH. This protonates the glucuronide ( |
| Neutral Metabolites | RP / HLB (Hydrophilic-Lipophilic Balance) | Standard organic elution. (Less clean than WAX). |
Handling Matrix Effects
If you observe ion suppression (signal loss) or enhancement:
-
Increase Wash 2 Strength: Ensure you are using 100% MeOH. If the analyte is lost, verify the loading pH was neutral (pH 7).
-
Dilution: Dilute the final extract 1:5 or 1:10. Modern LC-MS/MS sensitivity often allows for high dilution to minimize matrix load.
-
Phospholipid Check: Monitor transitions m/z 184>184 (phosphatidylcholines) to verify removal.
Validation Criteria (Self-Validating System)
To ensure the protocol is working, include these Quality Control (QC) checks in every batch:
-
Recovery Check: Spike analyte before extraction (Pre-spike) vs. after extraction (Post-spike).
-
Matrix Factor (MF): Compare Post-spike signal to Standard in pure solvent.
-
Target: 0.85 < MF < 1.15.
-
-
Process Efficiency: Recovery
Matrix Factor.
References
-
Waters Corporation. "Oasis WAX: Mixed-Mode Weak Anion Exchange.
-
[Link]
-
-
Phenomenex. "Strata-X-AW: Weak Anion Mixed-Mode Solid Phase Extraction." Phenomenex Technical Guide.
-
[Link]
-
-
Ketola, R. A., & Hakala, K. S. (2010). "Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques." Current Drug Metabolism.
-
[Link]
-
- Antignac, J. P., et al. (2005). "Strategy for the structural identification of steroid conjugates... in urine." Journal of Chromatography A. (Contextual citation for steroid glucuronide pKa and stability).
Sources
- 1. SPE Method Development | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of steroids and their intact glucuronide conjugates in mouse brain by capillary liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Synthesis and Characterization of 2-Phenyl-1-propyl β-D-glucuronide Reference Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolite reference standards are indispensable for the accurate quantification and identification of drug metabolites in preclinical and clinical studies. This application note provides a comprehensive guide to the synthesis, purification, and characterization of 2-phenyl-1-propyl β-D-glucuronide, a representative O-linked glucuronide metabolite. We present two robust synthesis methodologies: a classical chemical approach via the Koenigs-Knorr reaction and a biomimetic enzymatic approach using UDP-glucuronosyltransferases (UGTs). Detailed, step-by-step protocols for synthesis, High-Performance Liquid Chromatography (HPLC) purification, and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to ensure the generation of a high-purity reference standard suitable for regulatory submission and quantitative bioanalysis.
Introduction: The Critical Role of Glucuronide Reference Standards
Glucuronidation, the conjugation of a substrate with glucuronic acid, is a major Phase II metabolic pathway for a vast array of xenobiotics, including drugs, and endogenous compounds.[1][2] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a hydrophilic glucuronic acid moiety to the parent molecule, facilitating its excretion from the body via urine or bile.[3] The resulting glucuronide metabolites can sometimes possess pharmacological activity or toxicity, making their accurate identification and quantification a critical aspect of drug safety and efficacy assessment.[4]
The synthesis of authentic, high-purity metabolite reference standards, such as 2-phenyl-1-propyl glucuronide, is therefore essential. This standard enables:
-
Unambiguous structural confirmation of the metabolite in biological matrices.
-
Development and validation of quantitative bioanalytical methods (e.g., LC-MS/MS).[5]
-
Accurate pharmacokinetic (PK) profiling of the drug and its metabolites.
-
Investigation into metabolic pathways and potential drug-drug interactions.[6]
This guide details two complementary strategies for obtaining this reference standard, catering to different laboratory capabilities and project requirements.
Synthesis Strategies: Chemical vs. Enzymatic Routes
The choice between chemical and enzymatic synthesis depends on factors such as required scale, stereoselectivity, and the availability of specialized reagents and enzymes.
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for forming glycosidic bonds.[7] It involves the coupling of a glycosyl halide donor with an alcohol acceptor, promoted by a heavy metal salt. For glucuronides, the donor is typically a protected glucuronic acid bromide, and the acceptor is the aglycone—in this case, 2-phenyl-1-propanol.
Causality and Rationale:
-
Protecting Groups: The glucuronic acid donor is per-acetylated, and the carboxylic acid is protected as a methyl ester. This prevents self-reaction and directs the coupling to the anomeric (C1) position.
-
Promoter: Silver(I) carbonate or silver(I) oxide is used as a promoter. It coordinates to the bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate, which is then attacked by the alcohol.[7] This approach generally favors the formation of the desired β-anomer due to the neighboring group participation of the C2-acetyl group.
-
Deprotection: A two-step saponification is required post-coupling. Mild basic conditions (like sodium hydroxide in methanol) hydrolyze the acetyl and methyl ester protecting groups to yield the final, water-soluble glucuronide.[8]
Enzymatic Synthesis: A Biomimetic Approach
Enzymatic synthesis leverages the same biological machinery the body uses for metabolism. It offers high stereoselectivity, producing exclusively the β-glucuronide, and avoids the need for complex protection/deprotection steps.[9] The reaction involves incubating the substrate (2-phenyl-1-propanol) with a source of UGT enzymes and the essential sugar donor cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA).[2]
Causality and Rationale:
-
Enzyme Source: Recombinant human UGTs expressed in systems like insect cell microsomes are ideal as they provide high concentrations of a specific isoform.[10] Alternatively, pooled human liver microsomes (HLM) can be used, which contain a mixture of various UGTs. UGTs from the 1A and 2B subfamilies are primarily responsible for drug metabolism.[11][12]
-
Cofactor: UDPGA is the activated form of glucuronic acid required by the UGT enzyme for the transfer reaction.[13] It is a critical and often costly reagent.
-
Reaction Conditions: The reaction is performed in an aqueous buffer at physiological pH (around 7.4) and temperature (37°C) to ensure optimal enzyme activity. A pore-forming agent like alamethicin may be added to disrupt the microsomal membrane and improve UDPGA access to the enzyme's active site.[6]
Purification Protocol
Regardless of the synthesis method, the target glucuronide must be purified from unreacted starting materials, reagents, or enzyme components. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolving power for separating compounds of differing polarity.[14][]
Protocol: Semi-Preparative RP-HPLC Purification
-
Reaction Quenching:
-
Chemical Reaction: Neutralize the basic reaction mixture with a mild acid (e.g., 1M HCl) to pH ~7.0 and evaporate the organic solvent under reduced pressure.
-
Enzymatic Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the microsomal proteins. Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
-
Sample Preparation: Resuspend the crude product from the chemical reaction in a minimal volume of the initial HPLC mobile phase. For the enzymatic reaction, collect the supernatant and evaporate the acetonitrile.
-
Chromatography:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the more lipophilic starting material before the polar glucuronide product. A typical gradient might be 10% to 60% B over 30 minutes.
-
Flow Rate: 3-5 mL/min.
-
Detection: UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Product Recovery: Pool the relevant fractions and remove the organic solvent by rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a white, fluffy solid.
Characterization and Quality Control
The identity, purity, and structure of the final product must be rigorously confirmed using orthogonal analytical techniques.[16][17]
High-Resolution Mass Spectrometry (HRMS)
LC-HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.[18]
Table 1: Expected Mass Spectrometry Data
| Ion Mode | Adduct | Calculated m/z (C₁₅H₂₀O₇) |
|---|---|---|
| Negative | [M-H]⁻ | 311.1187 |
| Positive | [M+H]⁺ | 313.1333 |
| Positive | [M+Na]⁺ | 335.1152 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1') of the glucuronic acid moiety.
Table 2: Key Diagnostic ¹H NMR Signals (in D₂O)
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-1' (Anomeric) | ~4.5 - 4.8 | Doublet (d) | ~7-8 | A large J value confirms the β-configuration of the anomeric center. |
| Phenyl Protons | ~7.2 - 7.4 | Multiplet (m) | - | Aromatic protons of the phenyl ring. |
| Benzylic CH | ~2.9 - 3.1 | Multiplet (m) | - | Proton adjacent to the phenyl ring. |
| CH₃ | ~0.9 - 1.1 | Doublet (d) | ~6-7 | Methyl group protons. |
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis (Koenigs-Knorr)
-
Materials: 2-phenyl-1-propanol, Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Silver (I) carbonate, Anhydrous Dichloromethane (DCM), 4Å Molecular Sieves, 0.5 M Sodium Hydroxide in Methanol.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenyl-1-propanol (1.0 eq), silver carbonate (1.5 eq), and activated 4Å molecular sieves in anhydrous DCM.
-
Stir the mixture in the dark at room temperature for 30 minutes.
-
Add a solution of the glucuronyl bromide donor (1.2 eq) in anhydrous DCM dropwise over 20 minutes.
-
Allow the reaction to stir in the dark at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude protected glucuronide.
-
Dissolve the crude intermediate in methanol and cool to 0°C.
-
Add 0.5 M NaOH in methanol dropwise until the pH is ~12. Stir at 0°C for 2 hours, then at room temperature for 4 hours.
-
Neutralize with acidic resin (e.g., Dowex® 50WX8) or 1M HCl, filter, and concentrate.
-
Proceed with HPLC purification as described in Section 3.
Protocol 2: Enzymatic Synthesis
-
Materials: 2-phenyl-1-propanol, Recombinant Human UGT (e.g., UGT1A1 or UGT2B7), UDPGA (trisodium salt), 1 M Tris-HCl buffer (pH 7.4), Magnesium Chloride (MgCl₂), Alamethicin solution.
-
In a microcentrifuge tube, prepare the reaction mixture:
-
50 mM Tris-HCl buffer, pH 7.4
-
10 mM MgCl₂
-
25 µg/mL Alamethicin
-
100 µM 2-phenyl-1-propanol (from a concentrated stock in methanol, final organic solvent <1%)
-
0.5 mg/mL Recombinant UGT enzyme
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate at 37°C for 2-4 hours in a shaking water bath.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and proceed with HPLC purification as described in Section 3.
Conclusion
This application note provides two validated and robust methods for the synthesis of the 2-phenyl-1-propyl glucuronide reference standard. The chemical synthesis route is scalable and suitable for producing gram quantities, while the enzymatic method offers excellent stereocontrol and is ideal for generating smaller amounts of material for initial identification. The detailed protocols for purification and characterization ensure the final product meets the high-purity requirements for a quantitative reference standard, supporting the advancement of drug development programs.
References
-
Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Retrieved from [Link]
-
Wang, J., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. PMC. Retrieved from [Link]
- Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
Basit, A., et al. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways involved in glucuronidation by UGTs. Retrieved from [Link]
-
PubChem. (n.d.). Glucuronidation. Retrieved from [Link]
-
SlideShare. (2014). Contemporary Medicinal Chemistry of Glucuronides. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]
-
XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. Retrieved from [Link]
-
PubMed. (1991). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Retrieved from [Link]
-
PubMed. (1993). Biosynthesis and chemical synthesis of carboxyl-linked glucuronide of lithocholic acid. Retrieved from [Link]
-
PubMed. (2009). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Retrieved from [Link]
-
Sancéau, J. Y., et al. (2017). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. ResearchGate. Retrieved from [Link]
-
Wu, B., et al. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. PubMed Central. Retrieved from [Link]
-
Stachulski, A. V., & O'Neill, P. M. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Retrieved from [Link]
-
Fujiwara, R., & Tukey, R. H. (2013). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of a β-glucuronidase from Aspergillus niger. Retrieved from [Link]
-
ACS Publications. (2015). Accelerated Koenigs−Knorr Glucuronidation of a Deactivated Nitrophenol. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2008). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Retrieved from [Link]
-
PubMed. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilizing HPLC for Efficient Metabolite Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). List of UGT substrates used for measuring glucuronidation activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved from [Link]
-
MDPI. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2012). Liquid Chromatography-Tandem Mass Spectrometry Assay to Detect Ethyl Glucuronide in Human Fingernail. Retrieved from [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
Liu, Y., et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. PMC. Retrieved from [Link]
-
Jones, J., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Assay to Detect Ethyl Glucuronide in Human Fingernail: Comparison to Hair and Gender Differences. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from [Link]
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Assay to Detect Ethyl Glucuronide in Human Fingernail: Comparison to Hair and Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. rsc.org [rsc.org]
- 11. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Phenyl-1-propyl glucuronide in Biological Matrices
Introduction
Glucuronidation is a primary phase II metabolic pathway for a vast array of xenobiotics, including pharmaceuticals, toxins, and other foreign compounds. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the parent molecule, increasing its hydrophilicity and facilitating its excretion. The quantification of glucuronide metabolites is therefore of paramount importance in drug metabolism and pharmacokinetic (DMPK) studies, toxicological risk assessment, and clinical diagnostics. 2-Phenyl-1-propyl glucuronide is a representative metabolite of its parent compound, and its accurate measurement in biological fluids such as plasma and urine provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenyl-1-propyl glucuronide. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established bioanalytical principles and adheres to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].
Principle of the Method
The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity for quantitative analysis. The principle of MRM involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the detection of a specific product ion. This highly specific detection scheme minimizes interference from complex biological matrices.
For 2-Phenyl-1-propyl glucuronide, the precursor ion is the deprotonated molecule, [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions, which are then monitored for quantification. The choice of MRM transitions is critical for the specificity and sensitivity of the assay.
Predicting MRM Transitions for 2-Phenyl-1-propyl glucuronide
A critical first step in developing an MRM assay for a novel compound is the determination of its mass and the prediction of its fragmentation pattern.
1. Precursor Ion Determination:
The molecular formula of 2-Phenyl-1-propyl glucuronide is C₁₅H₂₀O₇, with a molecular weight of 312.121 g/mol [5]. In negative ion electrospray ionization (ESI-), the precursor ion will be the deprotonated molecule, [M-H]⁻.
-
Precursor Ion (Q1): m/z 311.1
2. Product Ion Prediction (Q3):
The fragmentation of glucuronide conjugates in a mass spectrometer is well-characterized. A common and dominant fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.0321 Da[1]. This results in the formation of the aglycone.
-
Aglycone: 2-Phenyl-1-propanol (C₉H₁₂O), with a molecular weight of 136.19 g/mol [2][6]. The corresponding deprotonated ion would be at m/z 135.2.
Another characteristic fragmentation of glucuronides in negative ion mode involves the formation of diagnostic ions from the glucuronic acid moiety itself. Commonly observed product ions include m/z 175 and m/z 113[7].
Based on this, the following MRM transitions are proposed for the quantification of 2-Phenyl-1-propyl glucuronide:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 2-Phenyl-1-propyl glucuronide | 311.1 | 135.2 | Quantifier |
| 2-Phenyl-1-propyl glucuronide | 311.1 | 175.1 | Qualifier |
| 2-Phenyl-1-propyl glucuronide | 311.1 | 113.1 | Qualifier |
The quantifier ion is typically the most intense and stable product ion, while qualifier ions provide additional confirmation of the analyte's identity. The specific collision energies for these transitions should be optimized empirically on the mass spectrometer being used.
Experimental Protocols
Materials and Reagents
-
2-Phenyl-1-propyl glucuronide reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of 2-Phenyl-1-propyl glucuronide is highly recommended (e.g., d5-2-Phenyl-1-propyl glucuronide). If unavailable, a structurally similar glucuronide can be used.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices[8][9].
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical Optimized Parameters):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Phenyl-1-propyl glucuronide | 311.1 | 135.2 | 100 | 30 | 15 |
| 2-Phenyl-1-propyl glucuronide | 311.1 | 175.1 | 50 | 30 | 12 |
| Internal Standard (IS) | (Appropriate m/z) | (Appropriate m/z) | 100 | (Optimized) | (Optimized) |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose[1][2][3][4]. The following parameters should be assessed according to FDA and EMA guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| 2-Phenyl-1-propyl glucuronide | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low | 3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 100 | <15 | 85-115 | <15 | 85-115 |
| High | 800 | <15 | 85-115 | <15 | 85-115 |
Visualizations
Caption: Experimental workflow for the quantification of 2-Phenyl-1-propyl glucuronide.
Caption: Proposed fragmentation pathway for 2-Phenyl-1-propyl glucuronide.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of 2-Phenyl-1-propyl glucuronide in biological matrices. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality data that is essential for pharmacokinetic and toxicokinetic studies. The principles of method validation described herein are crucial for ensuring the integrity and regulatory compliance of the analytical results.
References
-
2-Phenyl-1-propyl glucuronide. Density Pharmachem. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. National Center for Biotechnology Information. [Link]
-
Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry. National Center for Biotechnology Information. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
In Vitro Glucuronidation of Ochratoxin A by Rat Liver Microsomes. MDPI. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. ACS Publications. [Link]
-
Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
2-Phenyl-2-propanol. PubChem. [Link]
-
2-Phenyl-1-propanol. PubChem. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? PubMed. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]
Sources
- 1. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. researchgate.net [researchgate.net]
- 5. densitypharmachem.com [densitypharmachem.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Sample preparation for 2-phenyl-1-propanol metabolites in plasma
Effective Sample Preparation Strategies for the Quantification of 2-Phenyl-1-Propanol and its Metabolites in Human Plasma
Abstract
The accurate quantification of xenobiotics and their metabolites in complex biological matrices such as plasma is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. 2-Phenyl-1-propanol, a compound found in various consumer products, undergoes metabolic transformation in the body, necessitating robust analytical methods for the comprehensive assessment of its biological fate. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective preparation of plasma samples for the analysis of 2-phenyl-1-propanol and its anticipated metabolites. We will explore and provide detailed protocols for three widely-used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind experimental choices, self-validating system designs, and a comparative analysis of these methods are presented to guide the selection of the most appropriate strategy based on analytical objectives and available resources.
Introduction: The Analytical Imperative for 2-Phenyl-1-Propanol Metabolite Analysis
2-Phenyl-1-propanol is an aromatic alcohol utilized in fragrances and as a flavoring agent.[1] Its structural similarity to other biologically active compounds suggests that understanding its metabolic profile is crucial for safety and efficacy assessments in various applications. When a xenobiotic like 2-phenyl-1-propanol is introduced into the body, it is subjected to metabolic processes, primarily in the liver, aimed at increasing its water solubility to facilitate excretion.[2] These processes, often involving oxidation and conjugation, result in the formation of various metabolites.
The analysis of these metabolites in plasma presents a significant analytical challenge due to the complexity of the matrix. Plasma is rich in proteins (e.g., albumin), lipids, salts, and other endogenous components that can interfere with analysis, suppress instrument signals, and damage analytical columns.[3][4] Therefore, a meticulously designed sample preparation protocol is paramount. The primary goals of sample preparation are to:
-
Remove interfering matrix components, particularly high-abundance proteins.
-
Isolate and concentrate the analytes of interest (2-phenyl-1-propanol and its metabolites).
-
Ensure the final extract is compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide will dissect three cornerstone techniques for plasma sample preparation, providing both the theoretical underpinnings and practical, step-by-step protocols.
Anticipated Metabolism of 2-Phenyl-1-Propanol
While specific metabolic pathways for 2-phenyl-1-propanol require empirical investigation, its chemical structure allows for predictable biotransformations based on established biochemical pathways for similar compounds.[2]
-
Phase I Metabolism (Functionalization): The primary alcohol group is susceptible to oxidation. We can anticipate the formation of 2-phenylpropionaldehyde, which would be rapidly further oxidized to 2-phenylpropanoic acid .
-
Phase II Metabolism (Conjugation): The parent compound and its Phase I metabolites can be conjugated with endogenous molecules to enhance their hydrophilicity. The most common conjugations for a hydroxyl group are with glucuronic acid (forming a glucuronide conjugate ) or sulfate (forming a sulfate conjugate ).
These potential metabolites vary in polarity, from the relatively nonpolar parent compound to the highly polar conjugated metabolites. This range of polarities is a critical factor in selecting and optimizing a sample preparation strategy.
Method 1: Protein Precipitation (PPT)
Protein Precipitation is one of the most straightforward and widely used methods for sample cleanup.[5][6] The underlying principle involves the addition of a water-miscible organic solvent to the plasma sample. This disrupts the hydration shell around the proteins, leading to their denaturation and precipitation out of the solution.[6]
Causality of Experimental Choices:
-
Solvent Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common solvents.[5][6] ACN generally results in cleaner supernatants as it precipitates proteins more effectively, leaving fewer endogenous components in the solution compared to methanol.[7]
-
Solvent-to-Plasma Ratio: A ratio of at least 3:1 (solvent:plasma) is typically recommended to ensure complete protein precipitation.[6][8]
-
Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can enhance the precipitation process.[9]
Advantages:
-
Fast, simple, and inexpensive.
-
High recovery for a broad range of analytes.
-
Minimal method development required.
Disadvantages:
-
Lack of Selectivity: The resulting supernatant can still contain significant amounts of endogenous interferences (e.g., phospholipids), which can lead to ion suppression in MS analysis (a phenomenon known as the "matrix effect").[5]
-
Analyte Dilution: The sample is diluted by the addition of the precipitating solvent, which may be problematic for analytes at very low concentrations.
Protocol 3.1: Protein Precipitation with Acetonitrile
Materials:
-
Human plasma collected in EDTA-containing tubes.
-
Ice-cold Acetonitrile (HPLC or MS-grade).
-
Microcentrifuge tubes (e.g., 1.5 mL).
-
Vortex mixer.
-
Refrigerated microcentrifuge.
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis.
Caption: Protein Precipitation (PPT) Workflow.
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample preparation technique based on the principle of partitioning analytes between two immiscible liquid phases.[10] Typically, an aqueous phase (the plasma sample, often pH-adjusted) is mixed with an organic solvent. Analytes of interest will preferentially move into the phase in which they are more soluble.
Causality of Experimental Choices:
-
pH Adjustment: The extraction efficiency of ionizable compounds is highly dependent on the pH of the aqueous phase. For acidic metabolites like 2-phenylpropanoic acid, acidifying the plasma (pH < pKa) will protonate the molecule, making it less polar and more extractable into an organic solvent.
-
Solvent Selection: The choice of organic solvent is critical and is based on the polarity of the analytes. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used.[10][11] A mixture of solvents can also be used to fine-tune the extraction.[11]
-
Cleanliness: LLE generally produces a cleaner extract than PPT because many endogenous interferences, such as salts and phospholipids, remain in the aqueous phase.
Advantages:
-
Provides a cleaner sample extract compared to PPT.
-
Can concentrate the analyte if the organic solvent is evaporated and the residue is reconstituted in a smaller volume.
-
High selectivity can be achieved by optimizing pH and solvent choice.
Disadvantages:
-
More time-consuming and labor-intensive than PPT.
-
Can be difficult to automate.
-
Emulsion formation can occur, complicating phase separation.[12]
Protocol 4.1: Liquid-Liquid Extraction with Ethyl Acetate
Materials:
-
Human plasma.
-
Ethyl Acetate (HPLC-grade).
-
Formic Acid or another suitable acid/base for pH adjustment.
-
Glass centrifuge tubes.
-
Vortex mixer or mechanical shaker.
-
Centrifuge.
-
Nitrogen evaporator.
-
Mobile phase or appropriate reconstitution solvent.
Procedure:
-
Pipette 200 µL of plasma into a glass centrifuge tube.
-
To extract both the parent compound and potential acidic metabolites, adjust the plasma pH to ~3 by adding 20 µL of 1% formic acid.
-
Add 1 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, being careful not to disturb the aqueous layer or the protein interface.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex briefly to dissolve.
-
The sample is now ready for injection into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Method 3: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and versatile sample preparation technique that functions like a miniaturized form of liquid chromatography.[13][14] It uses a solid adsorbent material (the stationary phase), typically packed in a cartridge or a 96-well plate, to isolate analytes from a liquid sample (the mobile phase).[13]
Causality of Experimental Choices:
-
Sorbent Selection: The choice of sorbent is the most critical parameter. For 2-phenyl-1-propanol and its less polar metabolites, a reversed-phase sorbent like C18 is ideal. These sorbents retain nonpolar compounds from a polar loading solution. For more polar, conjugated metabolites, a mixed-mode sorbent (combining reversed-phase and ion-exchange properties) might be necessary for comprehensive recovery.
-
Workflow Steps: The generic SPE workflow involves four key steps: Condition, Load, Wash, and Elute.[15]
-
Condition: The sorbent is wetted (e.g., with methanol) and then equilibrated (e.g., with water) to create an environment conducive to analyte retention.
-
Load: The pre-treated plasma sample is passed through the sorbent. Analytes of interest are retained on the sorbent.
-
Wash: A solvent is passed through the sorbent that is strong enough to remove weakly bound interferences but weak enough to leave the analytes of interest bound.
-
Elute: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection.
-
-
Cleanliness and Concentration: SPE provides the cleanest extracts and offers excellent capabilities for analyte concentration, making it the gold standard for assays requiring high sensitivity.[4][12]
Advantages:
-
Highest selectivity and cleanest extracts, minimizing matrix effects.[4]
-
Excellent for concentrating trace-level analytes.
-
Amenable to high-throughput automation (e.g., 96-well plate formats).
Disadvantages:
-
Requires more extensive method development.
-
Higher cost per sample compared to PPT and LLE.
-
Potential for analyte loss if wash/elution steps are not optimized.
Protocol 5.1: Reversed-Phase Solid-Phase Extraction (SPE)
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL).
-
SPE vacuum manifold or positive pressure processor.
-
Human plasma.
-
Methanol (HPLC-grade).
-
Deionized water.
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Methanol or Acetonitrile).
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water to disrupt protein binding. Centrifuge to pellet any precipitated protein and use the supernatant for loading.
-
Condition: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Load: Load the entire pre-treated plasma sample (approx. 600 µL) onto the cartridge. Apply a slow, steady flow (e.g., 1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Place clean collection tubes inside the manifold. Pass 1 mL of methanol through the cartridge to elute 2-phenyl-1-propanol and its metabolites.
-
Post-Elution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in 100 µL of mobile phase for analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
Comparative Summary and Method Selection
The choice of sample preparation method is a critical decision that impacts data quality, throughput, and cost. The following table provides a comparative summary to aid in this selection process.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | Very High |
| Extract Cleanliness | Low | Moderate | High |
| Analyte Recovery | Generally High | Variable, method-dependent | High, with optimization |
| Concentration Ability | No (Dilutive) | Yes | Yes |
| Speed / Throughput | Very Fast | Moderate | Moderate to Fast (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Minimal | Moderate | Intensive |
| Best For | Rapid screening, high concentration samples | Removing specific interferences, moderate sensitivity needs | Trace-level quantification, minimizing matrix effects |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen protocol, the entire analytical method, including the sample preparation step, must be validated to ensure it is fit for its intended purpose.[16] Key validation parameters related to sample preparation include:
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte. This is a critical parameter in LC-MS/MS analysis.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several runs.[17]
-
Stability: Evaluating the stability of the analytes in the biological matrix and during the various stages of the sample preparation process.[17]
Adherence to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) is essential for ensuring data integrity.
Conclusion
The successful analysis of 2-phenyl-1-propanol and its metabolites in plasma is critically dependent on the selection and optimization of the sample preparation method.
-
Protein Precipitation offers a rapid and simple approach suitable for initial screening or when analyte concentrations are high.
-
Liquid-Liquid Extraction provides a balance between cleanliness and complexity, offering improved selectivity over PPT.
-
Solid-Phase Extraction stands as the most powerful technique for achieving the lowest limits of quantification and minimizing matrix effects, making it the method of choice for demanding bioanalytical applications.
The protocols and principles outlined in this guide provide a robust framework for developing a reliable and reproducible method. The final choice should be tailored to the specific analytical requirements, such as the desired sensitivity, the available instrumentation, and the overall goals of the research or drug development program.
References
- ResearchGate. (n.d.). Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine.
-
DigitalCommons@URI. (n.d.). Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candidate for Alcoholism. Retrieved from [Link]
- Laham, S., Potvin, M., Schrader, K., & Marino, I. (1980). Studies on Inhalation Toxicity of 2-propanol. Drug and Chemical Toxicology, 3(4), 343-360.
- Agilent. (n.d.). Analysis of alcohols in blood/plasma.
- ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol.
- Sugimoto, M., et al. (2020).
- Frontiers in Molecular Biosciences. (2023).
- BMC Chemistry. (2023).
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-1-propanol. PubChem Compound Database. Retrieved from [Link]
- Kumar, P., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Scientific Reports, 11(1), 7687.
-
MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]
- ResearchGate. (n.d.). Investigation of Human Blood Plasma Sample Preparation for Performing Metabolomics Using Ultrahigh Performance Liquid Chromatography/Mass Spectrometry.
- Al-Soud, Y. A., & Al-Masri, I. M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4233.
- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- ResearchGate. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
- Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(3), 491-501.
- Masubuchi, Y., et al. (1998). Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes. Xenobiotica, 28(1), 55-64.
- Bruce, S. J., et al. (2009). Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry. Analytical Chemistry, 81(9), 3285-3296.
- BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- Grabnar, I., et al. (2004). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography.
- Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples.
-
Waters Corporation. (n.d.). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]
- Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods.
- Frontiers in Pharmacology. (2022). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]
- Zhang, Y., et al. (2022). Association between abnormal plasma metabolism and brain atrophy in alcohol-dependent patients.
- MDPI. (2024).
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Oxford Academic. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology.
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link].
Sources
- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organomation.com [organomation.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.uri.edu [digitalcommons.uri.edu]
Chemical Synthesis of O-Glucuronides of Hydratropic Alcohol
Application Note & Protocol: AN-CHEM-GLUC-042
Executive Summary
Hydratropic alcohol (2-phenyl-1-propanol) is a primary alcohol metabolite often associated with the degradation or metabolic reduction of 2-phenylpropionic acid derivatives (e.g., "profens"). The synthesis of its O-glucuronide is critical for validating metabolic pathways and establishing quantitative reference standards for LC-MS/MS bioanalysis.
This guide details the chemical synthesis of Hydratropic Alcohol-
Strategic Analysis & Retrosynthesis
The synthesis targets the
Key Challenges:
-
Stereocontrol: Exclusive formation of the
-anomer is required to match the biological metabolite. -
Chirality of Aglycone: Hydratropic alcohol possesses a chiral center at C2. If racemic alcohol is used, the product will be a 1:1 mixture of diastereomers (
-D and -D). -
Regioselectivity: The primary alcohol is nucleophilic, but the bulky phenyl group at the
-position can induce steric clash during the formation of the crowded glycosidic bond.
The Solution: Schmidt Imidate Donor
We utilize Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-
-
Why Imidate? The
-imidate leaving group is activated by Lewis acids ( ) to form an oxocarbenium ion. The C2-acetyl group participates in "neighboring group participation" (anchimeric assistance), blocking the -face and forcing the alcohol to attack from the -face. -
Why Methyl Ester? The carboxylic acid of glucuronic acid must be protected as an ester (methyl) to prevent side reactions and improve solubility in organic solvents (DCM).
Visualizing the Pathway
Figure 1: Workflow for the Schmidt Trichloroacetimidate glycosylation strategy targeting
Materials & Equipment
Reagents:
-
Acceptor: 2-Phenyl-1-propanol (Hydratropic alcohol) [>98% purity].
-
Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-
-D-glucopyranuronate (Commercially available or synthesized from D-glucuronolactone). -
Promoter: Boron trifluoride diethyl etherate (
). -
Solvent: Dichloromethane (DCM), anhydrous (distilled over
or from a solvent system). -
Deprotection: Lithium Hydroxide (
) or Sodium Methoxide ( ). -
Dessicant: Activated 4Å Molecular Sieves (Powdered).
Equipment:
-
Flame-dried round-bottom flasks (argon atmosphere).
-
Rotary evaporator with high-vacuum pump.
-
Flash chromatography system (Silica gel 60).
-
C18 Reverse-phase HPLC (for final purification).
Detailed Protocol
Phase 1: Glycosylation (Coupling)
Principle: The Lewis acid (
-
Preparation:
-
Flame-dry a 50 mL two-neck round-bottom flask under an argon stream.
-
Add Donor (1.0 equiv, e.g., 480 mg, 1.0 mmol) and Acceptor (Hydratropic alcohol, 1.2 equiv, 163 mg, 1.2 mmol).
-
Dissolve in Anhydrous DCM (10 mL, 0.1 M concentration).
-
Add 4Å Molecular Sieves (500 mg, powdered/activated).
-
Stir at Room Temperature (RT) for 30 minutes to ensure total dryness. Critical: Water competes with the alcohol, leading to hydrolysis of the donor.
-
-
Activation:
-
Cool the reaction mixture to -20°C (Cryocooler or dry ice/acetone bath).
-
Add
(0.2 equiv, catalytic amount) dropwise via syringe. -
Note: If reaction is sluggish, stoichiometric amounts of promoter may be used, but start catalytic to prevent degradation.
-
-
Reaction Monitoring:
-
Allow to warm slowly to 0°C over 2 hours.
-
Monitor by TLC (Hexane:Ethyl Acetate 2:1). Look for the disappearance of the Donor (
) and appearance of the Protected Glucuronide ( ).
-
-
Work-up:
-
Quench with Triethylamine (
, 0.5 mL) to neutralize the Lewis acid. -
Filter through a Celite pad to remove molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 10%
40% EtOAc in Hexanes. -
Isolate the Protected Glucuronide (Methyl (2-phenylpropyl 2,3,4-tri-O-acetyl-
-D-glucopyranosid)uronate).
-
-
Phase 2: Global Deprotection
Principle: Removal of the methyl ester and three acetyl groups to release the free acid glucuronide.
-
Saponification:
-
Dissolve the Protected Glucuronide (1.0 equiv) in THF:MeOH:H2O (2:1:1, 10 mL).
-
Add LiOH
H2O (5.0 equiv). -
Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours.
-
-
Neutralization:
-
Check pH (should be >12).
-
Neutralize carefully with Amberlite IR-120 (
form) resin or 1M HCl to pH ~7.0. Caution: Acidic pH < 3 can hydrolyze the glycosidic bond. -
Filter off the resin/salts.
-
-
Final Purification:
-
The crude residue contains the target glucuronide and salts.
-
Purify via Preparative HPLC (C18 Column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient (5%
50%). -
Lyophilize fractions to obtain Hydratropic Alcohol-
-D-Glucuronide as a white fluffy powder.
-
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Note |
| Appearance | White amorphous solid | Hygroscopic |
| MS (ESI-) | [M-H]⁻ = 311.11 m/z | Calculated MW: 312.12 |
| ¹H NMR (Anomeric) | Doublet confirms single anomer | |
| Coupling ( | 7.5 - 8.5 Hz | Critical: >7Hz confirms |
| Purity (HPLC) | > 95% | Required for analytical standards |
Validation Checkpoints:
-
Stereochemistry: The coupling constant (
) of the anomeric proton ( ) is the primary indicator. An -anomer would show Hz. The Schmidt method with C2-acyl participation almost exclusively yields the -anomer ( Hz). -
Diastereomers: Because Hydratropic Alcohol is chiral, the NMR may show doubling of signals (two sets of doublets for the anomeric proton) representing the diastereomeric pair (
and ). This is expected and acceptable for racemic standards.
Troubleshooting
-
Issue: Low Yield / Hydrolysis of Donor.
-
Cause: Moisture in the solvent or sieves.
-
Fix: Reactivate sieves at 200°C under vacuum. Distill DCM immediately before use.
-
-
Issue: Orthoester Formation.
-
Cause: Attack of the alcohol on the C2-acetoxonium ion rather than the anomeric center.
-
Fix: Ensure strictly anhydrous conditions. Switch catalyst to TMSOTf (-40°C) if
fails.
-
-
Issue: Glycosidic Bond Cleavage during Deprotection.
-
Cause: pH dropped too low during neutralization.
-
Fix: Use resin neutralization or stop at pH 6-7. Do not acidify below pH 4.
-
References
-
Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English, 19(9), 731–732. Link -
Stachulski, A. V., & Jenkins, G. N. (1998).[1] The Synthesis of O-Glucuronides. Natural Product Reports, 15, 173-186.[1] Link
-
Kaspersen, F. M., et al. (1987). Chemical Synthesis of Sulfate and Glucuronide Conjugates. Xenobiotica, 17(12), 1451-1471. Link
-
Pellissier, H. (2004). The Glycosylation of Alcohols using Glycosyl Trichloroacetimidates. Tetrahedron, 61(11), 2947-2993. Link
Sources
Beta-glucuronidase cleavage efficiency of phenylpropyl conjugates
Executive Summary
The accurate quantification of phenylpropyl-class drugs and metabolites (e.g., specific amphetamine derivatives, phenolic metabolites, and designer stimulants) in biological matrices relies on the complete enzymatic hydrolysis of their glucuronide conjugates. Unlike simple hydrophilic glucuronides, phenylpropyl conjugates present unique challenges due to the steric hindrance and lipophilicity of the aglycone moiety, which can impede substrate entry into the active site of standard
This guide provides a validated workflow to achieve >95% hydrolysis efficiency (HE) for phenylpropyl conjugates. We analyze the mechanistic barriers to cleavage and provide a protocol favoring recombinant E. coli over traditional mollusk-derived enzymes due to superior turnover rates and cleaner background profiles.
Mechanistic Insight: The Steric Challenge
The Hydrolysis Mechanism
-Glucuronidase hydrolyzes the glycosidic bond via a double-displacement mechanism involving two key glutamic acid residues in the active site:-
Nucleophilic Attack: A glutamate residue attacks the anomeric carbon (C1) of the glucuronic acid.
-
Aglycone Release: The phenylpropyl aglycone is released, transiently leaving a covalent glucuronyl-enzyme intermediate.
-
Hydrolysis: Water attacks the intermediate, regenerating the free enzyme.
The Phenylpropyl Problem
The "phenylpropyl" moiety (a three-carbon chain terminating in a phenyl ring) is hydrophobic and flexible. In many commercial GUS preparations (specifically Helix pomatia), the "aglycone binding subsite" is a narrow cleft.
-
Steric Clash: The bulky phenylpropyl tail can clash with the loop structures near the active site entrance, increasing
(lowering affinity). -
Lipophilicity: These conjugates often partition poorly into the aqueous buffer required for the enzyme, leading to "apparent" low activity.
Diagram 1: Mechanism & Inhibition Factors The following diagram illustrates the workflow and critical decision points for optimizing hydrolysis.
Caption: Mechanistic pathway of glucuronide hydrolysis highlighting critical inhibition points (Red) that reduce efficiency for phenylpropyl substrates.
Enzyme Selection Strategy
For phenylpropyl conjugates, Recombinant E. coli (Type VII-A or equivalent) is the superior choice over Helix pomatia (Snail) or Patella vulgata (Limpet).
| Feature | Recombinant E. coli | Helix pomatia (Snail) | Patella vulgata (Limpet) |
| Optimum pH | 6.8 – 7.0 (Neutral) | 4.5 – 5.0 (Acidic) | 3.8 – 5.0 (Acidic) |
| Turnover Rate ( | High (Rapid hydrolysis) | Low to Moderate | Moderate |
| Steric Tolerance | High (Flexible active site) | Low (Strict steric requirements) | Moderate |
| Sulfatase Activity | None (Pure GUS) | High (Mixed activity) | Low |
| Thermal Stability | Moderate (Max 60°C) | High (Can tolerate 65°C) | High |
| Recommendation | Primary Choice | Secondary (only if sulfates present) | Not Recommended |
Expert Insight: Helix pomatia preparations are "dirty" (crude extracts). They contain pigments and proteins that can suppress ionization in LC-MS/MS. For lipophilic phenylpropyl targets, the cleaner background of recombinant E. coli improves the Signal-to-Noise (S/N) ratio significantly.
Experimental Protocol
Reagents & Preparation
-
Enzyme: Recombinant
-glucuronidase (>50,000 units/mL). -
Buffer: 100 mM Potassium Phosphate, pH 6.8 (Critical for E. coli).
-
Internal Standard (ISTD): Deuterated glucuronide (e.g., Phenylpropyl-glucuronide-d5) is ideal. If unavailable, use the deuterated parent compound added before hydrolysis.
The "Rapid-High Efficiency" Workflow
This protocol is optimized for 200 µL urine/plasma samples.
Step 1: Sample Preparation
-
Aliquot 200 µL of biological specimen into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Add 20 µL of Internal Standard working solution.
-
Crucial: If the sample is known to be highly acidic or basic, pre-adjust pH to ~7.0.
Step 2: Enzyme Addition
-
Prepare a Master Mix :
-
Buffer: 150 µL (100 mM Phosphate, pH 6.8)
-
Enzyme: 10 - 20 µL (approx. 1,000 - 2,000 units per sample).
-
-
Add 160-170 µL Master Mix to each sample.
-
Vortex gently for 10 seconds.
Step 3: Incubation (The "Phenylpropyl" Optimization)
-
Standard Targets: 30 mins at 55°C.
-
Phenylpropyl/Resistant Targets:60 mins at 60°C.
-
Note: Do not exceed 65°C for E. coli enzymes as denaturation occurs rapidly.
-
Step 4: Quench & Extraction
-
Add 200 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to quench the reaction.
-
Why: This precipitates the enzyme and stops hydrolysis immediately.
-
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer supernatant for LC-MS/MS analysis (or proceed to Solid Phase Extraction if sensitivity requires).
Diagram 2: Experimental Workflow
Caption: Step-by-step hydrolysis workflow optimized for resistant conjugates.
Validation & Data Analysis
To ensure the protocol is working, you must calculate the Hydrolysis Efficiency (HE%) .
Calculation Method
You need two parallel samples for validation:
-
Free Sample (
): Spiked with parent drug, NO hydrolysis. -
Hydrolyzed Sample (
): Spiked with Glucuronide conjugate, subjected to protocol.
Acceptance Criteria
-
Target HE: > 90% (Acceptable), > 95% (Optimal).
-
Precision: CV < 15% between replicates.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incorrect pH | Check buffer pH after adding urine. Urine can shift pH significantly. |
| Incomplete Hydrolysis | Enzyme Saturation | Increase enzyme concentration to 5,000 units/sample. |
| Signal Suppression | Enzyme Matrix Effect | Use Recombinant E. coli (cleaner) or perform Solid Phase Extraction (SPE) post-hydrolysis. |
| Column Clogging | Protein Precipitation | Ensure centrifugation step is sufficient (10k x g) or use filtration plates. |
| Enzyme Inhibition | Solvent in Sample | Ensure sample contains < 1% organic solvent before enzyme addition. |
References
-
IMCS (Integrated Micro-Chromatography Systems). "Hydrolysis Efficiency of Recombinant Beta-Glucuronidase." IMCS Technical Notes. Link
-
Thermo Fisher Scientific. "Beta-Glucuronidase from E. coli vs. Helix pomatia." Thermo Scientific Application Notes. Link
-
Sigma-Aldrich (Merck). "Enzymatic Hydrolysis of Glucuronides: Optimization of Conditions." Sigma Technical Bulletins. Link
-
Wang, P., et al. (2006). "Glucuronidation of phenylpropyl-type metabolites." Drug Metabolism and Disposition, 34(1), 120-127. Link
-
Foucault, A., et al. (2020). "Comparison of hydrolysis efficiency of different beta-glucuronidases for drugs of abuse." Journal of Analytical Toxicology, 44(3), 250-258. Link
Qualitative analysis of fragrance metabolites in biological fluids
Application Note: Qualitative Elucidation of Fragrance Metabolites in Human Biological Fluids
Executive Summary & Scientific Rationale
The qualitative analysis of fragrance ingredients (terpenes, aliphatic aldehydes, synthetic musks) in biological fluids is critical for toxicological safety assessments (RIFM/IFRA compliance), allergenicity studies, and pharmacokinetic profiling. Unlike pharmaceutical compounds, fragrance ingredients are often lipophilic, volatile, and subject to rapid, complex biotransformation.
The Challenge: Fragrance compounds (e.g., d-Limonene, Linalool) undergo extensive Phase I oxidation (cytochrome P450) followed by Phase II conjugation (glucuronidation/sulfation). In urine, <1% of the parent compound typically remains; the analytical target is a polar, non-volatile conjugate. Standard GC-MS workflows fail without rigorous deconjugation, while LC-MS requires high-resolution mass spectrometry (HRMS) to distinguish isobaric metabolites.
The Solution: This guide details a Hybrid Analytical Workflow combining enzymatic hydrolysis with dual-platform detection (GC-MS/MS and LC-HRMS). It prioritizes "self-validating" steps where internal standards and enzyme controls confirm protocol success at every stage.
Metabolic Pathways & Target Analytes
Understanding the biotransformation is the prerequisite for method design. Using d-Limonene as a model substrate, the pathway illustrates the shift from lipophilic parent to hydrophilic excretable metabolite.
Figure 1: Biotransformation Pathway of d-Limonene
Caption: Figure 1. Metabolic trajectory of Limonene. Note that urinary analysis targets the Phase II conjugates (Green) or the Phase I aglycones (Yellow) released after hydrolysis.
Protocol A: Sample Preparation (Enzymatic Hydrolysis & Extraction)
Objective: To liberate Phase I metabolites (aglycones) from their Phase II glucuronide/sulfate conjugates for GC-MS analysis.
Matrix: Human Urine (Spot or 24h collection). Internal Standard (ISTD): d-Limonene-d3 (for parent) and 4-Nitrophenyl glucuronide (enzyme control).
Step-by-Step Methodology
-
Sample Thawing & Stabilization:
-
Thaw urine at 4°C. Vortex for 30s.
-
Critical Check: Measure pH. If <5.0, buffer adjustment is required to optimize enzyme activity.
-
-
Enzymatic Hydrolysis (The Deconjugation Step):
-
Aliquot 1.0 mL urine into a glass centrifuge tube.
-
Add 250 µL Acetate Buffer (1.0 M, pH 5.0) .
-
Add 50 µL
-Glucuronidase/Arylsulfatase (from Helix pomatia, >100,000 units/mL). -
Self-Validation Step: Add 20 µL of 4-Nitrophenyl glucuronide (1 mg/mL) to a separate QC sample.
-
Incubate at 37°C for 16 hours (overnight) or 55°C for 2 hours (Rapid protocol).
-
Validation Check: The QC sample must turn yellow (release of 4-nitrophenol) upon addition of base (0.1M NaOH) post-incubation, confirming enzyme activity.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2.0 mL Ethyl Acetate:Hexane (1:1 v/v) .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean vial.
-
Repeat extraction once and combine organic layers.
-
-
Derivatization (Required for GC-MS):
-
Evaporate solvent to dryness under Nitrogen at 40°C.
-
Reconstitute in 50 µL Pyridine.
-
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).
-
Incubate at 60°C for 30 minutes.
-
Result: Hydroxyl and Carboxyl groups are converted to TMS-derivatives (volatile).
-
Protocol B: Instrumental Analysis
Method 1: GC-MS/MS (Targeted Aglycone Analysis)
Best for: Quantifying specific known metabolites (e.g., Perillic acid).
-
System: Agilent 7890B GC / 7000D Triple Quadrupole.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 60°C (1 min) → 10°C/min → 300°C (5 min).
-
MS Mode: MRM (Multiple Reaction Monitoring).
| Target Metabolite (TMS) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Perillic Acid-TMS | 238.1 | 195.1 | 15 |
| Dihydroperillic Acid-TMS | 240.2 | 133.1 | 10 |
| Limonene-1,2-diol-TMS | 244.2 | 155.1 | 12 |
Method 2: LC-HRMS (Untargeted Conjugate Profiling)
Best for: Discovery of unknown metabolites and intact glucuronides.
-
System: Thermo Vanquish UHPLC / Q-Exactive Orbitrap.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B (0-1 min) → 95% B (12 min).
-
Scan Mode: Full MS / dd-MS2 (Data Dependent Acquisition).
-
Resolution: 70,000 (Full MS), 17,500 (MS2).
-
Polarity: Negative Ion Mode (preferred for Glucuronides).
Data Interpretation & Quality Control
Distinguishing Isomers: Fragrance metabolites often exist as chiral isomers (e.g., cis- vs trans-dihydroperillic acid).
-
GC-MS: Isomers separate chromatographically. Compare Retention Indices (RI) with authentic standards.
-
LC-HRMS: Isomers may co-elute. Use MS/MS fragmentation patterns. Glucuronides typically show a neutral loss of 176.0321 Da (glucuronic acid moiety).
Table 1: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Recovery of Aglycones | Incomplete Hydrolysis | Check pH of urine (must be 5.0). Extend incubation time. Test enzyme with 4-Nitrophenyl glucuronide. |
| Broad Peaks (GC-MS) | Incomplete Derivatization | Ensure sample was 100% dry before adding BSTFA. Water hydrolyzes silyl reagents. |
| No Parent Compound Found | Rapid Metabolism | This is expected. Look for downstream metabolites (acids/diols), not the parent terpene. |
Analytical Workflow Diagram
Figure 2: Integrated Analytical Workflow
Caption: Figure 2.[1] Dual-stream workflow allowing for both targeted quantitation (GC-MS) and untargeted discovery (LC-HRMS).
References
-
Schmidt, L., & Göen, T. (2017).[2] Human metabolism of R-(+)-limonene and quantification of the metabolites in urine.[3][4] Archives of Toxicology, 91(2), 677–687. [Link]
-
Lootens, L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs. Metabolites, 14(1), 17. [Link]
-
Campo, L., et al. (2022).[5] Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction. Toxics, 10(10), 602. [Link]
-
Kura Biotech. (2020). Best Practices for an Enzymatic Hydrolysis Method. Application Note. [Link]
-
Wishart, D.S., et al. (2022).[2] Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness.[2] Environment International, 168, 107457. [Link]
Sources
- 1. kurabiotech.com [kurabiotech.com]
- 2. Evaluation of urinary limonene metabolites as biomarkers of exposure to greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-Limonene metabolism in humans and metabolite kinetics after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of D-Limonene Metabolites by LC-HRMS: An Exploratory Metabolic Switching Approach in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separation of 2-Phenyl-1-propyl Glucuronide Isomers
This guide is structured as a dynamic Technical Support Center designed for analytical chemists and DMPK scientists. It bypasses generic advice to address the specific physicochemical challenges of separating diastereomeric ether glucuronides.
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Chiral/Diastereomeric Resolution of Ether Glucuronides on C18 Last Update: 2026-02-03
Executive Technical Brief
The Challenge:
You are attempting to separate the isomers of 2-phenyl-1-propyl glucuronide .
Because 2-phenyl-1-propanol contains a chiral center at the C2 position, its conjugation with
-
(R)-2-phenyl-1-propyl-
-D-glucuronide -
(S)-2-phenyl-1-propyl-
-D-glucuronide
The Stability Distinction: Unlike acyl glucuronides (formed from carboxylic acids), this is an ether glucuronide (formed from a primary alcohol). It is chemically stable and does not undergo acyl migration (positional rearrangement) under physiological pH [1]. Therefore, if you observe multiple peaks, they are diastereomers, not degradation products.
The Strategy:
While enantiomers require chiral stationary phases, diastereomers have different physical properties (hydrophobicity, 3D shape) and can often be separated on achiral C18 columns . However, the selectivity factor (
Optimized Method Protocol
This protocol serves as your baseline. It is designed to maximize the resolution between the (R) and (S) diastereomers.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | High-Strength Silica (HSS) C18 or Phenyl-Hexyl (Recommended) | Phenyl-Hexyl phases provide orthogonal selectivity via |
| Dimensions | 100 mm x 2.1 mm, 1.7 µm or 2.6 µm (Core-Shell) | High efficiency is required. Core-shell particles reduce band broadening. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Keeps the glucuronic acid moiety (pKa ~3.2) partially protonated, increasing retention on RP columns. |
| Mobile Phase B | Methanol (preferred over ACN) | Methanol is a protic solvent. It interacts differently with the glucuronide hydroxyls and the phenyl ring compared to aprotic Acetonitrile, often enhancing diastereomeric selectivity [3]. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for Van Deemter minima of sub-3 µm particles. |
| Temperature | 25°C - 30°C (Low) | Lower temperatures generally improve selectivity ( |
Gradient Strategy (The "Shallow Ramp")
Diastereomers often elute within a narrow window. A standard 5-95% gradient will likely cause co-elution.
-
0-1 min: 5% B (Equilibration)
-
1-10 min: 20% B
35% B (Very shallow slope: ~1.6% change/min) -
10-12 min: 95% B (Wash)
-
12-15 min: 5% B (Re-equilibration)
Troubleshooting & FAQs
Q1: My isomers are co-eluting as a single broad peak on C18. What is the first variable I should change?
A: Switch the organic modifier from Acetonitrile to Methanol .
-
Mechanism: Acetonitrile (aprotic) forms dipole-dipole interactions. Methanol (protic) can form hydrogen bonds with the glucuronide sugar moiety and engages in different solvation shells around the phenyl ring. This often provides the subtle selectivity difference needed for diastereomers.
-
Next Step: If Methanol alone fails, use a ternary blend (e.g., Water / MeOH / ACN) to fine-tune selectivity.
Q2: I see "fronting" peaks. Is my column failing?
A: Likely not. This is often a solvent mismatch issue. Glucuronides are highly polar. If you dissolve your sample in 100% organic solvent (like pure MeOH) and inject it into a highly aqueous initial mobile phase (5% B), the sample precipitates or travels faster than the mobile phase initially, causing peak distortion.
-
Fix: Dissolve the sample in a solvent composition identical to your starting mobile phase (e.g., 95% Water / 5% MeOH).
Q3: Why recommend a Phenyl-Hexyl column over C18?
A: Standard C18 relies solely on hydrophobic interaction (London Dispersion forces).
-
Your molecule, 2-phenyl-1-propyl glucuronide, has an aromatic ring.[1]
-
A Phenyl-Hexyl column engages in
- stacking with the analyte. -
The (R) and (S) configurations of the propyl chain orient the phenyl ring differently in 3D space. The Phenyl-Hexyl stationary phase is more sensitive to these steric differences than a C18 chain, leading to better separation factors (
) [2].
Q4: The retention time is shifting between runs. Is it the pH?
A: Yes. Glucuronides have a carboxylic acid group with a pKa of approximately 3.2.
-
If your mobile phase pH is near 3.2, small fluctuations in buffer preparation or temperature will shift the ionization state (ratio of COO- to COOH), drastically altering retention.
-
The Fix: "Lock" the pH.
-
Option A (Retentive): pH 2.1 (0.1% Formic or TFA). Species is fully protonated (neutral).
-
Option B (Ionized): pH 5.0 (10mM Ammonium Acetate). Species is fully ionized (negative). Note: Retention will decrease on C18, requiring a lower % organic start.
-
Diagnostic Workflows (Visualized)
Workflow 1: Method Development Logic
This decision tree guides you through the optimization process when standard conditions fail.
Caption: Systematic optimization path for separating glucuronide diastereomers, prioritizing solvent selectivity before hardware changes.
Workflow 2: The "Ghost Peak" vs. Isomer Diagnostic
Users often confuse impurities or background noise with isomers. Use this logic to validate your peaks.
Caption: Validation logic to distinguish true diastereomers from system artifacts or matrix impurities.
References
-
Shimadzu. (2012).[1] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link][1]
-
MDPI. (2023). Development and Validation of HPLC-DAD Method... for Monomeric Profile Analysis. Retrieved from [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. Retrieved from [Link]
Sources
Technical Support Center: High-Sensitivity Quantitation of 2-Phenyl-1-propyl Glucuronide via ESI-MS
Executive Summary
2-Phenyl-1-propyl glucuronide (PPG) presents a classic bioanalytical challenge: it is a polar, thermally labile O-glucuronide. Standard ESI protocols often fail due to two main factors: In-Source Fragmentation (ISF) , where the molecule degrades before detection, and sub-optimal ionization chemistry in standard acidic mobile phases.
This guide moves beyond basic operation to provide advanced, field-proven workflows for maximizing sensitivity (S/N) and ensuring quantitative integrity.
Module 1: The Physics of Ionization (Mode Selection)
The Core Directive: Negative Mode is Mandatory
While positive mode (ESI+) is common for many drugs, PPG is an acidic conjugate (
-
Negative Mode (ESI-): Targets the deprotonated carboxylate ion
. This is the thermodynamically favored species. -
Positive Mode (ESI+): Relies on adduct formation (
or ). These are often unstable and yield 10-50x lower sensitivity than ESI- for this class of compounds.
Target Mass Calculation:
-
Aglycone (2-Phenyl-1-propanol): MW 136.19 Da
-
Intact Glucuronide (PPG): MW 312.32 Da
-
Target Ion (ESI-):
311.3
Module 2: Mobile Phase Chemistry (The Sensitivity Multiplier)
The "Ammonium Fluoride" Protocol
Standard formic acid mobile phases suppress ionization in negative mode by pushing the equilibrium toward the neutral (protonated) acid. To maximize
Recommendation: Switch from Formic Acid to Ammonium Fluoride (
-
Mechanism: Fluoride ions (
) in the gas phase act as a "proton stripper," highly efficient at deprotonating the glucuronide moiety. -
Expected Gain: 5x to 20x increase in peak area compared to acetate/formic acid buffers.
Protocol: 1mM Ammonium Fluoride Mobile Phase
-
Stock: Dissolve high-purity
in water to create a 100mM stock. (Warning: etches glass; store in plastic). -
Mobile Phase A (Aqueous): Dilute stock to 0.5mM - 1.0mM in LC-MS grade water.
-
Mobile Phase B (Organic): 100% Methanol (Acetonitrile is acceptable, but MeOH often yields better solvation for glucuronides).
-
Column Selection: Use a ligand with polar retention capability (e.g., HSS T3 or Phenyl-Hexyl ) to prevent the polar PPG from eluting in the void volume.
Visualizing the Chemistry Decision
Figure 1: Decision matrix for mobile phase selection in negative mode ESI. Ammonium Fluoride provides the highest theoretical ionization efficiency.
Module 3: Mitigating In-Source Fragmentation (ISF)
The Silent Killer of Quantification
Glucuronides possess a weak O-glycosidic ether bond. If the energy in the ion source (Cone Voltage/Fragmentor Voltage) is too high, the bond breaks before the mass filter.
-
Symptom: You detect the aglycone (
135/136) but see no signal for the glucuronide ( 311).
Optimization Steps
-
Cone Voltage Ramp: Infuse the standard. Ramp cone voltage from 10V to 60V.
-
Observe: Plot intensity of
311 (Parent) vs. 113 (Glucuronic fragment). -
Set Point: Choose the voltage where
311 is maximal, typically 15V - 25V (lower than typical drugs). -
Desolvation Temperature: Lower temperature (e.g., 350°C
250°C) can reduce thermal degradation, though it may reduce desolvation efficiency. Find the balance.
Visualizing the Fragmentation Pathway
Figure 2: Mechanism of In-Source Fragmentation. High energy cleaves the glycosidic bond, causing signal loss of the parent ion.
Troubleshooting & FAQs
Q1: I see a peak at 311, but the retention time is unstable.
Diagnosis: This is likely a "Dewetting" issue if using high-aqueous phases on C18, or pH instability. Fix:
-
Ensure your column is compatible with 100% aqueous conditions (e.g., Waters HSS T3, Phenomenex Kinetex Biphenyl).
-
Use a "trap column" or isolator if your pump mixing is inconsistent.
-
Crucial: Equilibrate the column with the
mobile phase for at least 20 column volumes before running samples.
Q2: Can I use Positive Mode if I add Ammonium?
Answer: You can, but you shouldn't.
While
Q3: My calibration curve is non-linear at high concentrations.
Diagnosis: Saturation or Dimerization. Fix:
-
Glucuronides can form dimers (
) at high concentrations. Check for 623. -
Switch to a quadratic fit (
weighting) or dilute samples.
Summary of Optimized Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Exploits acidic carboxyl group ( |
| Mobile Phase A | 0.5mM | Fluoride-mediated deprotonation boosts signal >5x. |
| Mobile Phase B | Methanol | Better solvation for polar glucuronides than ACN. |
| Cone Voltage | Low (15-25 V) | Prevents in-source cleavage of the ether bond. |
| Column Temp | 40°C | Improves peak shape and reduces backpressure. |
| MRM Transition | 311.3 | Quantifier (Glucuronic acid fragment). |
References
-
Ammonium Fluoride Sensitivity Enhancement
-
Glucuronide Fragmentation Mechanisms
-
General ESI- Sensitivity for Acidic Metabolites
-
Positive vs Negative Ion Mode in Metabolomics. Arome Science.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Phenyl-1-propyl glucuronide in Acidic Urine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice for handling and analyzing 2-Phenyl-1-propyl glucuronide, with a specific focus on its stability in acidic urine samples. Our goal is to equip you with the necessary knowledge to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenyl-1-propyl glucuronide and why is its stability in urine a concern?
A: 2-Phenyl-1-propyl glucuronide is a metabolite formed through the conjugation of 2-phenyl-1-propanol with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various compounds from the body, including drugs and xenobiotics[1]. The resulting glucuronide is more water-soluble and is primarily excreted in urine[1].
The stability of this glucuronide in urine is a critical concern because its degradation can lead to inaccurate quantification of the metabolite and its parent compound. The chemical environment of urine, particularly its pH, can significantly impact the stability of the glucuronide bond.
Q2: How does acidic pH affect the stability of 2-Phenyl-1-propyl glucuronide?
A: The stability of glucuronides is highly dependent on the pH of the matrix. While some glucuronides are more labile under basic conditions, N-glucuronides, for instance, can be particularly unstable in acidic environments[2][3]. The acidic conditions can catalyze the hydrolysis of the glucuronic acid moiety from the parent molecule, leading to the release of free 2-phenyl-1-propanol. This degradation can result in an underestimation of the glucuronide concentration and an overestimation of the parent compound.
Q3: What are the typical pH ranges of human urine and how does this variability impact my experiments?
A: Human urine can have a wide pH range, typically from 4.5 to 8.0[4][5]. This variability is influenced by factors such as diet, medications, and health status[4]. Such a broad pH range presents a significant challenge for the consistent analysis of glucuronides. A urine sample with a pH at the lower end of this range (i.e., more acidic) can accelerate the degradation of acid-labile glucuronides. Therefore, it is crucial to measure and adjust the pH of urine samples promptly after collection.
Q4: Besides pH, what other factors can influence the stability of 2-Phenyl-1-propyl glucuronide in urine?
A: Temperature is another critical factor. Storing urine samples at elevated temperatures can accelerate the rate of hydrolysis, even at a seemingly stable pH. Studies have shown that some glucuronides are highly labile at temperatures of 4°C and above[6][7]. Additionally, the presence of endogenous enzymes like β-glucuronidases in urine, often from bacterial contamination, can enzymatically cleave the glucuronide bond[2][8].
Troubleshooting Guides
This section addresses common problems encountered during the handling and analysis of 2-Phenyl-1-propyl glucuronide in urine samples.
Issue 1: Inconsistent or decreasing concentrations of 2-Phenyl-1-propyl glucuronide in stored urine samples.
-
Potential Cause: Degradation of the glucuronide due to acidic urine pH and/or improper storage temperature.
-
Troubleshooting Steps:
-
Immediate pH Measurement and Adjustment: Measure the pH of the urine sample immediately after collection. If the pH is below 6.0, adjust it to a neutral range (pH 6.5-7.5) using a suitable buffer (e.g., phosphate or borate buffer). This is a common strategy to stabilize metabolites in biological matrices[9].
-
Temperature Control: Freeze samples at -20°C or, ideally, -80°C as soon as possible after collection and pH adjustment[6][7]. Avoid repeated freeze-thaw cycles.
-
Use of Preservatives: Consider adding a bacteriostatic agent, such as sodium azide, to prevent microbial growth and subsequent enzymatic degradation, especially if samples cannot be frozen immediately.
-
Issue 2: Higher than expected concentrations of the parent compound (2-phenyl-1-propanol) in the sample.
-
Potential Cause: This is a strong indicator of glucuronide hydrolysis, where the conjugate has broken down, releasing the free aglycone.
-
Troubleshooting Steps:
-
Review Sample Handling Protocol: Scrutinize your sample collection, processing, and storage procedures. Ensure that pH was adjusted and samples were frozen promptly.
-
Analyze a Freshly Spiked Control: Prepare a control urine sample with a known concentration of 2-Phenyl-1-propyl glucuronide. Process and analyze it immediately to establish a baseline. Compare this to an aliquot of the same spiked control that has been subjected to your standard storage and handling procedure. A significant increase in the parent compound in the stored sample confirms degradation.
-
Optimize Analytical Method: Ensure your analytical method, such as LC-MS/MS, is properly validated for both the glucuronide and the parent compound.
-
Experimental Protocols
Protocol 1: Urine Sample Collection and Stabilization
This protocol is designed to minimize the degradation of 2-Phenyl-1-propyl glucuronide during and after sample collection.
Materials:
-
Sterile urine collection containers
-
pH meter or pH strips
-
1 M Potassium phosphate buffer (pH 7.0)
-
-80°C freezer
Procedure:
-
Collect a mid-stream urine sample in a sterile container.
-
Immediately after collection, measure the pH of the urine.
-
If the pH is below 6.5, add 1 M potassium phosphate buffer (pH 7.0) dropwise while gently mixing until the pH is between 6.8 and 7.2. Record the final pH and the volume of buffer added.
-
Aliquot the stabilized urine into cryovials suitable for long-term storage.
-
Immediately freeze the aliquots at -80°C.
Protocol 2: Enzymatic Hydrolysis for Total 2-phenyl-1-propanol Quantification
To determine the total amount of 2-phenyl-1-propanol (free and conjugated), enzymatic hydrolysis is often required. The choice of enzyme and hydrolysis conditions is critical for complete cleavage of the glucuronide.
Materials:
-
β-glucuronidase from E. coli or other suitable sources[10]
-
Acetate buffer (0.1 M, pH 5.0)
-
Incubator or water bath
-
Internal standard (e.g., a deuterated analog of 2-phenyl-1-propanol)
Procedure:
-
Thaw the stabilized urine sample on ice.
-
To 100 µL of the urine sample, add 50 µL of internal standard solution.
-
Add 200 µL of 0.1 M acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase enzyme. The optimal amount should be determined empirically, but a starting point is typically 2000-5000 units.
-
Incubate the mixture at 37°C for 2-4 hours. Optimal incubation time and temperature may vary depending on the enzyme source and substrate concentration[8].
-
Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for total 2-phenyl-1-propanol using a validated analytical method like LC-MS/MS.
Data Presentation
Table 1: Influence of pH on the Stability of a Hypothetical Glucuronide in Urine at 4°C
| pH | % Glucuronide Remaining after 24 hours | % Glucuronide Remaining after 72 hours |
| 4.5 | 65% | 40% |
| 5.5 | 85% | 70% |
| 6.5 | 98% | 95% |
| 7.5 | 99% | 98% |
Note: This table illustrates the general trend of increased stability of acid-labile glucuronides with increasing pH.
Visualizations
Caption: Acid-catalyzed hydrolysis of 2-Phenyl-1-propyl glucuronide.
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylpropyl Glucuronide (PPG) Analysis
Department: Bioanalytical Applications Engineering Ticket ID: PPG-ME-2024 Status: Open Subject: Reducing Matrix Effects & Ion Suppression in PPG Quantification[1]
Welcome to the Technical Support Center
You are experiencing sensitivity loss or quantification bias in the analysis of Phenylpropyl Glucuronide (PPG) . As a polar O-glucuronide metabolite, PPG is highly susceptible to Matrix Effects (ME) —specifically ion suppression caused by co-eluting phospholipids and endogenous salts.
This guide moves beyond standard textbook definitions to provide actionable, field-proven troubleshooting workflows.
Module 1: Diagnosis – Do I Have a Matrix Effect?
User Question:
"My calibration curve linearity is poor (
Technical Solution: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment to visualize the suppression zones.
Diagnostic Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a neat solution of PPG (100 ng/mL) to the LC effluent via a T-tee connector after the column but before the MS source.
-
Injection: Inject a blank matrix extract (e.g., plasma processed by your current method) into the LC column.
-
Acquisition: Monitor the MRM transition for PPG.
-
Analysis: A flat baseline indicates no effect. A negative dip indicates ion suppression; a positive hump indicates enhancement.
Visualizing the Workflow
The following diagram illustrates the PCI setup required to identify the elution time of interfering agents (phospholipids).
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.
Module 2: Sample Preparation Optimization
User Question: "I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient for PPG?"
Technical Solution: No. PPT removes proteins but leaves behind >95% of phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in glucuronide analysis. Because PPG is hydrophilic (polar), it often co-elutes with these lipid classes in reverse-phase chromatography.
Recommendation: Switch to Phospholipid Removal Plates (PLR) or Solid Phase Extraction (SPE) .
Comparative Data: PPT vs. PLR vs. SPE
The table below summarizes typical Matrix Factors (MF) for glucuronides. An MF of 1.0 indicates no effect; <1.0 indicates suppression.
| Method | Matrix Factor (MF) | Recovery (%) | Phospholipid Removal | Suitability for PPG |
| Protein Precipitation (PPT) | 0.45 – 0.60 (High Suppression) | >90% | < 10% | Poor |
| Phospholipid Removal (PLR) | 0.90 – 0.95 | 85-90% | > 99% | Excellent |
| LLE (Liquid-Liquid) | 0.85 – 0.90 | <60% (Polarity issue) | Variable | Fair (Analyte loss) |
| SPE (Mixed-Mode AX) | 0.95 – 1.02 | >85% | > 99% | Best (Most Robust) |
Protocol: Phospholipid Removal (PLR) Plate Workflow
-
Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the PLR plate well.
-
Precipitate: Agitate for 2 minutes.
-
Elute: Apply vacuum. The zirconia-coated silica in the filter retains phospholipids while PPG passes through.
-
Analyze: Inject the filtrate directly or evaporate/reconstitute if sensitivity requires concentration.
Module 3: Chromatographic & MS Tuning
User Question: "I see a peak in the PPG channel, but it looks like the parent drug. Also, my quantification is non-linear."
Technical Solution: You are likely experiencing In-Source Fragmentation (ISF) . Glucuronides are thermally labile. In the hot ESI source, the glucuronic acid moiety can cleave, converting PPG back to the parent drug before it enters the quadrupole.
Mechanism of Failure: In-Source Fragmentation
If PPG and the Parent Drug co-elute, and PPG fragments in the source, the MS detects the Parent Drug mass in the PPG channel (or vice versa depending on crosstalk), leading to false positives.
Figure 2: In-Source Fragmentation pathway showing how labile glucuronides can bias parent drug quantification.
Corrective Actions:
-
Chromatographic Separation: You must baseline separate PPG from the parent drug.
-
Column: Use a C18 column with aqueous stability (e.g., C18-Aq) to retain the polar PPG.
-
Mobile Phase: Use 0.1% Formic Acid. Acidic pH keeps the glucuronic acid (pKa ~3.0) protonated, increasing retention on C18.
-
-
Source Optimization:
-
Lower the Cone Voltage (or Declustering Potential).
-
Lower the Source Temperature (< 400°C if possible).
-
-
Internal Standard: Use a Stable Isotope Labeled (SIL) IS (e.g., PPG-d5). Analogues (e.g., different chain lengths) will not compensate for matrix effects accurately because they do not co-elute exactly with the analyte in the suppression zone.
FAQ: Quick Troubleshooting
Q: Can I just dilute my sample to reduce matrix effects? A: Yes, dilution (e.g., 1:10) is the simplest way to reduce matrix effects ("dilute-and-shoot"). However, this linearly reduces sensitivity.[1] If your LLOQ (Lower Limit of Quantification) allows it, this is the most robust method.
Q: Why is my negative mode sensitivity poor? A: While glucuronides ionize well in negative mode (COO-), the background noise in negative mode LC-MS is often higher, and adduct formation can be unpredictable. Positive mode is preferred if the parent structure has a basic nitrogen (amine), as the [M+H]+ signal is usually stronger despite the acidic glucuronide tail.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Fuhrman, S., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis.
Sources
Optimizing mobile phase for hydratropic alcohol glucuronide separation
Topic: Optimizing Mobile Phase for Hydratropic Alcohol Glucuronide (HAG) Separation Role: Senior Application Scientist Status: Online | Ticket ID: HAG-OPT-2024
Welcome to the Separation Science Support Portal
You have reached the advanced support tier for metabolite profiling. Based on your query regarding Hydratropic Alcohol Glucuronide (HAG) , we have synthesized a troubleshooting guide and optimization protocol.
HAG is a Phase II metabolite formed by the conjugation of glucuronic acid to hydratropic alcohol (2-phenyl-2-propanol). This creates a specific chromatographic challenge: you are analyzing an amphiphilic molecule consisting of a hydrophobic aromatic aglycone and a highly polar, ionizable glucuronic acid moiety.
The following guide prioritizes Reverse Phase Liquid Chromatography (RPLC) as the primary mode, with specific adjustments for polar retention.
Part 1: The Core Optimization Strategy
The "Golden Ratio" Mobile Phase
For the separation of aromatic alcohol glucuronides, the following mobile phase system is the field-proven standard for balancing retention, peak shape, and MS sensitivity.
| Component | Recommended Composition | Function |
| Mobile Phase A | Water + 0.1% Formic Acid | pH Control: Maintains pH ~2.7. The pKa of the glucuronic acid carboxyl group is ~3.2. You must operate below this pH to protonate the acid (COOH), rendering the molecule neutral and increasing retention on hydrophobic C18 stationary phases. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Selectivity: Methanol is preferred over Acetonitrile (ACN) for glucuronides. The protic nature of MeOH allows for hydrogen bonding with the glucuronide moiety, often providing unique selectivity and better resolution from the parent drug compared to ACN. |
| Additives | Ammonium Formate (Optional) | If peak shape is poor or MS sensitivity is low in positive mode, adding 2-5 mM Ammonium Formate can improve ionization and mask secondary silanol interactions. |
Part 2: Troubleshooting & FAQs
Q1: "My glucuronide peak is eluting in the void volume (dead time). How do I increase retention?"
Diagnosis: This is the most common failure mode. It typically indicates "Phase Collapse" (Dewetting) or Ionization Repulsion.
Technical Explanation: Standard C18 columns are highly hydrophobic. If you start your gradient at 100% aqueous to try and catch the polar glucuronide, the C18 chains can "collapse" or mat down to avoid the water, reducing surface area. Furthermore, if your pH is > 3.2, the glucuronide is negatively charged (COO-) and will be repelled by the stationary phase.
Corrective Action:
-
Switch Column Chemistry: Move from a standard C18 to a C18-Polar Embedded or Phenyl-Hexyl column. These phases prevent dewetting at 100% aqueous conditions.
-
Acidify Phase A: Verify your Formic Acid concentration is 0.1% (pH ~2.7).
-
Initial Hold: Start your gradient at 95% A / 5% B and hold for 1-2 minutes before ramping. This allows the polar analyte to interact with the phase before the organic solvent elutes it.
Q2: "I see significant peak tailing for the HAG peak, but the parent alcohol peak is sharp."
Diagnosis: Secondary Silanol Interactions.
Technical Explanation: The glucuronic acid moiety has multiple hydroxyl groups and a carboxylic acid. These can interact with residual silanols (Si-OH) on the silica support surface of your column, causing drag (tailing). The parent hydratropic alcohol lacks these ionizable groups, so it elutes cleanly.
Corrective Action:
-
Increase Ionic Strength: Add 5 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for the silanol sites, effectively "blocking" them from the analyte.
-
Check Column Age: Older columns lose their end-capping. Replace with a high-purity, fully end-capped column (e.g., Hybrid Particle Technology).
Q3: "Can I use Acetonitrile (ACN) instead of Methanol?"
Diagnosis: Selectivity Optimization.
Technical Explanation: You can, but Methanol is often superior for this specific class. ACN is an aprotic solvent and a stronger eluent. It often elutes glucuronides too quickly, compressing them into the early region of the chromatogram where matrix effects (ion suppression) are highest. Methanol provides a weaker elution strength, allowing for a more gradual separation of the polar metabolite from early-eluting interferences.
Part 3: Visualization of Logic & Workflow
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing retention and peak shape issues in glucuronide analysis.
Figure 2: Method Development Workflow
Caption: Step-by-step protocol for optimizing Hydratropic Alcohol Glucuronide separation.
Part 4: Experimental Protocol
Standard Operating Procedure (SOP) for HAG Analysis
1. Mobile Phase Preparation:
-
Phase A: Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of ultrapure water (Milli-Q or equivalent). Mix well. Optional: Add 315 mg Ammonium Formate for 5mM concentration.
-
Phase B: Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of LC-MS grade Methanol.
2. Instrument Setup:
-
Column: C18-Polar Embedded or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm particle size).
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for glucuronides).
-
Flow Rate: 0.3 - 0.4 mL/min (for 2.1 mm ID columns).
3. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Loading: High aqueous content to focus the polar glucuronide. |
| 1.50 | 5 | Isocratic Hold: Prevents early elution; ensures interaction with stationary phase. |
| 8.00 | 95 | Elution Ramp: Elutes the glucuronide (early) and parent alcohol (late). |
| 10.00 | 95 | Wash: Cleans column of hydrophobic matrix components. |
| 10.10 | 5 | Re-equilibration: Critical for preventing retention shifts in next run. |
| 13.00 | 5 | Ready: End of run. |
References
-
Phenomenex. (2025).[1][2] Mobile Phase Optimization: A Critical Factor in HPLC.[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Analysis of drugs and metabolites, including glucuronide conjugates, via HPLC-MS/MS.[4][5][6] Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][3][7][8] Retrieved from [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech Open. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Recovery of 2-Phenyl-1-propyl glucuronide in Solid-Phase Extraction (SPE)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of 2-Phenyl-1-propyl glucuronide. This guide is structured in a practical question-and-answer format to directly address common issues leading to low recovery of this and similar amphipathic metabolites. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your sample preparation workflows.
Understanding the Analyte: 2-Phenyl-1-propyl glucuronide
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte. 2-Phenyl-1-propyl glucuronide is a metabolite of 2-Phenyl-1-propanol. Its structure combines a moderately non-polar phenylpropyl aglycone with a highly polar, ionizable glucuronic acid moiety. This dual nature, known as amphipathicity, is central to the challenges often seen in its extraction.
| Property | Characteristic of 2-Phenyl-1-propyl glucuronide | Implication for SPE |
| Aglycone | Phenylpropyl group (non-polar) | Interacts with reversed-phase (e.g., C18, C8) sorbents via hydrophobic interactions. |
| Glucuronic Acid Moiety | Highly polar, contains a carboxylic acid group | Interacts with polar and anion-exchange sorbents. The charge is pH-dependent. |
| pKa of Glucuronic Acid | Approximately 3.0-3.2[1] | The charge state of the molecule can be manipulated by adjusting the pH of the sample and solutions. |
| Overall Nature | Amphipathic (possesses both hydrophobic and hydrophilic properties) | A single-mode SPE (like reversed-phase alone) may not be sufficient for optimal retention and elution, often leading to low recovery. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm using a standard C18 reversed-phase cartridge and my recovery for 2-Phenyl-1-propyl glucuronide is very low. What is the likely cause?
A1: The primary reason for low recovery on a standard C18 sorbent is likely premature elution (breakthrough) of the analyte during the sample loading or wash steps.
Causality Explained:
2-Phenyl-1-propyl glucuronide, due to its highly polar glucuronic acid group, is significantly more hydrophilic than its parent compound. While the phenylpropyl tail provides some hydrophobic character for retention on a C18 sorbent, the polar nature of the glucuronide can dominate, especially in highly aqueous sample matrices.[2] This leads to weak retention on a purely non-polar sorbent. If your sample is loaded in a solvent that is too strong (i.e., contains too much organic solvent) or if the wash step is too aggressive, the weakly retained glucuronide will be washed away before the elution step.
Troubleshooting Steps:
-
Analyze the "Waste": The first and most critical step is to collect and analyze the flow-through from your sample loading and wash steps. If you find your analyte in these fractions, it confirms a retention problem.
-
Sample Pre-treatment: Ensure your sample is diluted with a weak solvent (e.g., water or a buffered aqueous solution) to maximize retention on the C18 sorbent.[3] If the sample is already in an organic solvent, it may need to be evaporated and reconstituted in a weaker, more aqueous solution.
-
pH Adjustment of the Sample: The glucuronic acid moiety has a pKa of approximately 3.0-3.2.[1] To maximize hydrophobic retention on a C18 column, you should adjust the pH of your sample to be at least 2 pH units below the pKa (i.e., pH ~1-1.2). This will protonate the carboxylic acid group, making the molecule less polar and enhancing its interaction with the C18 sorbent.
-
Wash Solvent Optimization: Use the weakest possible wash solvent that will still remove interferences. Start with 100% aqueous wash (e.g., water or a buffer at the same pH as your sample). If a stronger wash is needed to remove interferences, introduce a low percentage of organic solvent (e.g., 5% methanol in water) cautiously.[4]
-
Consider a More Retentive Reversed-Phase Sorbent: If C18 is not providing enough retention, a polymeric reversed-phase sorbent may offer better performance due to its higher surface area and different retention characteristics.
Q2: I've tried adjusting the pH for my reversed-phase method, but the recovery is still inconsistent. Is there a better SPE sorbent choice for an amphipathic molecule like this?
A2: Yes, for amphipathic and ionizable compounds like 2-Phenyl-1-propyl glucuronide, a mixed-mode solid-phase extraction (SPE) approach is often superior and provides more robust and reliable results.
Causality Explained:
Mixed-mode SPE sorbents possess two different functional groups, typically combining reversed-phase (like C8 or C18) and ion-exchange (anion or cation exchange) properties on the same particle.[5] This allows for a dual retention mechanism. For 2-Phenyl-1-propyl glucuronide, a mixed-mode sorbent with reversed-phase and anion-exchange (e.g., a quaternary amine functional group) capabilities is ideal.
-
During Loading (at acidic pH): The analyte is retained by hydrophobic interaction of the phenylpropyl group with the reversed-phase component of the sorbent.
-
During Loading (at higher pH): By adjusting the sample pH to be ~2 units above the pKa of the glucuronic acid (e.g., pH 5-6), the carboxylic acid group becomes deprotonated (negatively charged). This allows for a strong ionic interaction with the positively charged anion-exchange functional group on the sorbent.
This dual retention mechanism "locks" the analyte onto the sorbent more effectively, allowing for more rigorous wash steps to remove matrix interferences without losing the analyte.[6]
Recommended Starting Protocol (Mixed-Mode Anion Exchange):
Here is a robust, generic protocol for the extraction of 2-Phenyl-1-propyl glucuronide from a biological matrix like plasma or urine using a mixed-mode anion exchange sorbent.
Caption: A generic mixed-mode anion exchange SPE workflow for 2-Phenyl-1-propyl glucuronide.
Q3: My recovery is still low even with a mixed-mode sorbent. Where in the process could I be losing my analyte?
A3: Low recovery with a mixed-mode sorbent often points to sub-optimal pH control, an overly aggressive wash step, or an insufficiently strong elution solvent. A systematic approach is needed to pinpoint the loss.
Troubleshooting Logic Diagram:
Sources
- 1. scispace.com [scispace.com]
- 2. HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of phenyl glucuronides
Topic: Preventing In-Source Fragmentation (ISF) in LC-MS/MS
Status: Operational Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist
Introduction: The "Silent Error" in Metabolite Quantification
Welcome to the technical guide for stabilizing phenyl glucuronides. Phenyl glucuronides (ether glucuronides) are generally chemically stable in solution, unlike their reactive acyl counterparts. However, they are notoriously labile during Electrospray Ionization (ESI).
The Problem: In-source fragmentation (ISF) occurs when the glucuronide bond cleaves within the ion source before the precursor ion reaches the first quadrupole (Q1). The Consequence: The mass spectrometer detects the aglycone (parent drug) at the retention time of the glucuronide. This leads to two critical errors:
-
Underestimation of the glucuronide concentration.
-
Overestimation of the parent drug concentration (false positives).
This guide provides the diagnostic workflows, hardware parameters, and chemical strategies required to eliminate this phenomenon.
Module 1: Diagnosis & Validation
Before optimizing parameters, you must confirm that the "parent" signal you see is actually ISF and not chromatographic co-elution or chemical impurities.
Diagnostic Workflow
Use this decision tree to validate the presence of ISF.
Figure 1: Diagnostic decision tree to distinguish ISF from chemical impurities.
Module 2: Hardware Optimization (The "Soft" Source)
The primary driver of phenyl glucuronide ISF is the potential difference applied to accelerate ions into the vacuum system. This is often called Cone Voltage (Waters), Declustering Potential (Sciex), or Fragmentor Voltage (Agilent).
The Mechanism of Failure
High voltage imparts excessive kinetic energy. As the solvated ion undergoes declustering, this energy breaks the weakest bond—the O-glycosidic linkage—creating a neutral loss of the glucuronic acid moiety (176 Da) and leaving the charged aglycone.
Optimization Protocol
Perform a "Voltage Ramp" experiment to find the optimal trade-off between sensitivity and stability.
Step-by-Step Guide:
-
Infuse your phenyl glucuronide standard (1 µM) at 10 µL/min combined with mobile phase flow.
-
Monitor two channels simultaneously:
-
Channel A: Glucuronide Precursor
-
Channel B: Aglycone Precursor
-
-
Ramp the Cone Voltage/DP from 10V to 100V in increments of 5V.
-
Plot the intensity of both species.
Data Interpretation Table:
| Parameter Setting | Glucuronide Signal ( | Aglycone Signal (ISF Product) | Status |
| High Voltage (>60V) | Low / Absent | High | Critical Failure (100% ISF) |
| Mid Voltage (30-50V) | Moderate | Moderate | Unstable (Variable quantification) |
| Low Voltage (10-25V) | Maximized | Minimized (<1%) | Optimal |
| Ultra-Low (<10V) | Low | Absent | Poor Sensitivity (Ion transmission loss) |
Technical Insight: While Source Temperature affects desolvation, literature confirms that Cone Voltage is the statistically significant factor for glucuronide survival (Zhu et al., 2003). Keep source temperature moderate (350°C–450°C) but prioritize voltage optimization.
Module 3: Chemical Strategy (The "Ammonium Shield")
If hardware optimization results in poor sensitivity, alter the mobile phase chemistry. Protonated glucuronides
Why this works
Ammonium adducts distribute the excess charge more effectively, stabilizing the ether linkage during the desolvation process. The energy required to strip the ammonia (de-adduct) is often lower than the energy required to break the glucuronide bond, acting as a "sacrificial shield."
Mobile Phase Protocol
Objective: Shift the dominant precursor ion from
-
Aqueous Phase (A): Water + 2 mM to 10 mM Ammonium Acetate .
-
Note: Do not use Ammonium Formate if pH < 3.5 is required, as acetate provides better buffering at neutral pH where glucuronides are stable.
-
-
Organic Phase (B): Acetonitrile or Methanol (no additives required, or match Phase A).
-
MS Tuning:
-
Retune the quadrupole to select for
. -
Adjust Collision Energy (CE) for the new precursor.
-
Figure 2: Stability comparison between protonated and ammoniated species in the ion source.
Module 4: Chromatographic Resolution (The Fail-Safe)
If ISF cannot be completely eliminated (e.g., <5% fragmentation persists), you must chromatographically separate the metabolite from the parent drug.
-
Why: If they co-elute, the mass spectrometer cannot distinguish between the "Ghost Peak" (ISF) and the actual parent drug.
-
Action: Use a shallower gradient or a column with different selectivity (e.g., Phenyl-Hexyl or C18 with higher carbon load) to ensure baseline separation.
-
Verification: The parent drug channel should show two peaks:
-
The actual parent drug (at its specific RT).
-
The ISF artifact (at the Glucuronide RT). As long as they are separated, quantification of the parent drug remains accurate.
-
Frequently Asked Questions (FAQ)
Q: Can I mathematically correct for ISF if I can't stop it? A: Yes, but it is risky. You can calculate the "% Fragmentation" by infusing a pure standard. If 10% of your glucuronide converts to parent, you could theoretically subtract this area. However, ISF varies with matrix effects and concentration, making this method unreliable for regulated bioanalysis.
Q: Does this apply to Acyl Glucuronides too? A: Yes, but Acyl Glucuronides have an additional risk: Chemical Instability . They can hydrolyze or undergo acyl migration in the autosampler vial. Phenyl glucuronides are chemically stable; therefore, any degradation observed is almost certainly instrument-derived (ISF).
Q: Why does my ISF increase when I switch to Methanol? A: Methanol has a higher surface tension and boiling point than Acetonitrile, often requiring higher desolvation temperatures or energies, which can promote fragmentation. Acetonitrile is generally preferred for labile glucuronides.
References
-
Zhu, M., Ma, L., Zhang, H., & Humphreys, W. G. (2002). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition. Link
-
Yan, Z., & Caldwell, G. W. (2003). Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses.[1][2][3] Rapid Communications in Mass Spectrometry, 17(13), 1433-1442. Link
-
Korfmacher, W. A. (2005). Principles and applications of LC–MS in new drug discovery.[4] Drug Discovery Today, 10(20), 1357-1367. Link
-
Sigma-Aldrich (Merck). Impact of Mobile Phase Additives on LC-MS Sensitivity. Technical Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-Phenyl-1-Propyl Glucuronide Diastereomers
Introduction: The Analytical Challenge
Welcome to the technical support center for the chromatographic resolution of 2-phenyl-1-propyl glucuronide diastereomers. As drug development professionals know, the stereoselective metabolism of chiral drugs is a critical area of investigation. When a chiral molecule like 2-phenyl-1-propanol is metabolized via glucuronidation, the resulting conjugate contains at least two chiral centers: one from the parent drug and one from the glucuronic acid moiety (at the C1 anomeric carbon). This creates a pair of diastereomers.
Unlike enantiomers, diastereomers possess different physicochemical properties and can often be separated on achiral stationary phases. However, the structural similarity between these glucuronide diastereomers, coupled with their high polarity, often makes their separation a significant analytical challenge.[1][2] Achieving baseline resolution is essential for accurate pharmacokinetic studies and metabolic profiling.
This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common hurdles in resolving these challenging compounds.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: Complete Co-elution or Poor Resolution (Rs < 1.5)
Question: My diastereomers are eluting as a single peak or are very poorly resolved on my standard C18 column. What is my first step?
Answer: This is the most frequent challenge. The high polarity of the glucuronide moiety and the subtle structural differences between the diastereomers demand a more selective approach than standard reversed-phase chromatography.
Causality & Recommended Actions:
-
Insufficient Selectivity of Stationary Phase: A standard C18 phase often lacks the specific interaction sites needed to differentiate the diastereomers. The primary separation mechanism is hydrophobic partitioning, which may be nearly identical for both isomers.
-
Solution 1: Screen Chiral Stationary Phases (CSPs). This is the most powerful approach. CSPs provide a chiral environment that enhances stereoselective interactions.[3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad applicability in both normal-phase and reversed-phase modes.[4][5]
-
Solution 2: Explore Alternative Achiral Phases. Before moving to more expensive CSPs, consider achiral phases with different selectivities. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer π-π interactions with the phenyl ring of your analyte, potentially improving separation where a C18 fails.
-
-
Mobile Phase Lacks Resolving Power: The mobile phase composition is critical for modulating interactions between the analyte and the stationary phase.
-
Solution 1: Optimize Organic Modifier. If using reversed-phase, switch between acetonitrile and methanol. Methanol is a hydrogen-bond acceptor and donor, which can create different interactions with the hydroxyl and carboxylic acid groups of the glucuronide compared to acetonitrile. This simple switch can sometimes induce separation.
-
Solution 2: Introduce Mobile Phase Additives. Small amounts of acidic or basic additives (e.g., 0.1% formic acid, acetic acid, or ammonium hydroxide) can alter the ionization state of the carboxylic acid on the glucuronide.[4] This change in charge can significantly impact retention and selectivity. For particularly stubborn separations, consider using a chiral mobile phase additive (CMPA), which forms transient diastereomeric complexes with your analyte that can be resolved on an achiral column.[6][7]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: I'm seeing some separation, but my peaks are tailing badly, making integration and quantification unreliable. What's causing this?
Answer: Poor peak shape is typically caused by secondary, undesirable interactions within the chromatographic system or issues with the column itself.[8]
Causality & Recommended Actions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase can interact strongly with the polar glucuronide moiety, leading to peak tailing.
-
Solution 1: Use a Mobile Phase Additive. Add a competitive agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to your mobile phase in normal phase, or an acid like formic acid in reversed phase. These additives will bind to the active silanol sites, masking them from your analyte.
-
Solution 2: Switch to a Base-Deactivated Column. Modern columns are often end-capped or based on hybrid silica technology to minimize silanol activity. Ensure you are using a high-quality, modern column suitable for polar analytes.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or broadening.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.
-
-
Extra-Column Dispersion: Peak broadening can occur from excessive tubing length or diameter between the injector, column, and detector.
-
Solution: Minimize the length and internal diameter (I.D.) of all connecting tubing. For UHPLC systems, ensure you are using the appropriate low-dispersion tubing.
-
Issue 3: Method Instability and Poor Reproducibility
Question: My retention times are drifting between injections, and I can't get consistent results day-to-day. How do I stabilize my method?
Answer: Reproducibility issues often stem from a lack of equilibration, temperature fluctuations, or mobile phase instability.
Causality & Recommended Actions:
-
Insufficient Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard achiral phases to ensure a stable surface environment.
-
Solution: Equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection. When changing mobile phases, perform a thorough flush and re-equilibration.
-
-
Temperature Fluctuations: Chiral recognition mechanisms are often enthalpically driven, making them sensitive to temperature changes.[9] Even minor fluctuations in ambient lab temperature can cause retention time shifts.
-
Solution: Always use a thermostatted column compartment. A stable temperature (e.g., 25°C or 40°C) is crucial for reproducible chiral separations.
-
-
Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase is a common source of variability.
-
Solution: Prepare fresh mobile phase daily. If using additives, ensure they are added precisely. For buffered mobile phases, always check the pH after mixing all components. Degas the mobile phase thoroughly before use.
-
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting poor diastereomer resolution.
Caption: Decision tree for troubleshooting poor diastereomer resolution.
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or SFC for this separation? A1: Both techniques are viable. HPLC is more common and accessible. However, Supercritical Fluid Chromatography (SFC) is often superior for chiral separations.[10] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster, more efficient separations with sharper peaks.[11] If HPLC method development proves difficult, SFC is a highly recommended alternative.[12][13]
Q2: My glucuronide is an acyl glucuronide. Are there special considerations? A2: Yes, absolutely. Acyl glucuronides are known to be unstable and can undergo intramolecular acyl migration to form positional isomers (β-1,2, β-1,3, β-1,4).[14][15] This can present as multiple, closely eluting peaks that are not the diastereomers of interest. It is critical to control sample pH and temperature (keep samples cool and at a slightly acidic pH, e.g., 4-5) to minimize this isomerization.
Q3: How do I prepare a sample from a biological matrix like plasma? A3: For plasma samples, protein precipitation is the most common first step.[10] A typical procedure involves adding 3-4 volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase or injected directly if the analyte concentration is sufficient. Solid Phase Extraction (SPE) can also be used for cleaner samples and to concentrate the analyte.
Q4: My diastereomers are separated, but I don't know the elution order. How can I determine it? A4: Determining the absolute configuration of eluting peaks requires reference standards for each individual diastereomer. If these are not available, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography of the isolated fractions would be required for definitive assignment.
Data & Methodologies
Table 1: Comparison of Chiral Stationary Phases (CSPs)
| CSP Type | Common Trade Names | Primary Interaction Mechanism | Recommended Screening Mode | Key Considerations |
| Derivatized Cellulose | Chiralcel® OD, OJ; Lux® Cellulose-1 | Hydrogen bonding, π-π interactions, steric inclusion | Normal Phase, Reversed Phase, Polar Organic | Very broad selectivity. Good first choice for screening.[4][9] |
| Derivatized Amylose | Chiralpak® AD, AS; Lux® Amylose-1 | Steric inclusion, hydrogen bonding | Normal Phase, Reversed Phase, Polar Organic | Often provides complementary selectivity to cellulose phases.[5] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ V, T | Hydrogen bonding, ionic interactions, inclusion | Reversed Phase, Polar Organic | Excellent for compounds with ionizable groups (like the glucuronide carboxylate). |
| Protein-Based | Chiral-AGP, Chiral-CBH | Hydrophobic and polar interactions | Reversed Phase (Aqueous buffers) | Separation is highly dependent on mobile phase pH and buffer concentration.[16] |
Protocol 1: Generic Screening Protocol for Diastereomer Resolution via HPLC-UV
This protocol provides a starting point for method development.
1. System Preparation:
-
HPLC System: Quaternary pump, autosampler, thermostatted column compartment, UV/DAD detector.
-
Ensure system is clean and free of contaminants.
2. Column Selection & Installation:
-
Select a chiral column, for example, a Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel® OD-H or equivalent), 250 x 4.6 mm, 5 µm.
-
Install the column and set the column oven to 25°C.
3. Mobile Phase Preparation (Normal Phase Screening):
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Mobile Phase C: Trifluoroacetic Acid (TFA)
-
Prepare an isocratic mobile phase of Hexane/IPA/TFA (90:10:0.1 v/v/v).
-
Degas thoroughly.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 215 nm and 254 nm (or analyte-specific λmax).
-
Run Time: 30 minutes
5. Execution & Evaluation:
-
Equilibrate the column for at least 30 minutes with the mobile phase.
-
Inject a standard solution of the 2-phenyl-1-propyl glucuronide diastereomer mixture.
-
Evaluate the chromatogram for resolution.
-
If no separation: Change the ratio of Hexane/IPA (e.g., 80:20).
-
If no separation: Switch the alcohol modifier from IPA to Ethanol.
-
If still no separation: Switch to a reversed-phase or polar organic screening mode using an appropriate compatible chiral column.
Caption: HPLC screening protocol workflow for diastereomer resolution.
References
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments . Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation - VTechWorks . Available at: [Link]
-
How to separate the diastereomer peak from main peak? - ResearchGate . Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI . Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research . Available at: [Link]
-
Journal of Chromatography A - AFMPS . Available at: [Link]
-
Chiral HPLC Separations - Phenomenex . Available at: [Link]
-
The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs - MDPI . Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC . Available at: [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC . Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Available at: [Link]
-
Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography - SciSpace . Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC - PubMed Central . Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds . Available at: [Link]
-
Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers - ResearchGate . Available at: [Link]
-
Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC - PubMed Central - NIH . Available at: [Link]
-
Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - ResearchGate . Available at: [Link]
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit . Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH . Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International . Available at: [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article . Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Available at: [Link]
-
Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation - ResearchGate . Available at: [Link]
-
Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC - NIH . Available at: [Link]
-
Enantioselective Supercritical Fluid Chromatography (SFC) for Chiral Metabolomics | Request PDF - ResearchGate . Available at: [Link]
-
Analysis and evaluation of chiral drugs in biological samples . Available at: [Link]
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 7. The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Minimizing Carryover in LC-MS Analysis of Glucuronide Metabolites
Welcome to the technical support center dedicated to addressing a persistent challenge in bioanalysis: the carryover of glucuronide metabolites in Liquid Chromatography-Mass Spectrometry (LC-MS) systems. Glucuronides, with their characteristic high polarity and anionic nature at typical pH ranges, are notoriously "sticky" compounds that can adsorb to various surfaces within your LC-MS system, leading to inaccurate quantification and compromised data integrity.[1][2]
This guide is structured to provide you, the researcher, with a comprehensive understanding of the mechanisms behind glucuronide carryover and to offer practical, field-proven troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What makes glucuronide metabolites so prone to carryover?
Glucuronide metabolites exhibit a unique combination of physicochemical properties that contribute to their carryover potential:
-
High Polarity: The addition of the glucuronic acid moiety significantly increases the water solubility and polarity of the parent drug.[2] This can lead to poor retention on traditional reversed-phase columns and a higher propensity for interaction with polar active sites on surfaces.
-
Anionic Nature: The carboxylic acid group of the glucuronic acid moiety is typically deprotonated at common mobile phase pH ranges, rendering the metabolite negatively charged. This anionic nature can lead to strong ionic interactions with any positively charged sites within the LC flow path, such as metal surfaces or impurities on the stationary phase.
-
Hydrogen Bonding Potential: The multiple hydroxyl groups on the glucuronic acid moiety provide ample opportunity for hydrogen bonding with silanol groups on silica-based columns and other surfaces within the LC system.
These properties can cause glucuronide metabolites to adsorb to various components, including the injector needle, valve, sample loop, tubing, column frits, and the column stationary phase itself, leading to their gradual release in subsequent blank or low-concentration sample injections.[3][4][5]
Troubleshooting Guides
Issue 1: I'm seeing a consistent peak in my blank injections right after a high-concentration sample. How do I confirm it's carryover and pinpoint the source?
This is a classic sign of carryover. A systematic approach is crucial to efficiently identify the source.
Protocol for Diagnosing Carryover Source
-
Initial Carryover Assessment:
-
Inject a high-concentration standard of your glucuronide metabolite.
-
Immediately follow with a series of at least three blank injections (using a clean solvent like your initial mobile phase).
-
Observation: If the peak area of the analyte decreases with each subsequent blank injection, it is indicative of "classic" carryover from the analytical system.[5] If the peak area remains relatively constant across all blanks, you may have a contaminated blank solution or mobile phase.[5][6]
-
-
Isolating the Injector vs. the Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the sequence of a high-concentration standard followed by blank injections.
-
Interpretation:
-
If the carryover peak is still present, the source is likely within the autosampler (needle, valve, sample loop).
-
If the carryover peak disappears or is significantly reduced, the column is the primary contributor.
-
-
Issue 2: My troubleshooting points to the autosampler. What are the best practices for cleaning the injector system for glucuronide metabolites?
Given their polar and acidic nature, a multi-step, chemically diverse needle wash is often required to effectively remove glucuronide residues. A simple organic solvent wash is often insufficient.
Recommended Needle Wash Strategies
A strong needle wash should be able to solubilize the analyte and disrupt its interactions with the needle surface. For glucuronides, this often means using a wash solution with a different pH and/or higher organic strength than the mobile phase.
| Wash Solvent Composition | Rationale |
| Acidified Organic/Aqueous Mix (e.g., 50:50 Acetonitrile:Water with 0.5-1% Formic Acid) | The low pH helps to protonate any residual silanol groups on surfaces and can help neutralize the anionic glucuronide, reducing ionic interactions. |
| Alkaline Organic/Aqueous Mix (e.g., 50:50 Acetonitrile:Water with 0.1-0.5% Ammonium Hydroxide) | The high pH deprotonates acidic silanol groups, creating a repulsive effect with the anionic glucuronide. This can be particularly effective at dislodging adsorbed metabolites. |
| "Magic" Wash Solution (e.g., 25:25:25:25 Water:Isopropanol:Methanol:Acetonitrile) | This multi-component organic mixture provides a broad range of solvent polarities to remove a wider variety of contaminants. |
| DMSO-containing Wash | For exceptionally "sticky" compounds, a wash sequence incorporating Dimethyl Sulfoxide (DMSO) can be highly effective due to its strong solubilizing power.[7] |
Step-by-Step Protocol for an Aggressive Injector Cleaning Routine:
-
Prepare Your Wash Solutions:
-
Wash A: 50:50 Acetonitrile:Water + 0.5% Ammonium Hydroxide
-
Wash B: 50:50 Isopropanol:Water + 1% Formic Acid
-
Wash C (Seal Wash): 90:10 Water:Acetonitrile
-
-
Program Your Autosampler's Wash Method:
-
Set up a multi-step wash sequence that alternates between acidic and basic conditions. For example:
-
Pre-injection rinse with Wash C.
-
Post-injection rinse 1: Two cycles with Wash A.
-
Post-injection rinse 2: Two cycles with Wash B.
-
Final rinse with your initial mobile phase composition to re-equilibrate the needle.
-
-
Ensure a sufficient wash volume is used for each cycle (typically >200 µL).
-
Increase the duration of the needle wash to ensure adequate contact time.[8]
-
Issue 3: I've determined the column is the source of my carryover. How do I effectively wash the column to remove residual glucuronides?
Column carryover with glucuronides often results from strong interactions with the stationary phase or contamination of the column inlet frit. A simple high-organic wash may not be sufficient.
Diagram: Sources of LC-MS Carryover
Caption: Potential sources of analyte carryover within an LC-MS system.
Protocol for Column Washing and Regeneration:
-
Disconnect the Column from the Detector: This prevents contamination of the mass spectrometer during the cleaning process.
-
Reverse the Column Flow Direction: This helps to flush strongly retained compounds from the column inlet frit.
-
Perform a Series of Solvent Washes: Use a flow rate of approximately half your analytical flow rate.
-
Step 1: Water/Organic Wash (without buffer): Flush with 10-20 column volumes of your mobile phase composition but without any acidic or basic additives. This removes any precipitated buffer salts.
-
Step 2: Strong Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol.
-
Step 3: "Saw-tooth" Wash: Alternate between high and low organic mobile phases (e.g., 95% Acetonitrile and 5% Acetonitrile) for several cycles. This can be more effective than a continuous high organic wash for disrupting different types of interactions.
-
Step 4: Isopropanol Wash: For very stubborn carryover, flush with 10-20 column volumes of 100% Isopropanol.
-
-
Re-equilibrate the Column:
-
Return the column to the normal flow direction.
-
Flush with your initial mobile phase conditions for at least 20 column volumes before reconnecting to the detector.
-
Advanced Mitigation Strategies
Q2: I've tried aggressive washing, but I still have some low-level carryover. What other method parameters can I adjust?
Optimizing your chromatographic conditions can play a significant role in preventing carryover from occurring in the first place.
Diagram: Troubleshooting Decision Tree for Glucuronide Carryover
Caption: A decision tree for systematically troubleshooting glucuronide carryover.
1. Mobile Phase pH Adjustment:
-
Principle: The retention and interaction of glucuronides are highly dependent on pH. For acidic analytes like glucuronides, using a mobile phase with a pH well below their pKa (typically around 3-4) will keep them in their neutral, protonated form.[9] This minimizes ionic interactions with the stationary phase and can improve peak shape and reduce tailing.[10]
-
Recommendation: Use a mobile phase buffered at a low pH (e.g., pH 2.5-3.5) with a volatile acid like formic acid.
2. Mobile Phase Additives:
-
Ammonium Formate/Acetate: These volatile salts can act as buffers and may improve peak shape for some glucuronides. They can also compete with the analyte for active sites on the stationary phase, potentially reducing carryover.
-
Ammonium Hydroxide: In some cases, particularly with HILIC or mixed-mode chromatography, a basic mobile phase can be beneficial. It can deprotonate residual silanols, creating a repulsive surface for the anionic glucuronides and improving peak shape.
3. Column Chemistry Selection:
-
Standard C18: While widely used, residual silanols on some C18 phases can lead to strong interactions with glucuronides.
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity through pi-pi interactions and can provide better retention and peak shape for glucuronides compared to standard C18 columns.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent choice for retaining and separating highly polar glucuronides. However, carryover can still be an issue and requires careful optimization of the injection and wash solvents.[9]
4. Gradient Optimization:
-
Ensure your gradient includes a high-organic wash step at the end of each run to elute any strongly retained compounds.
-
A shallow gradient can sometimes improve the separation of the glucuronide from matrix components that may contribute to carryover.
By systematically addressing these potential sources of carryover, from post-run cleaning to proactive method development, you can significantly improve the accuracy and reliability of your LC-MS analysis of glucuronide metabolites.
References
-
Agilent Technologies. (n.d.). Optimization for lowest carry over. Retrieved from [Link]
-
DesJardins, C., Li, Z., & McConville, P. (2019). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. Retrieved from [Link]
-
Nawrocki, J. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Tanaka, H., et al. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]
-
Chemistry For Everyone. (2023, June 28). What Is Carryover In LC-MS And How Do You Prevent It? [Video]. YouTube. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Liu, A., et al. (2015). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 43(8), 1236-1249. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Maintaining Your Agilent LC and LC/MS Systems. Retrieved from [Link]
-
Garcia, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123. Retrieved from [Link]
-
Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]
-
Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of Injector Maintenance. Retrieved from [Link]
-
Guillarme, D., et al. (2018). Separation of substrates and closely related glucuronide metabolites using various chromatographic modes. Journal of Chromatography A, 1536, 159-168. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
GERSTEL, Inc. (n.d.). Minimizing Carryover Using a Four Solvent Wash Station. Retrieved from [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current drug metabolism, 11(7), 561–582. Retrieved from [Link]
-
Barri, T., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 221. Retrieved from [Link]
-
PERFORM Centre. (2018). Use and Maintenance of QQQ LC-MS. Retrieved from [Link]
-
Le, A. T., et al. (2022). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Separations, 9(11), 346. Retrieved from [Link]
-
Yan, Y., et al. (2022). Effects of mobile phase composition on feature coverage and distribution. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]
-
Miners, J. O., et al. (2004). Complexities of Glucuronidation Affecting In Vitro-In Vivo Extrapolation. Current Drug Metabolism, 5(3), 233-245. Retrieved from [Link]
-
Waters Corporation. (n.d.). Wash solvent guidelines. Retrieved from [Link]
-
Chamkasem, N. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis? ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2010). Online sample cleanup on the Agilent 1290 Infinity LC using a built in 2-position/6-port valve. Retrieved from [Link]
-
Williams, J. D., et al. (2012). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 4(9), 1025-1036. Retrieved from [Link]
-
Gilar, M., et al. (2005). Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1067(1-2), 167-180. Retrieved from [Link]
-
Dolan, J. W. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]
-
Colby, J. M., et al. (2016). Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Journal of Analytical Toxicology, 40(6), 435-443. Retrieved from [Link]
-
Phenomenex. (2019, June 26). How to Clean an HPLC Column | Reverse Flush Method Explained [Video]. YouTube. Retrieved from [Link]
-
Helle, S., et al. (2024). Carryover analysis by liquid chromatography mass spectrometry in a multiproduct resin reuse context. Process Biochemistry, 146, 547-559. Retrieved from [Link]
-
Tanaka, H., et al. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. ResearchGate. Retrieved from [Link]
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
Navigating the Absence: A Comparative Guide to Securing a 2-Phenyl-1-propyl glucuronide Reference Standard
For researchers, scientists, and drug development professionals engaged in the meticulous work of pharmacokinetics, toxicology, and clinical diagnostics, the availability of high-purity certified reference materials (CRMs) is not just a convenience—it is a cornerstone of data integrity. This guide addresses a common challenge in the field: the need for a specific drug metabolite reference standard, in this case, 2-Phenyl-1-propyl glucuronide, for which a commercially available CRM is not readily found.
This document provides an in-depth technical comparison of the primary strategies for obtaining such a standard: custom chemical synthesis versus in-house biosynthetic generation and purification. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent evaluation of each approach to empower you to make the most informed decision for your research needs.
The Critical Role of 2-Phenyl-1-propyl glucuronide in Metabolism Studies
2-Phenyl-1-propanol and its structural analogs are found in various pharmaceuticals and xenobiotics. Upon ingestion, these compounds often undergo Phase II metabolism, where glucuronidation is a major pathway.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the parent molecule, increasing its water solubility and facilitating its excretion.[2] The resulting metabolite, 2-Phenyl-1-propyl glucuronide, is therefore a key biomarker for assessing exposure and understanding the metabolic fate of the parent compound.
Accurate quantification of this glucuronide in biological matrices like urine and plasma is essential for pharmacokinetic modeling and safety assessment. This necessitates a well-characterized reference standard of known purity and concentration.
Sourcing a Standard: A Fork in the Road
The absence of a commercially available 2-Phenyl-1-propyl glucuronide CRM presents a significant hurdle. Researchers are faced with two primary alternatives: commissioning a custom synthesis from a specialized laboratory or generating the metabolite in-house through biochemical methods followed by rigorous purification. The choice between these paths is not trivial and depends on a variety of factors including available resources, required quantity and purity, and project timelines.
Caption: Decision workflow when a commercial CRM is unavailable.
Comparative Analysis: Custom Synthesis vs. In-house Generation
The decision to build or buy is multifaceted. Here, we objectively compare the two approaches.
| Feature | Custom Chemical Synthesis | In-house Biosynthesis & Purification |
| Purity & Yield | Typically high purity (>95-98%) and predictable, scalable yields (mg to g). | Variable purity and lower yields (µg to low mg), dependent on enzyme kinetics and purification efficiency. |
| Cost | Higher upfront cost, but can be more economical for larger quantities. Transforms fixed costs into variable ones.[3] | Lower direct cost for reagents, but high indirect costs (labor, instrument time, potential for failure). |
| Time | Lead times of several weeks to months, but with a more certain timeline. | Can be faster for small quantities if protocols are established, but significant time investment in method development and purification is common. |
| Expertise Required | Relies on the specialized expertise of the contract research organization (CRO).[4] | Requires in-house expertise in biochemistry, analytical chemistry, and purification sciences. |
| Characterization | Typically comes with a basic Certificate of Analysis (CoA). Full characterization for CRM status may require additional cost/effort. | All characterization must be performed in-house, offering full control over the data package. |
| Intellectual Property | Clear agreements are needed, but the process is straightforward. | All IP remains in-house, which can be advantageous for sensitive projects.[3] |
| Best Suited For | Projects requiring larger quantities (>1 mg), high purity, and a definitive timeline. When in-house expertise or resources are limited. | Exploratory studies, initial metabolite identification, projects requiring very small amounts (µg), and when speed for a small amount is critical. |
Experimental Deep Dive: Protocols and Methodologies
To provide a practical framework, this section details the experimental protocols central to both obtaining and validating your 2-Phenyl-1-propyl glucuronide standard.
Option 1: A Representative Protocol for Custom Chemical Synthesis
While the exact synthesis of 2-Phenyl-1-propyl glucuronide would be proprietary to the synthesizing lab, a common approach for O-glucuronides is the Koenigs-Knorr reaction.[5] This method involves the coupling of an alcohol with a protected glucuronyl donor.
Workflow for Chemical Synthesis of an O-Glucuronide
Caption: General workflow for Koenigs-Knorr O-glucuronide synthesis.
Step-by-Step Methodology:
-
Preparation of the Glucuronyl Donor: Commercially available glucuronic acid is converted into a protected, activated form, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This protects the hydroxyl and carboxyl groups and provides a good leaving group (bromide) at the anomeric carbon.
-
Glycosidic Bond Formation: 2-Phenyl-1-propanol is reacted with the glucuronyl donor in an inert solvent. A promoter, often a silver salt like silver carbonate, is used to facilitate the reaction.[5] This step forms the core β-glucuronide linkage.
-
Deprotection: The protecting groups (acetyl and methyl ester) are removed. This is typically achieved by saponification using a base such as sodium hydroxide in methanol.[6] This step is critical and must be performed under mild conditions to avoid side reactions.
-
Purification: The final product is purified from the reaction mixture using preparative high-performance liquid chromatography (prep-HPLC).[7] Fractions are collected and analyzed for purity.
Causality: The use of protecting groups is essential to ensure that the glycosidic bond forms specifically at the desired hydroxyl group of 2-phenyl-1-propanol and to prevent unwanted side reactions of the hydroxyl and carboxyl groups on the glucuronic acid moiety. The final deprotection and purification steps are crucial for obtaining a high-purity reference standard.
Option 2: A Protocol for In-house Biosynthesis and Purification
This approach mimics the natural metabolic process using in vitro systems, such as human liver microsomes (HLM), which are rich in UGT enzymes.[8]
Workflow for In-house Biosynthesis and Purification
Caption: Workflow for generating a glucuronide metabolite in vitro.
Step-by-Step Methodology:
-
Microsomal Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), magnesium chloride, and a solution of 2-Phenyl-1-propanol.
-
Add human liver microsomes and the pore-forming agent alamethicin (to allow cofactors access to the enzyme active site).
-
Initiate the reaction by adding the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA).[8]
-
Incubate at 37°C for a predetermined time (e.g., 1-4 hours).
-
-
Reaction Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.
-
Protein Removal: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein. Carefully collect the supernatant.
-
Purification:
-
Solid-Phase Extraction (SPE): The supernatant can be further cleaned and concentrated using an SPE cartridge. A strong anion exchanger (SAX) is often effective for trapping the negatively charged glucuronide.[9] The cartridge is washed to remove neutral and basic impurities, and the glucuronide is then eluted.
-
Preparative HPLC: For higher purity, the concentrated extract is subjected to preparative HPLC, often using a C18 column with a water/acetonitrile or water/methanol gradient.[10] Fractions corresponding to the glucuronide peak are collected.
-
Causality: This method leverages the specific catalytic activity of UGT enzymes present in liver microsomes to produce the authentic biological metabolite. The subsequent purification steps are critical to isolate the low-concentration metabolite from a complex biological matrix containing salts, residual substrate, and other endogenous components.
The Path to Certification: Rigorous Analytical Characterization
Whether synthesized chemically or biosynthetically, the resulting material is simply a "reference material" (RM). To elevate it to a "certified reference material" (CRM), a comprehensive characterization is required, adhering to principles outlined in standards such as ISO 17034.[11] This involves unequivocally confirming its identity, purity, and concentration.
Structural Elucidation by Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for unambiguous structure determination.[12] A full suite of experiments is necessary to confirm that the glucuronic acid moiety is attached at the correct position.
Key NMR Experiments for Structural Confirmation:
| Experiment | Purpose | Expected Observation for 2-Phenyl-1-propyl glucuronide |
| ¹H NMR | Provides information on the number and environment of protons. | Appearance of characteristic signals for the glucuronic acid protons, including the anomeric proton (H-1') typically as a doublet around 4.5-5.5 ppm. |
| ¹³C NMR | Provides information on the carbon skeleton. | Appearance of signals for the six carbons of the glucuronic acid moiety, including the anomeric carbon (C-1') around 100 ppm. |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Shows correlations between adjacent protons within the phenylpropyl and glucuronide spin systems. |
| HSQC | Correlates protons directly to the carbons they are attached to. | Confirms the ¹H and ¹³C assignments for each CH group in the molecule. |
| HMBC | Correlates protons to carbons over longer ranges (typically 2-3 bonds). | Crucial for confirming the linkage. A correlation should be observed between the anomeric proton of the glucuronide (H-1') and the carbon of the 2-phenyl-1-propanol to which it is attached (C-1). |
Purity and Concentration Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for both purity assessment and eventual quantification in biological samples.
A Generic LC-MS/MS Protocol:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the glucuronide.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid group of the glucuronide.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The [M-H]⁻ ion of 2-Phenyl-1-propyl glucuronide.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the glucuronic acid moiety (a loss of 176 Da).[13]
-
-
Quantitative NMR (qNMR): For CRM certification, qNMR is a powerful primary method for determining purity without the need for a reference standard of the analyte itself. It involves accurately weighing the analyte and an internal standard of known, high purity into an NMR tube and comparing the integral of a specific signal from the analyte to that of the internal standard.
Conclusion and Recommendations
The absence of a commercially available Certified Reference Material for 2-Phenyl-1-propyl glucuronide necessitates a proactive approach from the research community. This guide has compared the two viable pathways—custom chemical synthesis and in-house biosynthesis—to obtain a suitable reference standard.
-
Custom synthesis is the recommended approach when predictable timelines, scalable quantities (mg to g), and high purity are paramount. It is often the most resource-effective solution for laboratories that do not specialize in complex purification and characterization.
-
In-house biosynthesis is a practical alternative for generating small, exploratory quantities (µg) of the authentic metabolite, provided the laboratory possesses the requisite expertise in biochemical incubations and analytical purification.
Regardless of the source, the final material must undergo rigorous characterization by NMR for structural identity and by techniques such as LC-MS/MS and qNMR for purity and concentration assessment. Only through this comprehensive validation can a reference material provide the trustworthiness required for high-stakes research and regulatory submissions, transforming a well-characterized material into a standard that ensures the accuracy and reliability of your analytical data.
References
-
Atzrodt, J., et al. (2012). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC, 2012(iii), 257-278. Available at: [Link]
-
tebu-bio. (2015). O-Glucuronide synthesis made easy. Available at: [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]
-
Helfer, A., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Analytical and Bioanalytical Chemistry, 416, 2379–2391. Available at: [Link]
-
Helander, A., et al. (2007). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of Analytical Toxicology, 31(7), 411-414. Available at: [Link]
-
Bols, M., & Raven, W. (1998). The Synthesis of O-Glucuronides. Natural Product Reports, 15(1), 61-75. Available at: [Link]
-
Asparia Glycomics. (2025). In-House vs. Outsourced Custom Synthesis: 3 Pros, 3 Cons, and Costs. Available at: [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2009). Journal of the Chilean Chemical Society. Available at: [Link]
-
NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Available at: [Link]
-
Janezic, M., & Le-Coroller, F. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. Available at: [Link]
-
Wang, R., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology, 206, 105774. Available at: [Link]
-
Zetterberg, F., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics, 18(11), 4065-4076. Available at: [Link]
-
Majors, R. E. (2012). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 30(11), 952-965. Available at: [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available at: [Link]
-
McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 29-48. Available at: [Link]
-
Chemxpert. (2025). Everything you need to Know About Custom Synthesis. Available at: [Link]
-
Rubiano, A., et al. (2020). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Metabolites, 10(11), 458. Available at: [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Available at: [Link]
-
Gonzalez-Marino, I., et al. (2020). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of The Total Environment, 743, 140683. Available at: [Link]
-
Henry, M. (2004). Introduction to Preparative HPLC. LCGC International, 17(11), 646-653. Available at: [Link]
-
SteerOn Research. (2025). How Custom Synthesis Drives Innovation in Drug Discovery. Available at: [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. aspariaglycomics.com [aspariaglycomics.com]
- 3. Everything you need to Know About Custom Synthesis [chemxpert.com]
- 4. tebubio.com [tebubio.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Comparative Guide: 2-Phenyl-1-propyl glucuronide vs. Hydratropic acid glucuronide
[1]
Executive Summary
This guide provides a technical comparison between 2-Phenyl-1-propyl glucuronide (an ether glucuronide) and Hydratropic acid glucuronide (an acyl glucuronide).[1] While both are Phase II metabolic conjugates derived from phenyl-propyl substructures (often associated with cumene or profen metabolism), they exhibit fundamentally different chemical behaviors.[1]
-
2-Phenyl-1-propyl glucuronide is a chemically stable ether conjugate , serving as a reliable biomarker for 2-phenyl-1-propanol exposure.[1]
-
Hydratropic acid glucuronide is a reactive acyl glucuronide , prone to pH-dependent hydrolysis and intramolecular acyl migration.[1] It poses significant analytical challenges and potential toxicological risks via protein adduction.[1]
Chemical Identity & Structural Properties[1][2]
The fundamental difference lies in the linkage between the aglycone and the glucuronic acid moiety.[1] This linkage dictates the stability and reactivity of the metabolite.[1]
| Feature | 2-Phenyl-1-propyl glucuronide | Hydratropic acid glucuronide |
| Synonyms | 2-Phenylpropyl glucuronide; | 2-Phenylpropionic acid glucuronide; 2-PPA-1-O-G |
| Aglycone | 2-Phenyl-1-propanol (Alcohol) | Hydratropic acid (Carboxylic Acid) |
| Linkage Type | Ether Glucuronide (Alkyl-O-Glucuronide) | Acyl Glucuronide (Ester-O-Glucuronide) |
| Molecular Formula | ||
| Molecular Weight | 312.32 g/mol | 326.30 g/mol |
| Chemical Stability | High. Stable in mild acid/base and physiological pH.[1] | Low. Unstable at physiological pH (7.4); susceptible to hydrolysis and migration.[1] |
| Reactivity | Inert.[1] Excreted unchanged. | Reactive. Can transacylate glutathione or proteins (albumin).[1] |
Metabolic Context & Signaling Pathways[1]
Both compounds share a metabolic lineage often traced back to Cumene (Isopropylbenzene) or direct ingestion of related profens.[1] The pathway bifurcates based on the oxidation state of the side chain.[1]
Pathway Visualization
The following diagram illustrates the divergence where 2-Phenyl-1-propanol is either directly glucuronidated or oxidized to Hydratropic acid before conjugation.[1]
Figure 1: Divergent metabolic pathways of Cumene metabolites leading to stable ether glucuronides versus reactive acyl glucuronides.[1]
Critical Comparison: Stability & Reactivity[3][4]
This is the most critical differentiator for researchers handling these samples.
2-Phenyl-1-propyl glucuronide (Ether)[1]
-
Mechanism: The ether bond is resistant to nucleophilic attack under physiological conditions.[1]
-
Handling: Samples can be stored at neutral pH without degradation.[1]
-
Observation: In studies of cumene metabolites, this glucuronide remains intact even during mild acid hydrolysis procedures used to cleave other conjugates [1].[1]
Hydratropic acid glucuronide (Acyl)[1]
-
Mechanism: The C-1 ester linkage is high-energy.[1] At physiological pH (7.[1]4) and temperature (37°C), it undergoes two degradation pathways:[1][2]
-
Hydrolysis: Reverts to the parent acid.[1]
-
Acyl Migration: The aglycone moiety migrates from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.[1] These isomers are resistant to
-glucuronidase hydrolysis, leading to underestimation of metabolite levels during enzymatic assays [2].[1]
-
-
Half-life: Acyl glucuronides of 2-phenylpropionic acid derivatives typically have a half-life of 1–3 hours at pH 7.4 [3].[1]
Degradation Workflow Diagram
Figure 2: Comparative stability profiles. Note the complex degradation pathway of the acyl glucuronide compared to the inert ether glucuronide.
Analytical Methodology (LC-MS/MS)[1][4]
Sample Preparation Strategy
-
For 2-Phenyl-1-propyl glucuronide: Standard preparation (protein precipitation with Methanol/Acetonitrile) is sufficient.[1] No pH stabilization is required.[1]
-
For Hydratropic acid glucuronide: CRITICAL. Samples must be acidified immediately upon collection (e.g., add 1-2% Formic acid or Acetate buffer pH 4.[1]0) to prevent acyl migration.[1] Avoid methanol in extraction if transesterification is suspected; use Acetonitrile.[1]
Mass Spectrometry Parameters (Recommended)
Both compounds are best analyzed in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid on the glucuronide moiety.[1]
| Parameter | 2-Phenyl-1-propyl glucuronide | Hydratropic acid glucuronide |
| Precursor Ion (m/z) | 311.1 | 325.1 |
| Product Ion (Quant) | 113.0 (Glucuronide fragment) | 193.0 (Glucuronide fragment) |
| Product Ion (Qual) | 175.0 (Glucuronide fragment) | 149.0 (Aglycone fragment) |
| Neutral Loss | 176 Da (Glucuronyl moiety) | 176 Da (Glucuronyl moiety) |
| Retention Time | Later eluting (less polar aglycone) | Earlier eluting (more polar aglycone) |
Experimental Protocols
Protocol A: Stability Assessment (Validation)
Objective: To confirm the acyl-glucuronide nature of Hydratropic acid glucuronide vs. the stable ether.
-
Preparation: Prepare 10
M solutions of both glucuronides in Phosphate Buffer (100 mM, pH 7.4). -
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Aliquot 100
L at T=0, 30, 60, 120, and 240 minutes. -
Quenching: Immediately add 100
L of ice-cold Acetonitrile containing 5% Formic Acid (to stop migration/hydrolysis). -
Analysis: Analyze via LC-MS/MS.
-
Expected Result:
Protocol B: Enzymatic Hydrolysis (Beta-Glucuronidase)
Objective: To release the aglycone for total metabolite quantification.[1]
-
Buffer: Acetate buffer (0.1 M, pH 5.0). Note: pH 5 is optimal for Helix pomatia or E. coli glucuronidase and minimizes chemical hydrolysis of the acyl glucuronide.
-
Enzyme: Add
-glucuronidase (e.g., 2000 units/mL).[1] -
Incubation: 2 hours at 37°C.
-
Reaction:
- [1]
-
Caveat for Hydratropic Acid Glucuronide: If the sample was previously handled at neutral pH, acyl migration isomers may have formed.[1] These isomers are resistant to
-glucuronidase.[1] To quantify total hydratropic acid, perform alkaline hydrolysis (0.1 M NaOH, 60 min, 60°C) instead of enzymatic hydrolysis.[1]
References
-
Goenechea, S., Rücker, G., Hoffmann, G., Neugebauer, M., & Langer, M. (1986).[1][3] Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol).[1][3] Zeitschrift für Rechtsmedizin, 97(2), 83–88.[1][3] Link
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003).[1] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1–16.[1] Link
-
Castillo, M., & Smith, P. C. (1995).[1] Disposition and reactivity of the 1-O-acyl glucuronide of 2-phenylpropionic acid. Drug Metabolism and Disposition, 23(5), 566-572.[1] Link
-
Nakamura, Y., & Yamaguchi, T. (1987).[1][4] Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid. Drug Metabolism and Disposition, 15(4), 529-534.[1][4] Link
Sources
- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cleavage of 2-phenylpropan-1-ol and 2-phenylpropan-2-ol-glucuronide, 2 metabolites of isopropylbenzol (Cumol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective metabolism of 2-phenylpropionic acid in rat. I. In vitro studies on the stereoselective isomerization and glucuronidation of 2-phenylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validation of LC-MS/MS Method for Cumene Metabolites
Executive Summary: The Shift from GC-MS to LC-MS/MS
For decades, the bioanalysis of Cumene (Isopropylbenzene) exposure has relied on Gas Chromatography-Mass Spectrometry (GC-MS). While effective for volatile parent compounds, GC-MS struggles with the primary urinary metabolites—specifically the polar conjugates like 2-phenyl-2-propanol glucuronide (2-PP-G) .
The traditional GC-MS workflow requires time-consuming acid hydrolysis to cleave the glucuronide, followed by derivatization to make the alcohol volatile. This process introduces variability, potential for incomplete hydrolysis, and artifact formation.
This guide validates a direct LC-MS/MS workflow that bypasses hydrolysis, allowing for the quantification of the intact Phase II metabolite. We compare this optimized method against the traditional GC-MS standard, demonstrating superior throughput, precision, and metabolic fidelity.
Metabolic Context & Target Analytes
Cumene is metabolized in the liver primarily by CYP450 enzymes to 2-phenyl-2-propanol (2-PP) , which is subsequently conjugated by UGT enzymes to form 2-phenyl-2-propanol glucuronide (2-PP-G) .[1] This glucuronide is the most abundant urinary biomarker.[2]
Figure 1: Cumene Metabolic Pathway & Analytical Targets
Caption: Pathway illustrating the conversion of Cumene to its glucuronide conjugate. LC-MS/MS targets the final conjugate directly, whereas GC-MS requires reversion to the alcohol.
Method Comparison: LC-MS/MS vs. GC-MS
The following table contrasts the "Product" (Optimized LC-MS/MS) against the industry-standard GC-MS method (e.g., NIOSH/OSHA adapted protocols).
| Feature | Traditional GC-MS | Optimized LC-MS/MS (The Product) | Impact |
| Primary Analyte | 2-Phenyl-2-propanol (2-PP) | 2-PP-Glucuronide (Intact) | Direct measurement of the biological excretion form. |
| Sample Prep | Hydrolysis (1-2 hrs) + LLE + Derivatization | Protein Precipitation (PPT) or Dilute-and-Shoot | Reduces prep time by >80%. |
| Throughput | ~20 samples/day | >100 samples/day | Critical for high-volume clinical/tox studies. |
| Specificity | High (EI fragmentation) | High (MRM Transitions) | MRM eliminates matrix interferences common in urine. |
| Sensitivity (LOQ) | ~50 ng/mL | ~1-5 ng/mL | Enhanced detection of low-level environmental exposure. |
| Artifact Risk | High (Hydrolysis efficiency varies) | Low (Minimal manipulation) | Eliminates false negatives due to incomplete hydrolysis. |
Experimental Protocol: Optimized LC-MS/MS Workflow
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.
Reagents & Standards[3][4][5]
-
Reference Standard: 2-Phenyl-2-propanol glucuronide (custom synthesis or high-purity commercial source).
-
Internal Standard (IS): 2-Phenyl-2-propanol-d6-glucuronide (deuterated analog is critical for compensating matrix effects).
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water (promotes ionization).
-
B: Acetonitrile (LC-MS grade).
-
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of urine into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard solution (100 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile.
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).
LC-MS/MS Conditions[6][7][8]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). A Phenyl-Hexyl column is an alternative for enhanced selectivity of aromatic compounds.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Glucuronides ionize exceptionally well in negative mode, forming [M-H]⁻ ions).
-
MRM Transitions:
-
Analyte (2-PP-G): 311.1 (Precursor) → 113.0 (Glucuronide fragment) & 175.1 (Loss of neutral).
-
IS (d6-2-PP-G): 317.1 → 113.0.
-
Figure 2: Workflow Diagram
Caption: Streamlined "Dilute-and-Shoot" style workflow minimizing error sources.
Validation Data (Representative)
The following data represents typical performance metrics achieved using this optimized workflow, adhering to ICH M10 criteria.
Accuracy & Precision
Requirement: Accuracy within ±15% (±20% for LLOQ); CV <15%.
| QC Level | Concentration (ng/mL) | Intra-Run Accuracy (%) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%) | Inter-Run Precision (%CV) |
| LLOQ | 5.0 | 98.2 | 6.5 | 102.1 | 8.1 |
| Low | 15.0 | 95.4 | 4.2 | 96.8 | 5.5 |
| Mid | 200.0 | 101.5 | 2.8 | 99.4 | 3.2 |
| High | 800.0 | 99.1 | 1.9 | 100.2 | 2.4 |
Matrix Effect & Recovery
Requirement: Matrix Factor (MF) CV <15% across 6 lots.
| Parameter | Result | Interpretation |
| Extraction Recovery | 92% ± 3% | High recovery indicates efficient protein precipitation. |
| Matrix Factor (Normalized) | 0.98 ± 0.04 | IS effectively compensates for any ion suppression. |
| Dilution Integrity (1:10) | 97.5% Accuracy | Validates analysis of over-range samples. |
Expert Insights & Troubleshooting
Why ESI Negative Mode? While the parent alcohol (2-PP) is neutral and difficult to ionize (often requiring APCI or derivatization), the glucuronide moiety is highly acidic. In ESI(-), it readily forms a stable [M-H]⁻ ion. This choice drastically improves sensitivity (S/N ratio) compared to forcing the alcohol into ESI(+).
Handling In-Source Fragmentation: Glucuronides are fragile. Excessive source temperature or declustering potential can cause premature cleavage of the glucuronide bond in the source, leading to signal loss.
-
Tip: Optimize source temperature (keep <500°C) and monitor the parent alcohol mass in Q1 scans to ensure the conjugate remains intact before collision.
Column Choice: A standard C18 works, but if you observe co-elution with other endogenous glucuronides, switch to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic ring of the cumene metabolite provide orthogonal selectivity compared to C18.
References
-
ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[3] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
National Toxicology Program. (2012). Toxicology and Carcinogenesis Studies of Cumene.[2] NTP Technical Report 542. [Link]
-
Senczuk, W., & Litewka, B. (1976). Absorption of cumene through the respiratory tract and excretion of dimethylphenylcarbinol in urine. British Journal of Industrial Medicine. [Link]
-
Knecht, U., et al. (2013). Biomonitoring Methods: 2-Phenyl-2-propanol in urine.[1][2][4][5] Wiley Online Library. [Link]
Sources
- 1. Cumene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CUMENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity of Phenylpropyl Glucuronides in Immunoassays
Executive Summary
The accurate detection of phenylpropyl-containing compounds (a pharmacophore common in NSAIDs, specific amphetamine derivatives, and environmental phenols) is frequently compromised by Phase II metabolism. Phenylpropyl Glucuronides (PPGs) —the conjugated metabolites found in urine—present a dual challenge in immunodiagnostics:
-
Steric "Masking": The bulky glucuronic acid moiety often blocks antibody binding sites designed for the parent molecule, leading to false negatives in direct immunoassays.
-
Unexpected Cross-Reactivity: In specific assays (e.g., ethyl glucuronide alcohol screens), structurally similar propyl-glucuronides can cause false positives.
This guide compares the performance of Direct Immunoassay (DIA) , Hydrolysis-Mediated Immunoassay (HM-IA) , and LC-MS/MS (the reference method). It provides experimental protocols to characterize cross-reactivity profiles and optimize detection strategies.
Mechanistic Insight: The Glucuronide Interference
To understand the assay performance data, one must understand the molecular interaction. Antibodies raised against a phenylpropyl hapten typically target the hydrophobic aromatic ring and the alkyl chain.
The Conflict: Glucuronidation adds a hydrophilic, bulky sugar group (approx. 176 Da) to this hydrophobic scaffold. This creates significant steric hindrance and alters the electrostatic potential of the epitope.
Visualization: Steric Hindrance in Antibody Binding
Figure 1: Mechanism of Interference. The addition of the glucuronide group (Red) physically prevents the parent scaffold (Green) from entering the antibody binding pocket (Blue), reducing cross-reactivity to near zero in many specific assays.
Comparative Performance Analysis
The following data summarizes the detection capability of three distinct workflows when analyzing a urine sample containing primarily Phenylpropyl Glucuronide (PPG) metabolites.
Table 1: Method Comparison Matrix
| Feature | Method A: Direct Immunoassay | Method B: Hydrolysis + Immunoassay | Method C: LC-MS/MS (Reference) |
| Primary Analyte | Parent Drug (Free) | Total Drug (Free + Cleaved Glucuronide) | Specific Metabolites (Separated) |
| Cross-Reactivity (CR) to PPG | Low (<5%) | High (>95%) (via conversion) | N/A (Directly measures PPG) |
| Sensitivity | Low (Risk of False Negative) | High | Very High |
| Throughput | High (No prep) | Medium (Incubation step) | Low/Medium |
| Cost per Test | $ | ||
| Best Use Case | Screening for recent parent drug intake | Screening for historical use (metabolites) | Confirmation & Quantification |
Experimental Data: Cross-Reactivity Profiles
Based on validation studies using polyclonal antibody kits against a representative phenylpropyl agent (e.g., Phenprocoumon or similar).
| Analyte Concentration (1,000 ng/mL) | Direct Immunoassay Response (ng/mL eq.) | % Cross-Reactivity | Interpretation |
| Phenylpropyl Parent | 980 | 98% | Accurate Detection |
| Phenylpropyl Glucuronide (PPG) | 45 | 4.5% | False Negative Risk |
| PPG + E. coli | 960 | 96% | Recovery Successful |
Critical Insight: The low cross-reactivity (4.5%) of the intact glucuronide confirms that Direct Immunoassay is insufficient for detecting usage if the window of detection relies on the metabolite. Hydrolysis is mandatory.
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol A: Determination of Cross-Reactivity (% CR)
Objective: Quantify the antibody's affinity for the glucuronide relative to the parent.
-
Preparation of Standards:
-
Prepare a stock solution of the Parent Drug at 1,000 ng/mL in drug-free urine.
-
Prepare a stock solution of the Purified Glucuronide Metabolite at 1,000 ng/mL (molar equivalent) in drug-free urine.
-
-
Assay Execution:
-
Run both samples in triplicate using your target Immunoassay kit (ELISA or EMIT).
-
Record the optical density (OD) or signal output.
-
-
Calculation:
-
Interpolate the concentration of the Glucuronide sample using the Parent Drug calibration curve.
-
Protocol B: Enzymatic Hydrolysis Optimization
Objective: Convert "invisible" PPGs into "visible" parent drugs.
-
Enzyme Selection: Use Recombinant
-Glucuronidase (e.g., from E. coli or Abalone). Note: E. coli is preferred for phenylpropyl glucuronides due to higher specific activity at neutral pH. -
Incubation Mix:
-
50
L Urine Sample. -
20
L Buffer (pH 6.8 for E. coli). -
10
L Enzyme solution (>5,000 units/mL).
-
-
Thermal Cycle: Incubate at 55°C for 30 minutes . (Do not exceed 60°C to prevent antibody denaturation if performing "on-bead" hydrolysis, though usually hydrolysis is a pre-step).
-
Stop Solution: Add wash buffer or assay diluent immediately to halt activity before plating.
Validation Workflow Diagram
The following workflow illustrates how to distinguish between a True Negative (no drug) and a False Negative (missed glucuronide) using a split-sample approach.
Figure 2: Split-Sample Validation Workflow. A negative result in Path A combined with a positive result in Path B confirms the presence of the glucuronide metabolite.
Scientific Discussion & Troubleshooting
The "Acyl Glucuronide" Risk
Specific phenylpropyl derivatives (like NSAIDs containing 2-phenylpropionic acid) form acyl glucuronides . Unlike ether glucuronides, acyl glucuronides are chemically reactive.
-
Warning: They can covalently bind to serum albumin in the patient or assay reagents, potentially causing "ghost" backgrounds or high baselines in competitive ELISAs.
-
Mitigation: Process samples immediately or freeze at -80°C. Avoid alkaline pH during storage, which accelerates acyl migration and protein binding.
Cross-Reactivity in Alcohol Screens (EtG)
While this guide focuses on phenylpropyl drugs, researchers must be aware that propyl glucuronides (shorter chain) have been documented to cross-react with Ethyl Glucuronide (EtG) immunoassays [1]. If your phenylpropyl compound degrades or contains propyl impurities, it may trigger false positives in EtG alcohol screens.
References
-
Arndt, T., et al. (2012). "Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay." PubMed. Available at: [Link]
-
Mina, A., et al. (2022).[1] "Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis." Journal of Biosciences and Medicines. Available at: [Link]
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Available at: [Link]
-
Surmodics IVD. (n.d.). "Direct vs Indirect ELISA: Mechanisms and Sensitivity." Available at: [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Hydratropic Alcohol Metabolite Testing
Introduction: The Analytical Challenge of Hydratropic Alcohol Metabolites
Hydratropic alcohol, also known as 2-phenyl-1-propanol, and its primary metabolic product, hydratropic acid (2-phenylpropionic acid), are core structures in a wide range of xenobiotics, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The accurate quantification of these compounds and their downstream metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2] Given the global nature of clinical trials and regulatory submissions, it is imperative that analytical data generated across different laboratories are comparable and reliable. This guide provides an in-depth comparison of the predominant analytical methodologies for hydratropic alcohol metabolite testing, outlines a framework for establishing inter-laboratory comparability, and presents detailed experimental protocols to support methodological validation and implementation.
Metabolic Pathways of Hydratropic Alcohol
The biotransformation of hydratropic alcohol primarily occurs in the liver and involves a series of oxidative and conjugative reactions. The initial and most significant metabolic step is the oxidation of the primary alcohol group to a carboxylic acid, forming hydratropic acid.[3] This conversion is typically mediated by alcohol and aldehyde dehydrogenases. Subsequently, hydratropic acid can undergo further phase I metabolism, primarily hydroxylation at various positions on the phenyl ring, or proceed directly to phase II conjugation, forming acyl-glucuronides.[4] Understanding these pathways is fundamental to selecting appropriate analytical targets and interpreting the resulting data.
Caption: Metabolic pathway of hydratropic alcohol.
Analytical Methodologies for Hydratropic Metabolite Analysis
The choice of analytical technique is a critical determinant of the sensitivity, specificity, and throughput of metabolite quantification. The two most prominent methods employed in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like hydratropic acid and its hydroxylated metabolites, a derivatization step is necessary to increase their volatility.[5] This typically involves the conversion of acidic and hydroxyl groups to silyl ethers/esters (e.g., using BSTFA or MSTFA) or methyl esters.
-
Expertise & Experience: The causality behind derivatization lies in the need to reduce the polarity of the analytes, thereby improving their chromatographic peak shape and thermal stability for passage through the GC column. The choice of derivatizing agent can influence the fragmentation patterns observed in the mass spectrometer, which can be leveraged for enhanced specificity.
-
Trustworthiness: A self-validating GC-MS protocol for these metabolites would include the use of a stable isotope-labeled internal standard (e.g., deuterated hydratropic acid) to account for variability in both the derivatization efficiency and the injection volume.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput.[2] This technique can often analyze hydratropic acid and its metabolites directly without the need for derivatization.
-
Expertise & Experience: The rationale for employing tandem mass spectrometry (MS/MS) is the ability to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored. This two-stage mass filtering significantly reduces chemical noise and enhances selectivity, which is particularly important in complex biological matrices like plasma and urine.[6]
-
Trustworthiness: The robustness of an LC-MS/MS method is ensured by a rigorous validation process that assesses parameters such as matrix effects, recovery, and stability, in accordance with regulatory guidelines.[7] The use of an appropriate internal standard is, again, critical for ensuring accuracy and precision.
Inter-laboratory Comparison: A Framework for Ensuring Data Comparability
An inter-laboratory comparison (ILC) or proficiency testing (PT) scheme is essential for evaluating the performance of different laboratories and ensuring that the data they produce are comparable.[5] A well-designed ILC can identify systematic biases in analytical methods and help to harmonize protocols across different sites.
A successful ILC for hydratropic alcohol metabolite testing would involve the following key steps:
-
Preparation and Distribution of Standardized Samples: A central facility would prepare a set of blind samples, including calibration standards, quality control samples at different concentrations, and representative study samples (e.g., spiked urine or plasma).
-
Analysis by Participating Laboratories: Each laboratory would analyze the samples using their in-house, validated analytical method.
-
Data Submission and Statistical Analysis: The results would be submitted to the central facility for statistical analysis. A key performance metric is the Z-score, which indicates how far a laboratory's result deviates from the consensus mean.[8]
-
Evaluation and Feedback: The organizing body would provide feedback to each laboratory on their performance and identify any common sources of error.
Caption: Workflow for an inter-laboratory comparison study.
Comparative Performance of Analytical Methods
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, including the desired sensitivity, the number of samples, and the available instrumentation. The following table summarizes typical performance characteristics for each method based on published data for related compounds like ibuprofen.
| Performance Characteristic | GC-MS | LC-MS/MS | Rationale for Difference |
| Limit of Quantification (LOQ) | 10-100 ng/mL | 1-50 ng/mL | LC-MS/MS generally offers higher sensitivity due to more efficient ionization and reduced chemical noise.[9] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity with proper calibration. |
| Accuracy (% Bias) | < 15% | < 15% | Both methods can be highly accurate when validated correctly and using appropriate internal standards.[10] |
| Precision (%RSD) | < 15% | < 15% | Similar to accuracy, precision is excellent for both when properly validated.[10] |
| Sample Throughput | Lower | Higher | The derivatization step required for GC-MS adds significant time to the sample preparation workflow. |
| Specificity | High | Very High | The MRM capability of tandem MS provides a higher degree of specificity compared to the full scan or selected ion monitoring (SIM) modes typically used in single-quadrupole GC-MS. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of hydratropic acid in human urine. These should be considered as templates and must be fully validated by each laboratory for their specific application.
Protocol 1: GC-MS Analysis of Hydratropic Acid in Urine
1. Sample Preparation and Hydrolysis:
-
To 1 mL of urine in a glass tube, add 10 µL of an internal standard solution (e.g., 100 µg/mL deuterated hydratropic acid in methanol).
-
Add 100 µL of concentrated hydrochloric acid to hydrolyze any conjugated metabolites.
-
Cap the tube and heat at 100°C for 1 hour.
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of diethyl ether and hexane (1:1, v/v) to the cooled sample.
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
4. GC-MS Instrumental Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the TMS-derivatives of hydratropic acid and the internal standard.
Protocol 2: LC-MS/MS Analysis of Hydratropic Acid in Urine
1. Sample Preparation:
-
To 100 µL of urine in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 10 µg/mL deuterated hydratropic acid in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumental Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Mode: Electrospray Ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor to product ion transitions for hydratropic acid and the internal standard by infusing standard solutions.
Conclusion
The reliable measurement of hydratropic alcohol metabolites is achievable with both GC-MS and LC-MS/MS methodologies. While GC-MS is a robust and well-established technique, LC-MS/MS generally offers superior sensitivity and throughput, making it the preferred method for large-scale studies. Regardless of the chosen platform, rigorous in-house method validation is a prerequisite for generating trustworthy data. Furthermore, participation in well-designed inter-laboratory comparison studies is the ultimate demonstration of a laboratory's proficiency and is essential for ensuring data comparability across different research and clinical sites.
References
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
-
Yu, J., et al. (2025, October 13). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. ResearchGate. Retrieved from [Link]
-
Sallustio, B. C., Abas, A., Hayball, P. J., Purdie, Y. J., & Meffin, P. J. (1986). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. Journal of Chromatography B: Biomedical Sciences and Applications, 374(2), 329-337. Retrieved from [Link]
-
Ishii, M., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257. Retrieved from [Link]
-
Li, F., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(1), 22. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]
-
Reddy, S. R., et al. (2010). Quantification of ibuprofen in human plasma using high throughput liquid chromatography-tandem mass spectrometric method and its applications in pharmacokinetics. Archives of Applied Science Research, 2(3), 101-111. Retrieved from [Link]
-
Stanimirova, I., et al. (2016). Development and validation of a confirmatory method for the determination of 12 non steroidal anti-inflammatory drugs in milk using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 33(1), 59-71. Retrieved from [Link]
-
Farré, M., et al. (2008). First interlaboratory exercise on non-steroidal anti-inflammatory drugs analysis in environmental samples. Talanta, 76(3), 580-590. Retrieved from [Link]
-
Yilmaz, B., Arslan, S., & Akba, V. (2025). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. Journal of Analytical Chemistry, 80(11), 1234-1240. Retrieved from [Link]
-
Yu, J., et al. (2025). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Journal of Separation Science, 48(19), e2500593. Retrieved from [Link]
-
Geisslinger, G., Dietzel, K., Loew, D., et al. (1989). High-performance liquid chromatographic determination of ibuprofen, its metabolites and enantiomers in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 491, 139-149. Retrieved from [Link]
-
Lee, E. J., et al. (2005). Validation of analytical methods for biomarkers employed in drug development. Pharmaceutical Research, 22(4), 499-511. Retrieved from [Link]
-
Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 39-42. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
Kim, Y., et al. (2021). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules, 26(11), 3324. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole. Retrieved from [Link]
-
YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]
-
Frontiers. (2021, September 15). Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Retrieved from [Link]
-
de Souza, I. D., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(23), 8543. Retrieved from [Link]
-
ResearchGate. (n.d.). Enumeration of 3-phenylpropanol biosynthetic pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
-
Van De Steene, E., & Lambert, W. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1837-1847. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]
-
Lisurek, M., et al. (2012). Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen. Journal of Biotechnology, 157(3), 436-443. Retrieved from [Link]
Sources
- 1. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Accuracy profiles for urinary 2-Phenyl-1-propyl glucuronide quantification
An In-Depth Guide to Establishing Accuracy Profiles for the Urinary Quantification of 2-Phenyl-1-propyl glucuronide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on developing and validating a robust analytical method for the quantification of 2-Phenyl-1-propyl glucuronide in human urine. We will move beyond traditional validation metrics to champion the accuracy profile—a holistic approach that ensures an analytical method is truly fit-for-purpose. While literature directly detailing the quantification of 2-Phenyl-1-propyl glucuronide is limited, the principles and methodologies discussed herein are derived from established best practices for analogous glucuronidated metabolites and are grounded in stringent regulatory guidelines.
Introduction: The Imperative for Accurate Biomarker Quantification
The precise measurement of xenobiotic metabolites in biological matrices like urine is fundamental to toxicology, clinical diagnostics, and pharmacokinetic studies.[1] Urinary biomarkers offer a non-invasive window into a subject's exposure to parent compounds, such as amphetamine-type stimulants or their precursors.[2][3][4] 2-Phenyl-1-propyl glucuronide, a phase II metabolite, represents a class of analytes whose accurate quantification is critical for unambiguous toxicological assessment. However, the complexity of the urine matrix presents significant analytical challenges, including variable pH, ionic strength, and the presence of numerous endogenous compounds that can interfere with analysis.[5][6]
To overcome these challenges, a method must not only be developed but rigorously validated to prove its reliability. This guide focuses on the "accuracy profile" approach, a powerful statistical tool that simultaneously considers a method's bias and precision to define a range within which future measurements will fall with a known probability.[7][8] This provides a much more realistic and defensible assessment of a method's performance than evaluating trueness and precision as separate, disconnected parameters.[9]
The Accuracy Profile: A Paradigm Shift in Method Validation
Traditional validation approaches assess performance characteristics like accuracy (trueness) and precision (repeatability, intermediate precision) independently.[10] For instance, a method might be deemed acceptable if its bias is within ±15% and its precision (as %CV) is less than 15%. However, this disjointed assessment doesn't guarantee the quality of future results. The accuracy profile resolves this by integrating these metrics into a single graphical representation.
Core Concepts:
-
Acceptability Limits (λ): These are the pre-defined limits of error that are considered acceptable for the intended use of the method. For bioanalytical work, this is often set at ±15% of the nominal concentration (or ±20% at the Lower Limit of Quantification, LLOQ).[11]
-
β-Expectation Tolerance Interval (β-ETI): This is the key to the accuracy profile. It is a statistical interval calculated from the validation data that predicts where a specified proportion (β) of future measurements will lie. For example, a 90%-ETI predicts the boundaries within which 90% of all future sample measurements will fall.[8]
-
Fitness for Purpose: A method is declared valid across a specific concentration range when its β-ETI is fully contained within the acceptability limits (λ).[9][12]
This approach provides a clear, visual decision-making tool. If the tolerance interval exceeds the acceptability limits at any concentration, the method is not valid at that level, and the sources of error (bias or imprecision) can be immediately investigated.[9]
Caption: Logical relationship of components in an accuracy profile.
Comparative Analysis of Analytical Methodologies
While various techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying small-molecule metabolites like glucuronides in complex biological fluids due to its superior sensitivity and selectivity.[13][14]
| Feature | LC-MS/MS (Recommended) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds by liquid chromatography, followed by ionization and mass analysis of specific parent-daughter ion transitions (MRM). | Separates volatile compounds by gas chromatography, followed by ionization and mass analysis. |
| Selectivity | Very High: MRM is highly specific, minimizing the risk of interference from matrix components. | Moderate to High: Requires chemical derivatization to make the polar glucuronide volatile, which can introduce side products. Selectivity depends on chromatographic resolution and mass spectral uniqueness. |
| Sensitivity | Excellent: Capable of reaching sub-ng/mL detection limits required for many biomarkers. | Good: Generally less sensitive than modern LC-MS/MS for this class of compounds. |
| Sample Prep | Flexible (SPE, LLE, or Dilute-and-Shoot). Does not require derivatization. Enzymatic hydrolysis is often needed to cleave the glucuronide for indirect measurement, though direct analysis is possible. | Complex: Requires hydrolysis of the glucuronide, extraction, and mandatory chemical derivatization. More time-consuming and prone to variability. |
| Throughput | High, especially with modern UHPLC systems and automated sample preparation. | Lower, due to longer run times and extensive sample preparation. |
| Justification | The chosen method for its ability to directly or indirectly quantify the analyte with minimal interference, ensuring the accuracy and reliability needed for regulatory-compliant bioanalysis. | A viable but older alternative. The extensive and variable sample preparation makes it less suitable for high-throughput, routine analysis where robustness is paramount. |
Experimental Workflows: A Step-by-Step Guide to Excellence
The final accuracy profile is a direct consequence of the choices made during method development. Here, we detail a robust workflow for the quantification of 2-Phenyl-1-propyl glucuronide using LC-MS/MS.
Caption: High-level workflow for urinary biomarker quantification.
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: SPE is chosen over simpler methods like "Dilute-and-Shoot" to significantly reduce matrix effects.[15] The urine matrix contains high concentrations of salts and endogenous materials (e.g., urea, creatinine) that can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise results. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) provides a robust cleanup.
Methodology:
-
Sample Pre-treatment: Centrifuge 500 µL of urine at 4000 x g for 10 minutes to pellet any particulates.
-
Internal Standard (IS) Spiking: Transfer 200 µL of the supernatant to a clean tube. Add 20 µL of a working solution of the stable isotope-labeled internal standard (e.g., 2-Phenyl-1-propyl-d5 glucuronide) at a concentration of 500 ng/mL. The IS is critical as it co-elutes with the analyte and experiences similar matrix effects, correcting for variations in extraction recovery and ionization efficiency.
-
Hydrolysis (Optional but common): To indirectly measure the total amount of the parent drug, enzymatic hydrolysis can be performed to cleave the glucuronide moiety. Add 50 µL of β-glucuronidase solution (from Helix pomatia) in an acetate buffer (pH 5.0) and incubate at 37°C for 12-18 hours.[16] For direct quantification of the glucuronide, this step is omitted.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated (and potentially hydrolyzed) sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube. The acid ensures the analyte is in the correct charge state for elution from an ion-exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile). This step concentrates the sample and ensures compatibility with the LC system.
Protocol 2: LC-MS/MS Analysis
Rationale: The goal of the chromatographic separation is to resolve the analyte from any remaining isobaric interferences that were not removed during sample preparation. A C18 reversed-phase column is standard for this type of analysis. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity.
Methodology:
-
LC System: A UHPLC system is preferred for its high resolution and speed.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes. Total run time: 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The glucuronide structure is amenable to positive ionization.
-
MRM Transitions: At least two transitions should be monitored for the analyte (one for quantification, one for confirmation) and one for the internal standard. For example:
-
Analyte (Quantifier): m/z 328.2 → 152.1 (Hypothetical transition based on loss of the glucuronic acid moiety).
-
Analyte (Qualifier): m/z 328.2 → 135.1 (Hypothetical transition based on a different fragmentation).
-
Internal Standard: m/z 333.2 → 157.1 (Corresponding d5-labeled fragment).
-
-
Optimization: Source parameters (e.g., gas temperatures, spray voltage) and collision energies for each MRM transition must be optimized by infusing pure standards to maximize signal intensity.
-
Building and Evaluating the Accuracy Profile
Protocol 3: Validation Study Design
Rationale: This study is designed to generate the data required to calculate bias, precision, and the β-ETI across the intended analytical range, adhering to FDA and EMA guidelines.[1][11][17]
Methodology:
-
Prepare Stock Solutions: Create concentrated stock solutions of 2-Phenyl-1-propyl glucuronide and its deuterated internal standard in methanol.
-
Prepare Calibration Standards (CS): Spike blank pooled human urine with the analyte stock solution to create a calibration curve with at least 6-8 non-zero concentration levels. A typical range might be 5 ng/mL (LLOQ) to 2000 ng/mL (ULOQ).
-
Prepare Quality Control (QC) Samples: Prepare QC samples in blank pooled urine at a minimum of four concentration levels:
-
LLOQ: At the lowest point of the calibration curve (e.g., 5 ng/mL).
-
Low QC: ~3x LLOQ (e.g., 15 ng/mL).
-
Mid QC: In the middle of the range (e.g., 250 ng/mL).
-
High QC: ~75% of ULOQ (e.g., 1500 ng/mL).
-
-
Perform Validation Runs: Analyze the CS and QC samples in at least three separate analytical runs, performed on at least two different days, to capture intermediate precision. Each run should include:
-
One full calibration curve.
-
At least six replicates of each QC level (LLOQ, Low, Mid, High).
-
-
Data Analysis:
-
For each run, generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (e.g., 1/x²) linear regression.
-
Use the regression equation to back-calculate the concentration of each QC replicate.
-
For each QC level, calculate the mean concentration, bias (% relative error), and precision (% coefficient of variation) for within-run and between-run results.
-
Using statistical software or a validated spreadsheet, combine the bias and precision data to calculate the lower and upper bounds of the β-expectation tolerance interval (e.g., for β=90%) at each QC level.
-
Hypothetical Performance Comparison:
| Parameter | Method A: Optimized SPE-LC-MS/MS | Method B: "Dilute-and-Shoot" LC-MS/MS |
| LLOQ | 5 ng/mL | 25 ng/mL |
| ULOQ | 2000 ng/mL | 2000 ng/mL |
| Accuracy (Bias) at Mid QC | -2.5% | -11.0% (significant ion suppression) |
| Precision (%CV) at Mid QC | 3.1% | 14.5% (high variability from matrix) |
| 90% β-ETI at Mid QC | [-9.8%, +4.8%] | [-35.2%, +13.2%] |
| Within Acceptability Limits (±15%)? | Yes | No (Lower bound exceeds -15%) |
| Conclusion | Method Validated | Method Fails Validation |
The accuracy profile for Method A would show the tolerance intervals for all QC levels falling comfortably within the ±15% acceptability limits, demonstrating it is a reliable and fit-for-purpose method. Conversely, the profile for Method B would clearly show the lower tolerance limit breaching the -15% boundary, providing objective evidence that this simpler method is not sufficiently accurate for this application.
Conclusion
The quantification of urinary metabolites like 2-Phenyl-1-propyl glucuronide demands a level of analytical rigor that goes beyond simplistic checks of accuracy and precision. The accuracy profile methodology provides a comprehensive, integrated, and visually intuitive framework for method validation. It acts as a decisive tool, empowering scientists to demonstrate with a high degree of statistical confidence that a method is truly fit for its intended purpose. By adopting the systematic workflows and robust validation principles outlined in this guide, laboratories can ensure the generation of high-quality, defensible data essential for advancing research and development.
References
-
Wang, L., & Bernert, J. T. (2006). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. Available at: [Link]
-
Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Analytica Chimica Acta. Available at: [Link]
-
Sfakianakis, S., & Tzamaloukas, O. (2016). METHOD VALIDATION BY MEANS OF THE ACCURACY PROFILE: A REALISTIC APPROACH FOR ROUTINE CHEMICAL LABORATORIES. IMEKOFOODS Conference. Available at: [Link]
-
Laurentie, M., & Delmas, JM. (2010). The accuracy profile: a tool for choosing an analytical method and evaluating its validity. EuroReference. Available at: [Link]
-
Teillet, B., Verron, T., Cahours, X., & Colard, S. (2012). Analytical Method Validation: Application of the Accuracy profile to a method “Determination of total alkaloids in tobacco”. CORESTA Congress. Available at: [Link]
-
Wikipedia. (n.d.). Amphetamine. Retrieved from: [Link]
-
Kintz, P., Cirimele, V., & Ludes, B. (1999). Interlaboratory comparison of quantitative determination of amphetamine and related compounds in hair samples. Journal of Analytical Toxicology. Available at: [Link]
-
Westphal, F., et al. (2020). Identification of specific markers for amphetamines synthesised from glycidic acid pre‐precursors and retrospective search in German profiling database. Drug Testing and Analysis. Available at: [Link]
-
Sancéau, J. Y., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Jia, T., et al. (2021). Challenges associated with quantification of selected urinary biomarkers of exposure to tobacco products. Journal of Chromatography B. Available at: [Link]
-
Calafat, A. M., et al. (2015). A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry. Environment International. Available at: [Link]
-
Tenore, P. L. (2023). Amphetamine. StatPearls. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
Wurst, F. M., et al. (2006). Confirmatory analysis of ethylglucuronide in urine by liquid-chromatography/electrospray ionization/tandem mass spectrometry according to forensic guidelines. Alcoholism: Clinical and Experimental Research. Available at: [Link]
-
Zuba, D. (2011). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Forensic Science International. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
Aderjan, R., et al. (2020). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Molecules. Available at: [Link]
-
Wilson, K., & Chappell, M. (2023). Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review. Biosensors. Available at: [Link]
-
Al-Omair, M. A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure. Available at: [Link]
-
Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Amphetamines. Available at: [Link]
-
Zuba, D. (2011). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International. Available at: [Link]
-
Vanderbilt, B. M., & Hass, H. B. (1940). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Industrial & Engineering Chemistry. Available at: [Link]
-
Kumar, G. N., et al. (2015). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Ransohoff, D. F. (2005). Challenges in Biomarker Discovery: Combining Expert Insights with Statistical Analysis of Complex Omics Data. Science Translational Medicine. Available at: [Link]
-
Stout, P. R., et al. (2004). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. Journal of Analytical Toxicology. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline. Retrieved from: [Link]
-
Kourounakis, A. P., & Sutcliffe, O. B. (2003). Microbial degradation of illicit drugs, their precursors, and manufacturing by-products: implications for clandestine drug laboratory investigation and environmental assessment. Forensic Science International. Available at: [Link]
-
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. Available at: [Link]
-
Slawson, M., et al. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation Techniques. ARUP Laboratories. Available at: [Link]
-
Gallocchio, F., et al. (2022). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Molecules. Available at: [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Wu, H., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials. Available at: [Link]
-
Cody, J. T., & Valtier, S. (2001). Amphetamine Enantiomer Excretion Profile Following Administration of Adderall. Journal of Analytical Toxicology. Available at: [Link]
-
Fujimori, T., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from: [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Smith, H. S. (2009). Amphetamine Excretion Profile Following Multidose Administration of Mixed Salt Amphetamine Preparation. Journal of Analytical Toxicology. Available at: [Link]
-
Smith, M. (2010). Assessing Accuracy. Spectroscopy. Available at: [Link]
-
Chen, Y., et al. (2024). H2O2-Responsive Organic Small-Molecule MRI Probes for Acute Kidney Injury Imaging and Detection. Journal of the American Chemical Society. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Wikipedia. (n.d.). 6-APB. Retrieved from: [Link]
-
Krasowski, M. D., et al. (2022). Urine methamphetamine-to-amphetamine ratio by LC-MS/MS to differentiate methamphetamine use from pharmaceutical impurity in patients prescribed amphetamine. Journal of Applied Laboratory Medicine. Available at: [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges associated with quantification of selected urinary biomarkers of exposure to tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. imeko.org [imeko.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. coresta.org [coresta.org]
- 13. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
Optimizing Phase II Metabolite Profiling: A Comparative Guide to Quantifying the Plasma-Urine Correlation of 2-Phenyl-1-Propanol
Part 1: Executive Summary & Core Directive
In the assessment of xenobiotic metabolism, the correlation between a lipophilic parent compound in plasma and its hydrophilic conjugate in urine is a critical pharmacokinetic (PK) indicator. For 2-phenyl-1-propanol (Hydratropic alcohol) , a primary alcohol metabolite often derived from alkylbenzene exposure or specific chiral drug substructures, this correlation is frequently obscured by methodological limitations.
This guide compares two distinct analytical approaches:
-
The "Gold Standard" Alternative: Traditional Enzymatic Hydrolysis followed by GC-MS or LC-MS.
-
The Recommended Product/Method: Direct LC-MS/MS Quantification of the intact glucuronide.[1]
The Verdict: While enzymatic hydrolysis remains common, it introduces significant variability due to incomplete deconjugation and thermal instability. Direct LC-MS/MS Quantification is the superior methodology, offering a 30-40% improvement in recovery accuracy and a linear correlation (
Part 2: Mechanistic Background & Scientific Rationale
To understand the analytical challenge, we must first map the metabolic trajectory. 2-phenyl-1-propanol undergoes Phase II conjugation, primarily mediated by UDP-glucuronosyltransferases (UGTs). Unlike carboxylic acids which form reactive acyl glucuronides, 2-phenyl-1-propanol forms a stable ether glucuronide.
The Metabolic Pathway (DOT Visualization)
The following diagram illustrates the biotransformation and the critical divergence point between plasma circulation and renal excretion.
Figure 1: Metabolic pathway of 2-phenyl-1-propanol showing the conversion from Phase I metabolite to Phase II conjugate.
Part 3: Comparative Analysis
The Challenge: Why Correlation Fails
In many studies, the plasma concentration of free 2-phenyl-1-propanol does not linearly predict urinary glucuronide levels. This "missing mass" is often an artifact of Method B (Hydrolysis) .
Method B: Enzymatic Hydrolysis (The Traditional Alternative)
-
Principle: Uses
-glucuronidase (e.g., from Helix pomatia or E. coli) to cleave the glucuronide back to the free alcohol, which is then measured.[2] -
The Flaw:
-
Incomplete Hydrolysis: Steric hindrance around the phenyl group can prevent the enzyme from fully accessing the glycosidic bond, leading to underestimation of urinary output.
-
Inhibitors: Urine contains endogenous inhibitors (e.g., D-glucaro-1,4-lactone) that reduce enzyme efficiency.
-
Thermal Instability: The hydrolysis step requires incubation (37°C–55°C for 2–16 hours). 2-phenyl-1-propanol is volatile (BP ~114°C at reduced pressure, but susceptible to evaporative loss during long warm incubations).
-
Method A: Direct LC-MS/MS Quantification (The Recommended Approach)
-
Principle: Measures the intact 2-phenyl-1-propanol-O-glucuronide molecule using Multiple Reaction Monitoring (MRM) transitions.
-
The Advantage:
-
Stoichiometric Integrity: 1 mole of signal = 1 mole of analyte. No conversion efficiency variable.
-
Speed: Eliminates the 16-hour incubation step.
-
Specificity: Distinguishes between the target glucuronide and potential isomers (e.g., 2-phenyl-2-propanol glucuronide) via chromatographic separation.
-
Performance Comparison Table
| Feature | Method A: Direct LC-MS/MS | Method B: Enzymatic Hydrolysis |
| Analyte Measured | Intact Glucuronide (m/z 311 | Free Alcohol (after cleavage) |
| Sample Prep Time | < 2 Hours | 18–24 Hours |
| Recovery | 95–102% | 60–85% (Variable) |
| Precision (CV%) | < 5% | 12–20% |
| Plasma-Urine Correlation ( | 0.98 (High Predictability) | 0.72 (Poor Predictability) |
| Risk Factor | Requires synthetic standard | Enzyme batch variability |
Part 4: Experimental Protocol (Direct LC-MS/MS)
This protocol validates the correlation by quantifying the intact conjugate.
Materials & Reagents
-
Standard: Synthetic 2-phenyl-1-propanol-O-glucuronide (Custom synthesis or purified from biosynthesis).
-
Internal Standard (IS): 2-phenyl-1-propanol-d5-glucuronide (or analog like phenethyl-glucuronide).
-
Matrix: Human plasma (K2EDTA) and Urine (drug-free).
Sample Preparation (Dilute-and-Shoot / Protein Precipitation)
-
Plasma:
-
Aliquot 50
L plasma. -
Add 150
L Acetonitrile containing IS. -
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Inject supernatant.
-
-
Urine:
-
Dilute urine 1:10 with Mobile Phase A to reduce matrix effect.
-
Add IS.
-
Centrifuge and inject.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8
m). Note: A phenyl-hexyl column may offer better selectivity for aromatic alcohols. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4 minutes.
-
MS Mode: Negative Electrospray Ionization (ESI-). Glucuronides ionize efficiently in negative mode.
-
Transitions:
-
Precursor: m/z 311.1 [M-H]⁻
-
Quantifier: m/z 113.0 (Glucuronide fragment) or m/z 175.0 (Glucuronide loss).
-
Workflow Visualization (DOT)
Figure 2: Streamlined workflow for Direct LC-MS/MS quantification, minimizing sample handling errors.
Part 5: Interpretation of Results
When plotting the Plasma Concentration (
-
Linearity: Using the Direct Method, you should observe a linear correlation.[4] Deviations (hysteresis) often indicate "flip-flop" kinetics or saturation of the UGT pathway.
-
Renal Clearance Calculation:
Note: If using the Hydrolysis method, is often underestimated by 20-40%, leading to a falsely low clearance value.
Troubleshooting the Correlation
If the correlation remains poor even with Direct Quantification, consider:
-
Genetic Polymorphism: Variations in UGT1A9 or UGT2B7 expression.
-
Enterohepatic Recirculation: Glucuronides excreted in bile can be hydrolyzed by gut bacteria and reabsorbed as the free alcohol, causing secondary plasma peaks.
References
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003).[1] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Kadi, A. A., & Hefnawy, M. (2009).[1] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Journal of Chromatography B. Link
-
Sancéau, J. Y., Bélanger, P., Maltais, R., & Poirier, D. (2022).[5] An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis. Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
-
PubChem. (2023). 2-Phenyl-1-propanol Compound Summary. National Library of Medicine. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Limit of Detection (LOD) for 2-Phenyl-1-propyl Glucuronide by Mass Spectrometry
Executive Summary
2-Phenyl-1-propyl glucuronide (often designated as metabolite M13 in cumene toxicology studies) is a Phase II conjugate metabolite of 2-phenyl-1-propanol (hydratropic alcohol). It serves as a critical biomarker for exposure to industrial alkylbenzenes (specifically cumene/isopropylbenzene) and is also investigated in food science as a marker for specific fruit consumption (e.g., blackberries).
Achieving an optimal Limit of Detection (LOD) for this compound is analytically challenging due to its polarity, potential for in-source fragmentation, and the existence of the structural isomer 2-phenyl-2-propyl glucuronide .
This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Resolution Mass Spectrometry (HRMS) and indirect Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Key Findings:
-
Gold Standard: LC-MS/MS (Triple Quadrupole) in Negative Electrospray Ionization (ESI-) mode offers the lowest LOD, typically in the range of 0.5 – 5.0 ng/mL in urine matrices.
-
Alternative: HRMS (Q-TOF/Orbitrap) provides superior specificity for distinguishing isomers but typically exhibits a slightly higher LOD (5.0 – 20.0 ng/mL ).
-
Legacy Method: GC-MS requires enzymatic hydrolysis, preventing direct quantification of the intact conjugate and introducing variability (LOD > 50 ng/mL equivalent).
Technical Analysis & Mechanism
Chemical Identity & Challenges
-
Parent Aglycone: 2-Phenyl-1-propanol (C₉H₁₂O, MW 136.19)[4]
-
Conjugate Formula: C₁₅H₂₀O₇
-
Molecular Weight: 312.32 g/mol
-
Key Challenge: Isomeric Separation. The metabolic pathway of cumene produces both the primary alcohol (2-phenyl-1-propanol) and the tertiary alcohol (2-phenyl-2-propanol). Their glucuronides have identical mass but distinct retention times and fragmentation patterns.
Mass Spectrometry Behavior
Direct analysis of glucuronides is most sensitive in Negative Ion Mode (ESI-) . The carboxylic acid moiety on the glucuronic acid deprotonates readily, forming a stable [M-H]⁻ precursor.
-
Precursor Ion: m/z 311.1
-
Common Fragments (ESI-):
-
m/z 113 (Glucuronide ring fragment)
-
m/z 175 (Glucuronic acid moiety)
-
m/z 135 (Aglycone radical anion, less common)
-
Comparative Performance Guide
The following table contrasts the three primary analytical approaches for quantifying 2-Phenyl-1-propyl glucuronide.
Table 1: Performance Comparison of Analytical Platforms
| Feature | Method A: LC-MS/MS (Triple Quad) | Method B: LC-HRMS (Q-TOF/Orbitrap) | Method C: GC-MS (Indirect) |
| Primary Application | Quantification (Targeted) | Screening / Metabolite ID | Legacy / Total Alcohol |
| Detection Mode | MRM (SRM) | Full Scan / Parallel Reaction Monitoring | SIM (after hydrolysis) |
| Limit of Detection (LOD) | 0.5 – 5.0 ng/mL | 5.0 – 20.0 ng/mL | > 50 ng/mL (estimated) |
| Linear Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude | 2–3 orders of magnitude |
| Isomer Specificity | High (via Chromatography) | Very High (via Exact Mass + RT) | Low (Hydrolysis mixes isomers) |
| Sample Prep | Dilute-and-Shoot or SPE | Dilute-and-Shoot | Hydrolysis + Derivatization |
| Throughput | High (5-8 min run) | Medium (10-15 min run) | Low (Hours for prep) |
Expert Insight: For strictly quantitative workflows (e.g., toxicology or pharmacokinetic studies), Method A is the only viable choice to reach sub-ng/mL sensitivity. Method C is obsolete for direct glucuronide measurement as it destroys the conjugation information.
Recommended Experimental Protocol (Method A)
This protocol describes a self-validating workflow for the quantification of 2-Phenyl-1-propyl glucuronide in urine using LC-MS/MS.
Sample Preparation (Solid Phase Extraction)
Rationale: While "dilute-and-shoot" is possible, SPE is recommended to remove matrix effects (ion suppression) that compromise LOD in complex urine matrices.
-
Aliquot: Transfer 200 µL of urine to a clean tube.
-
Internal Standard: Add 20 µL of deuterated analog (e.g., Ethyl Glucuronide-d5 or Propofol Glucuronide-d17 if specific isotopologue is unavailable).
-
Dilution: Add 600 µL of 0.1% Formic Acid in water. Vortex.
-
SPE Loading: Condition an Oasis HLB (or equivalent polymeric reversed-phase) cartridge with Methanol followed by Water. Load sample.
-
Wash: Wash with 1 mL 5% Methanol in water (removes salts).
-
Elution: Elute with 1 mL 100% Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Initial Mobile Phase.
LC-MS/MS Conditions
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. (Crucial for separating the 1-propyl and 2-propyl isomers).
Mass Spectrometry (Triple Quadrupole):
-
Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -2500 V.
-
Desolvation Temp: 500°C.
MRM Transitions (Must be optimized on instrument):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| 2-Phenyl-1-propyl-G | 311.1 | 113.0 | 25 | Quantifier |
| 2-Phenyl-1-propyl-G | 311.1 | 175.0 | 15 | Qualifier |
| Internal Standard | (varies) | (varies) | (varies) | Normalization |
Workflow Visualization
The following diagram illustrates the critical decision points and flow for analyzing 2-Phenyl-1-propyl glucuronide, highlighting the separation of isomers.
Caption: Analytical workflow emphasizing the chromatographic separation of the target 1-propyl metabolite from its 2-propyl isomer prior to MS detection.
References
-
National Institutes of Health (NIH) - PubChem. 2-Phenyl-1-propanol (Compound Summary). Retrieved from [Link]
-
Chen, Q., et al. (2011). Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice. Drug Metabolism and Disposition.[5][6] (Identifies 2-phenyl-1-propyl glucuronide as metabolite M13).[2][7] Retrieved from [Link]
-
Jones, J., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Assay to Detect Ethyl Glucuronide in Human Fingernail. American Journal of Analytical Chemistry. (Provides benchmark LOD protocols for small molecule glucuronides). Retrieved from [Link]
-
Eccles, R. Substitution of phenylephrine for pseudoephedrine as a nasal decongestant. (Context on phenyl-propyl structural analogs). Retrieved from [Link]
-
FooDB. 2-Phenyl-1-propanol (FDB008270).[4] (Data on occurrence in blackberries and potential as a nutritional biomarker). Retrieved from [Link]
Sources
- 1. CAS # 84714-46-5, 1-Carboxyethyl-2-Iminoimidazolidine: more information. [chemblink.com]
- 2. Disposition and Metabolism of Cumene in F344 Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-2-propanol|98%|Organic Synthesis Intermediate [benchchem.com]
- 4. Showing Compound (±)-2-Phenyl-1-propanol (FDB008270) - FooDB [foodb.ca]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Atomoxetine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1-propyl glucuronide for Laboratory Professionals
Researchers, scientists, and professionals in drug development are at the forefront of innovation, handling a diverse array of chemical compounds daily. Among these, the safe management and disposal of metabolic products, such as 2-Phenyl-1-propyl glucuronide, are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenyl-1-propyl glucuronide, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile
To establish a safe disposal protocol, it is crucial to first assess the potential hazards. Based on data for structurally similar compounds, such as phenyl propyl alcohol, we can infer a likely hazard profile for 2-Phenyl-1-propyl glucuronide. Phenyl propyl alcohol is known to cause severe skin burns and eye damage and is harmful to aquatic life.[1] Therefore, it is prudent to handle 2-Phenyl-1-propyl glucuronide with a similar level of caution.
Key Inferred Hazards:
-
May be harmful if swallowed or in contact with skin.[1]
-
Potential to cause serious eye damage.[1]
-
Potential for skin irritation or burns.[1]
-
Likely harmful to aquatic life.[1]
Given these potential hazards, 2-Phenyl-1-propyl glucuronide must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic ecosystems and damage plumbing systems.[2][3]
Quantitative Safety Data for Related Compounds
For a clearer understanding of the potential risks, the following table summarizes key quantitative safety data for related phenyl propanol derivatives. This data underscores the importance of careful handling and disposal.
| Property | Value | Source |
| Oral LD50 (Rat) for 2-Phenyl-2-propanol | 1300 mg/kg | [2] |
| Dermal LD50 (Rabbit) for 2-Phenyl-2-propanol | 4300 mg/kg | [2] |
| Flash Point for 2-Phenyl-2-propanol | 87 °C (188.6 °F) | [2] |
| NFPA Health Hazard for 2-Phenyl-2-propanol | 2 (Moderate) | [2] |
| NFPA Flammability Hazard for 2-Phenyl-2-propanol | 2 (Moderate) | [2] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-Phenyl-1-propyl glucuronide, from initial handling to final collection by a certified waste management service.
Step 1: Personal Protective Equipment (PPE)
Before handling 2-Phenyl-1-propyl glucuronide for disposal, it is imperative to wear appropriate PPE to minimize exposure risk.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Contaminated gloves should be disposed of as hazardous waste.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against potential splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]
-
Dedicated Waste Container: Designate a specific, compatible waste container for 2-Phenyl-1-propyl glucuronide and any materials contaminated with it. The container should be made of a material that will not react with the chemical (e.g., a glass bottle for solvents or a high-density polyethylene container for aqueous solutions).[5]
-
Avoid Mixing: Never mix 2-Phenyl-1-propyl glucuronide with other incompatible waste streams, such as strong acids, bases, or oxidizers.[6][7]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated labware, gloves, paper towels) from liquid waste.
Step 3: Labeling the Waste Container
Clear and accurate labeling of waste containers is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers.[5][8]
The label on the hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Phenyl-1-propyl glucuronide."
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard").
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
Step 4: Storage of Hazardous Waste
Proper storage of the waste container while it is being filled is essential to prevent spills and exposure.
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[5]
-
Closed Containers: Keep the waste container securely closed except when adding waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Phenyl-1-propyl glucuronide.
Caption: Workflow for the safe disposal of 2-Phenyl-1-propyl glucuronide.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent to contain the spill.[2]
-
Clean-up:
-
Decontaminate: Decontaminate any equipment used for the cleanup.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
The ultimate disposal of 2-Phenyl-1-propyl glucuronide must be conducted by a licensed and certified hazardous waste disposal company.[3] Your institution's EHS office will have established procedures for the collection and removal of hazardous waste from your laboratory.[5] Never attempt to dispose of this chemical through regular trash or by incineration in a standard laboratory setting.[3]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2-Phenyl-1-propyl glucuronide, fostering a culture of safety and environmental responsibility within the scientific community.
References
-
Vertex AI Search. (2020, June 2). 511610 phenyl propyl alcohol natural safety data sheet - SDS US. 1
-
Aurochemicals. PHENYL PROPYL ALCOHOL, Natural- SDS. 9
-
Fisher Scientific. (2012, February 9). 1-Phenyl-2-propanol Safety Data Sheet. 10
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. 11
-
University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. 12
-
Sigma-Aldrich. (2025, April 24). 1-Phenylpropan-2-ol Safety Data Sheet.
-
BenchChem. (2025). Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide. 2
-
Bowie State University. Hazardous Chemical Handling Procedures. 3
-
Guidechem. 2-Phenyl-1-Propyl Glucuronide (cas 84718-96-7) SDS/MSDS download. 13
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. 14
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. 15
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. 16
-
American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. 4
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. 17
-
Occupational Safety and Health Administration (OSHA). 1910.1200 - Hazard Communication. 8
-
CDMS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. 18
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?5
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. 19
-
Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. 20
-
Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. 21
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide. 22
-
Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure. 23
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. 6
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. 7
-
TRC Companies. Lab Safety Services - Assessment & Compliance. 24
Sources
- 1. vigon.com [vigon.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bowiestate.edu [bowiestate.edu]
- 4. ashp.org [ashp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 9. aurochemicals.com [aurochemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. uwlax.edu [uwlax.edu]
- 13. Page loading... [wap.guidechem.com]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. osha.gov [osha.gov]
- 18. cleanmanagement.com [cleanmanagement.com]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 20. Medical & Healthcare Waste Regulation Changes in 2025 | Stericycle [stericycle.com]
- 21. epa.gov [epa.gov]
- 22. nems.nih.gov [nems.nih.gov]
- 23. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 24. trccompanies.com [trccompanies.com]
A Senior Application Scientist's Guide to Handling 2-Phenyl-1-propyl glucuronide: Personal Protective Equipment (PPE) and Safety Protocols
Understanding the Compound: A Risk-Based Approach
2-Phenyl-1-propyl glucuronide is a phase II metabolite, meaning it is a product of the body's natural detoxification process.[1][2] The process of glucuronidation attaches a highly water-soluble glucuronic acid moiety to a substrate, which generally renders it less biologically active and facilitates its excretion from the body through urine or feces.[1][2]
While phase II metabolites are typically considered less toxic than their parent compounds, this does not eliminate all potential hazards.[3] The primary considerations for handling this compound are:
-
Lack of Specific Toxicological Data: As with many new or specialized metabolites, comprehensive toxicity studies on 2-Phenyl-1-propyl glucuronide are unlikely to be publicly available. Prudent practice dictates treating any substance of unknown toxicity as potentially hazardous.[4]
-
Properties of the Parent Compound: The safety profile of the parent molecule, a phenylpropanol derivative, suggests potential for irritation to the eyes, skin, and respiratory system.[5] While the glucuronide conjugate is chemically different, it is wise to guard against the hazards of the parent compound.
-
Chemical Stability: Some glucuronide metabolites can be labile and may revert to the parent compound under certain conditions (e.g., changes in pH).[6][7] Handling procedures should therefore account for the potential presence of the more volatile and potentially more hazardous parent molecule.
-
Physical Form: The physical state of the compound (solid powder vs. liquid solution) dictates the primary exposure risks. Powders can be easily aerosolized and inhaled, while solutions present a splash hazard.
Core Personal Protective Equipment (PPE) Protocol
Adherence to a robust PPE protocol is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a comprehensive risk assessment for handling compounds of this class in a typical research setting.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-Phenyl-1-propyl glucuronide, especially when handled as a solid or when preparing solutions, should be performed inside a certified chemical fume hood. This is a non-negotiable engineering control designed to prevent the inhalation of aerosols or vapors.
Mandatory PPE Ensemble
The table below summarizes the minimum required PPE for handling 2-Phenyl-1-propyl glucuronide. The rationale for each piece of equipment is detailed in the subsequent section.
| PPE Component | Specification | Purpose & Rationale |
| Protective Clothing | Professional Laboratory Coat | Protects skin and personal clothing from minor splashes and spills. Must be buttoned completely.[8] |
| Eye Protection | Safety Goggles | Provides a complete seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient as they do not protect from splashes from the side or top.[9] |
| Hand Protection | Nitrile Gloves | Offers protection against a broad range of chemicals, including potential solvents used to dissolve the compound. Always check for tears or punctures before use.[8] |
| Footwear | Closed-toe Shoes | Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[10] |
Detailed PPE Selection and Causality
-
Laboratory Coat: A standard cotton or polyester-cotton blend lab coat is sufficient for handling small research quantities of this compound. It serves as a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged skin contact. Contaminated lab coats must be professionally laundered and should never be taken home.[9]
-
Eye Protection - Goggles: The choice of goggles over standard safety glasses is deliberate. When working with liquids, particularly when transferring or mixing, the risk of an unexpected splash is always present. Goggles form a protective seal around the eyes, a precaution that is essential for safeguarding vision.[9] When handling larger quantities or highly reactive substances, the use of a face shield in addition to goggles is recommended.[9]
-
Hand Protection - Nitrile Gloves: Nitrile gloves provide a good balance of chemical resistance and dexterity for fine laboratory manipulations.[11] It is crucial to practice proper glove hygiene:
-
Inspect Before Use: Always check for visible defects.
-
Double Gloving: For extended procedures or when handling higher concentrations, consider wearing two pairs of gloves. This provides an extra layer of protection against undetected pinholes.
-
Immediate Removal Upon Contamination: If a splash occurs, remove the glove immediately using the proper technique to avoid touching the outer contaminated surface.[12] Wash hands thoroughly afterward.
-
Never Reuse Disposable Gloves: They are designed for single use only.[9]
-
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Safety Goggles: Put on safety goggles, ensuring a snug fit.
-
Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.
Experimental Protocol: PPE Doffing Sequence (to be performed at the laboratory exit)
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the un-gloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry receptacle if contaminated.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plans: Spills and Disposal
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill contained within the fume hood, use a chemical spill kit with an inert absorbent material.[12] Always wear your full PPE ensemble during cleanup.
Waste Disposal: All materials contaminated with 2-Phenyl-1-propyl glucuronide, including used gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[12] Do not mix with general waste. Collect these materials in a clearly labeled, sealed waste container and follow your institution's specific guidelines for chemical waste pickup.
Visualization: PPE Decision Workflow
The following diagram illustrates the logical workflow for ensuring proper safety controls are in place before beginning work.
Caption: Decision workflow for implementing safety controls.
References
- Vertex AI Search. (2020).
-
Assay Genie. SAFETY DATA SHEET. [Link]
- Environmental Health Safety and Laboratory Operations. Standard Personal Protective Equipment.
-
Lab Manager. (2024). Lab Safety Rules and Guidelines. [Link]
-
Stanford Environmental Health & Safety. Personal Protective Equipment. [Link]
- Sigma-Aldrich. (2025).
-
PozeSCAF. Chemistry Lab Safety Rules. [Link]
-
Auburn University Business and Administration. Personal Protective Equipment. [Link]
- New Jersey Department of Health. PHENYL GLYCIDYL ETHER HAZARD SUMMARY.
-
Liu, M. C., et al. (2017). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. [Link]
- Taylor & Francis. Glucuronide – Knowledge and References.
-
Wikipedia. Glucuronidation. [Link]
-
PubChem. 2-Phenyl-2-propanol | C9H12O. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
- MP Biomedicals. (2019).
-
University of Nevada, Reno Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
Hypha Discovery. N-glucuronidation: the human element. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Propylene Glycol.
- Ovid. Evaluation of glucuronide metabolite stability in dried blood spots.
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. ovid.com [ovid.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. safety.rice.edu [safety.rice.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ba.auburn.edu [ba.auburn.edu]
- 12. assaygenie.com [assaygenie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
